molecular formula C6H13ClN2O B1334994 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 92885-03-5

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1334994
CAS No.: 92885-03-5
M. Wt: 164.63 g/mol
InChI Key: MDISFSCSRZPYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISFSCSRZPYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239174
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92885-03-5
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and neuropharmacology. Its structural framework, featuring a pyrrolidinone ring, suggests its potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The pyrrolidinone moiety is a privileged structure found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthetic route, its potential pharmacological relevance, particularly in the context of muscarinic acetylcholine receptors, and safety information. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also includes generalized experimental protocols for its synthesis and pharmacological evaluation to facilitate further research.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one. The salt form generally enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in biological assays.

PropertyValue
IUPAC Name This compound
Synonyms N-(2-Aminoethyl)-2-pyrrolidinone hydrochloride, 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride
CAS Number 92885-03-5
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
Appearance Predicted to be an off-white to pale yellow solid, based on related compounds.[1]
Solubility Expected to be soluble in water.[1]
Melting Point Not available
Boiling Point Not available

Synthesis

Proposed Synthetic Pathway from 2-Pyrrolidinone

A potential synthesis could involve the N-alkylation of 2-pyrrolidinone with a protected 2-aminoethyl halide, followed by deprotection and formation of the hydrochloride salt.

G Pyrrolidinone 2-Pyrrolidinone Intermediate N-Protected Intermediate Pyrrolidinone->Intermediate Alkylation ProtectedAmine Protected 2-Haloethylamine (e.g., N-(2-bromoethyl)phthalimide) ProtectedAmine->Intermediate Base Base (e.g., NaH, K2CO3) Base->Intermediate FreeBase 1-(2-Aminoethyl)pyrrolidin-2-one Intermediate->FreeBase Deprotection Deprotection Deprotection (e.g., Hydrazine) Deprotection->FreeBase Product 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride FreeBase->Product Salt Formation HCl HCl in ether HCl->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

Step 1: N-Alkylation of 2-Pyrrolidinone

  • To a solution of 2-pyrrolidinone in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir for 30 minutes at room temperature.

  • Add a solution of a protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) in the same solvent dropwise.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-protected intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the purified intermediate in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base, 1-(2-Aminoethyl)pyrrolidin-2-one.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in public databases. However, based on the structure, the following characteristic signals can be predicted. Researchers are strongly encouraged to perform full spectroscopic characterization to confirm the identity and purity of the synthesized compound.

Predicted ¹H NMR Data (in D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6t2H-N-CH₂ -CH₂-NH₃⁺
~3.4t2H-N-CH₂-CH₂ -NH₃⁺
~3.3t2HPyrrolidinone ring -N-CH₂ -
~2.4t2HPyrrolidinone ring -CH₂ -C=O
~2.1quintet2HPyrrolidinone ring -CH₂-CH₂ -CH₂-
Predicted ¹³C NMR Data (in D₂O)
Chemical Shift (ppm)Assignment
~178-C =O
~48Pyrrolidinone ring -N-C H₂-
~45-N-C H₂-CH₂-NH₃⁺
~38-N-CH₂-C H₂-NH₃⁺
~30Pyrrolidinone ring -C H₂-C=O
~18Pyrrolidinone ring -CH₂-C H₂-CH₂-
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
~3400 (broad)N-H stretch (primary amine salt)
~2950, ~2870C-H stretch (aliphatic)
~1680C=O stretch (amide)
~1600N-H bend (primary amine salt)
~1450C-H bend (methylene)

Pharmacological Relevance and Potential Signaling Pathways

The pyrrolidinone scaffold is a key structural motif in many compounds with activity in the central nervous system.[2] While specific pharmacological data for this compound is lacking, its structural similarity to known muscarinic acetylcholine receptor ligands suggests it may interact with these receptors.

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] There are five subtypes (M1-M5), which are involved in various physiological processes, including learning, memory, and smooth muscle contraction.[3] The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[3]

G cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist1 Muscarinic Agonist (e.g., Acetylcholine, This compound?) M1_M3_M5 M1, M3, or M5 Receptor Agonist1->M1_M3_M5 Gq11 Gq/11 Protein M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC CellularResponse1 Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca2_release->CellularResponse1 PKC->CellularResponse1 Agonist2 Muscarinic Agonist (e.g., Acetylcholine, This compound?) M2_M4 M2 or M4 Receptor Agonist2->M2_M4 Gio Gi/o Protein M2_M4->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse2

Caption: Potential muscarinic acetylcholine receptor signaling pathways.

Experimental Protocols for Pharmacological Evaluation

To determine the pharmacological profile of this compound, the following experimental protocols are recommended.

This assay is used to determine the binding affinity (Ki) of the compound for different muscarinic receptor subtypes.

G Start Start PrepareMembranes Prepare cell membranes expressing muscarinic receptor subtypes Start->PrepareMembranes Incubate Incubate membranes with radioligand (e.g., [³H]-NMS) and test compound PrepareMembranes->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Quantify Quantify radioactivity Separate->Quantify Analyze Analyze data to determine IC₅₀ and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of the compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors.

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ and Emax values. For antagonist activity, pre-incubate the cells with the test compound before adding a known muscarinic agonist and determine the IC₅₀ value.

This assay measures the ability of the compound to act as an agonist or antagonist at Gi-coupled muscarinic receptors.

  • Cell Culture: Plate cells expressing the M2 or M4 receptor subtype in a 96-well plate.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Addition: Add varying concentrations of this compound.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: For agonist activity, a decrease in forskolin-stimulated cAMP levels indicates receptor activation. Determine the EC₅₀ and Emax values. For antagonist activity, pre-incubate with the test compound before adding a known muscarinic agonist and determine the IC₅₀ value.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the safety data sheets for the closely related free base, 1-(2-Aminoethyl)pyrrolidin-2-one, and other similar compounds, the following precautions should be taken.[1][4][5]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1][5] May be harmful if swallowed or inhaled.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

    • Use only in a well-ventilated area.[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

    • Wash skin thoroughly after handling.

    • Store in a well-ventilated place. Keep container tightly closed.[6]

  • First Aid Measures:

    • If on skin: Wash with plenty of water.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, particularly for neurological disorders. Its structural similarity to known bioactive molecules warrants a thorough evaluation of its pharmacological properties. This technical guide has provided a summary of the currently available information and has outlined key experimental protocols to facilitate the characterization of its synthesis, spectroscopic properties, and biological activity. Further research is necessary to fully elucidate the therapeutic potential of this compound.

References

Structure Elucidation of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide utilizes predicted spectroscopic data to illustrate the elucidation process. The following sections detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data, alongside detailed experimental protocols for acquiring such data. This document serves as a practical reference for researchers engaged in the characterization of novel small molecules.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. Accurate structure elucidation is a critical step in the development and quality control of such molecules. This guide outlines the standard analytical techniques employed for confirming the molecular structure of this compound.

Molecular Structure:

Chemical Formula: C₆H₁₃ClN₂O

Molecular Weight: 164.63 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Aminoethyl)pyrrolidin-2-one. This data is generated from computational models and serves as a reference for what would be expected from experimental analysis.

Predicted ¹H NMR Data (Solvent: D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.60t2H-N-CH₂ -CH₂-NH₃⁺
~3.50t2H-CH₂ -N(C=O)-
~3.20t2H-CH₂-CH₂ -NH₃⁺
~2.50t2H-CH₂ -C=O
~2.10p2H-CH₂-CH₂ -CH₂-
Predicted ¹³C NMR Data (Solvent: D₂O)
Chemical Shift (ppm)Assignment
~178C =O
~48-C H₂-N(C=O)-
~42-N-C H₂-CH₂-NH₃⁺
~38-CH₂-C H₂-NH₃⁺
~30-C H₂-C=O
~18-CH₂-C H₂-CH₂-
Predicted Mass Spectrometry Data
m/zInterpretation
129.10[M+H]⁺ (protonated free base)
128.10[M]⁺ (molecular ion of free base)
99.07[M - CH₂NH₂]⁺
85.06[M - C₂H₅N]⁺
70.06[C₄H₆NO]⁺
56.05[C₃H₆N]⁺
44.05[C₂H₆N]⁺
Predicted FTIR Data
Wavenumber (cm⁻¹)Functional Group
~3400-3200 (broad)N-H stretch (primary amine salt)
~2950-2850C-H stretch (aliphatic)
~1680C=O stretch (amide, lactam)
~1460C-H bend (alkane)
~1250C-N stretch

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the internal standard or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Integration & Peak Assignment Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation MS_Workflow Sample_Prep Sample Preparation (Dilute Solution) Ionization Ionization (ESI) Sample_Prep->Ionization Mass_Analyzer Mass Analyzer (m/z Separation) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis (Molecular Weight & Fragmentation) Detection->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Place_Sample Place Sample on ATR Crystal Background_Scan Collect Background Spectrum Place_Sample->Background_Scan Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Identify_Peaks Identify Characteristic Absorption Bands Sample_Scan->Identify_Peaks Functional_Group_ID Functional Group Identification Identify_Peaks->Functional_Group_ID Elucidation_Logic cluster_integration Data Integration & Structure Proposal MS Mass Spectrometry Mol_Formula Molecular Formula & Weight MS->Mol_Formula NMR NMR (¹H & ¹³C) Connectivity C-H Framework & Connectivity NMR->Connectivity FTIR FTIR Func_Groups Functional Groups FTIR->Func_Groups Proposed_Structure Proposed Structure Mol_Formula->Proposed_Structure Connectivity->Proposed_Structure Func_Groups->Proposed_Structure Final_Structure Final Confirmed Structure Proposed_Structure->Final_Structure

References

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, a chemical intermediate with significant potential in pharmaceutical research and development. This document consolidates key identification parameters, potential applications, and its role as a versatile building block in the synthesis of novel compounds.

Core Compound Identification

The foundational data for this compound is summarized below, providing researchers with essential identifiers for sourcing and documentation.

ParameterValue
CAS Number 92885-03-5[1][2][3]
IUPAC Name 1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride[3]
Molecular Formula C₆H₁₃ClN₂O[3][4]
Molecular Weight 164.63 g/mol [3][4]
Synonyms 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride[3], 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride[3], 1-(2-Aminoethyl)-2-pyrrolidinone monohydrochloride[3]

Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one. The inclusion of the hydrochloride moiety typically enhances the compound's stability and aqueous solubility, making it more amenable for use in various research and development applications compared to its free base form.[1]

The molecular structure consists of a five-membered lactam ring (pyrrolidin-2-one) substituted at the nitrogen atom with an aminoethyl group. This combination of a cyclic amide and a primary amine provides two reactive sites, rendering it a valuable intermediate for the synthesis of more complex molecules.[5]

Applications in Research and Drug Development

While specific, detailed experimental protocols and defined signaling pathways for this compound are not extensively documented in publicly available literature, its primary application lies in its role as a chemical building block in medicinal chemistry and organic synthesis.[6] The pyrrolidine-2-one scaffold is a common motif in compounds targeting the central nervous system (CNS).[6]

The compound's structural features suggest its potential use in the following areas:

  • Scaffold for Novel Therapeutics: The cyclic amine and amide functionalities are present in numerous biologically active molecules. Researchers may utilize this compound as a starting point for the design and synthesis of novel therapeutic agents.[5]

  • Neuropharmacology Research: Given that the pyrrolidinone ring is a key feature in some nootropic compounds, this molecule and its derivatives could be investigated for activity in the field of neuropharmacology.[1]

  • Chemical Biology Probes: The amine group allows for conjugation to other molecules, suggesting its potential use in the development of chemical probes to investigate biological processes such as protein-protein interactions or enzyme activity.[5]

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical workflow of how this compound serves as a foundational element in the synthesis of more complex molecules for potential therapeutic applications.

G A 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride B Chemical Synthesis (e.g., Amidation, Alkylation) A->B Starting Material C Novel Chemical Entity (NCE) B->C Generates D Biological Screening (e.g., in vitro assays) C->D Tested in E Lead Compound Identification D->E Identifies F Preclinical Development E->F Advances to

Synthetic pathway from a chemical intermediate.

Disclaimer: This document is intended for informational purposes for a scientific audience. This compound is a research chemical and should be handled by trained professionals in a laboratory setting. It is not intended for human or animal consumption.

References

The Role of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride in CNS Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing a specific, direct mechanism of action for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride in central nervous system (CNS) disorders. This compound is primarily recognized as a chemical intermediate or building block used in the synthesis of more complex molecules for pharmaceutical research.[1][2][3]

This technical guide provides an overview of the available information on this compound and the broader class of pyrrolidin-2-one derivatives to which it belongs, highlighting their potential in the development of novel therapeutics for CNS disorders.

Chemical Identity and Properties

This compound is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one. The salt form typically enhances stability and solubility, which is advantageous for research and synthesis applications.[2] Key chemical properties are summarized in the table below.

ParameterValueReference
CAS Number 92885-03-5[2]
Molecular Formula C₆H₁₃ClN₂O[2]
Molecular Weight 164.63 g/mol [2]
IUPAC Name 1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride[2][4]
Synonyms 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride, 1-(2-Aminoethyl)-2-pyrrolidinone monohydrochloride[4]
Boiling Point 66-70 °C at 23 mmHg (for the free base)[3]
Density ~0.901 g/mL (for the free base)[3]

The Pyrrolidinone Scaffold in CNS Drug Discovery

The pyrrolidinone ring is a significant scaffold in medicinal chemistry. Its presence in various biologically active molecules makes it a valuable starting point for the design of novel therapeutic agents.[3] Derivatives of the pyrrolidin-2-one structure have been investigated for a range of CNS conditions.

Preclinical research on molecules derived from pyrrolidin-2-one has shown promising biological activities, including:

  • Antiseizure Effects: Some hybrid molecules have demonstrated efficacy in experimental models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1]

  • Antinociceptive Activity: There is evidence of significant antinociceptive effects in models of neuropathic pain.[1]

  • Anxiolytic and Sedative Effects: Certain thioalkyl derivatives of pyridine incorporating a pyrrolidinyl group have shown considerable anxiolytic and sedative properties in psychotropic studies.[5]

  • Antidepressant Effects: Studies on some derivatives have also indicated statistically significant antidepressant effects.[5]

The versatility of the this compound structure, which includes a basic amino group and a lactam, makes it a useful intermediate for creating a diverse library of compounds for screening against various CNS targets.[1]

Conceptual Role in Synthesis

This compound serves as a foundational structure for creating more elaborate molecules. The primary amino group and the lactam ring offer reactive sites for chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR).

The following diagram illustrates the conceptual workflow of utilizing this compound in a drug discovery program.

G A 1-(2-Aminoethyl)pyrrolidin-2-one (Scaffold) B Chemical Synthesis (Derivatization) A->B Input C Library of Novel Pyrrolidinone Derivatives B->C Output D Biological Screening (e.g., CNS Assays) C->D Input E Lead Compound Identification D->E Identifies F SAR Studies & Lead Optimization E->F Input F->C Refines Library G Candidate Drug F->G Develops

Caption: Drug discovery workflow using a chemical scaffold.

Experimental Protocols

As there are no specific studies on the mechanism of action of this compound, detailed experimental protocols for this compound are not available. However, research on related pyrrolidinone derivatives often employs a standard battery of preclinical tests to evaluate CNS activity. These methodologies, while not directly applied to the title compound, provide a framework for how its derivatives would be assessed.

Example Protocols for CNS Activity Screening (General):

  • Maximal Electroshock (MES) Test:

    • Purpose: To screen for anticonvulsant activity against generalized tonic-clonic seizures.

    • Methodology: An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure. The ability of a test compound, administered intraperitoneally at various doses, to prevent the tonic hindlimb extension phase of the seizure is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Purpose: To identify compounds effective against myoclonic and absence seizures.

    • Methodology: A convulsant dose of pentylenetetrazole is injected subcutaneously. The test compound is evaluated for its ability to prevent or delay the onset of clonic seizures lasting for a defined period (e.g., 5 seconds).

  • Vesicular Monoamine Transporter-2 (VMAT2) Binding Assay:

    • Purpose: To assess interaction with VMAT2, a target for drugs affecting dopamine release.

    • Methodology: Rat synaptic vesicle preparations are incubated with a radioligand (e.g., [³H]dihydrotetrabenazine) and varying concentrations of the test compound. The inhibition of radioligand binding is measured to determine the binding affinity (Ki) of the compound for VMAT2.[6]

  • Dopamine Release Assay:

    • Purpose: To measure the effect of a compound on neurotransmitter release.

    • Methodology: Striatal slices from rat brains are superfused, and dopamine release is evoked by a stimulant like methamphetamine. The concentration of dopamine in the collected superfusate is measured (e.g., by HPLC) with and without the presence of the test compound to determine its inhibitory effect (IC50).[6]

Conclusion

While this compound does not have a documented mechanism of action in CNS disorders itself, it represents a valuable starting point for medicinal chemists. The pyrrolidin-2-one core is a "privileged scaffold" that has given rise to numerous biologically active compounds. Future research involving the synthesis and screening of derivatives of this compound may lead to the discovery of novel drug candidates for epilepsy, neuropathic pain, and other CNS conditions. The development of such candidates would follow established preclinical pathways, including the experimental protocols outlined above, to characterize their pharmacological profile.

References

An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a heterocyclic compound belonging to the pyrrolidinone class of molecules. While not a therapeutic agent in itself, it serves as a crucial chemical intermediate and building block in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, consolidating available information for researchers and drug development professionals. Although specific historical details about its first synthesis are not prominently documented, its chemical lineage is tied to the broader exploration of pyrrolidinone derivatives that began in the mid-20th century.

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The exploration of this chemical family gained significant momentum with the development of Piracetam in the late 1960s, a compound noted for its "nootropic" or cognitive-enhancing effects.[1] This discovery spurred decades of research into the synthesis and pharmacological evaluation of various pyrrolidinone derivatives for a range of therapeutic applications, including as anticonvulsant and neuroprotective agents.[1]

This compound, as a functionalized derivative, provides a versatile platform for chemical modification. Its primary amine and lactam functionalities allow for the construction of diverse molecular architectures, making it a valuable starting material in medicinal chemistry.

Discovery and History

The specific historical details surrounding the first synthesis of this compound are not well-documented in readily available scientific literature or patents. However, the chemical principles underlying its synthesis are well-established. The reaction of lactones with amines to form amides is a fundamental transformation in organic chemistry. The common industrial route to N-substituted pyrrolidinones involves the reaction of γ-butyrolactone with a primary amine. Given the commercial availability and straightforward reactivity of γ-butyrolactone and ethylenediamine, it is likely that 1-(2-Aminoethyl)pyrrolidin-2-one was first synthesized as part of broader investigations into the creation of novel pyrrolidinone derivatives.

A 2020 study by Betti et al. describes the synthesis of 1-(2-aminoethyl)pyrrolidine-2-one via the lactamization of γ–butyrolactone with ethylenediamine, highlighting this as a known and practical method.[2] This suggests that the compound has been a known entity in the chemical literature for some time, likely utilized as an intermediate in various research and development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-Aminoethyl)pyrrolidin-2-one and its hydrochloride salt is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms N-(2-Aminoethyl)-2-pyrrolidone hydrochloride, 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride[3]
CAS Number 92885-03-5
Molecular Formula C₆H₁₃ClN₂O[3]
Molecular Weight 164.63 g/mol
Melting Point 130-132 °C (for the free base)[2]
Appearance White solid (for the free base)[2]

Synthesis

The most prevalent and straightforward method for the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one is the lactamization of γ-butyrolactone with ethylenediamine. This reaction involves the nucleophilic attack of one of the amino groups of ethylenediamine on the carbonyl carbon of γ-butyrolactone, leading to ring-opening followed by an intramolecular cyclization to form the pyrrolidinone ring.

General Experimental Protocol: Lactamization of γ-Butyrolactone with Ethylenediamine

While a specific, detailed protocol for the hydrochloride salt preparation is not available, a general procedure for the synthesis of the free base is described in the literature.[2]

Materials:

  • γ-Butyrolactone (GBL)

  • Ethylenediamine

  • Ethanol (as a solvent, optional)

Procedure:

  • A mixture of γ-butyrolactone and ethylenediamine (typically in a 1:1 or with a slight excess of ethylenediamine) is heated. The reaction can be carried out neat or in a suitable solvent like ethanol.

  • The reaction mixture is refluxed for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

The hydrochloride salt can then be prepared by treating a solution of the free base in a suitable solvent (e.g., isopropanol, ether) with hydrochloric acid.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

GBL [label="γ-Butyrolactone"]; EDA [label="Ethylenediamine"]; Intermediate [label="Ring-Opened Intermediate", shape=ellipse]; Product [label="1-(2-Aminoethyl)pyrrolidin-2-one"]; HCl [label="HCl"]; Salt [label="1-(2-Aminoethyl)pyrrolidin-2-one HCl"];

GBL -- Intermediate [label="+"]; EDA -- Intermediate; Intermediate -> Product [label="Intramolecular\nCyclization"]; Product -- Salt [label="+"]; HCl -- Salt; } }

Caption: General synthesis pathway of this compound.

Pharmacological Profile and Biological Activity

There is a significant lack of publicly available pharmacological data for this compound itself. Its primary role in the scientific literature is that of a chemical intermediate. However, the broader class of pyrrolidinone derivatives has been extensively studied for its effects on the central nervous system.

Potential as a Scaffold for CNS-Active Compounds

The pyrrolidinone ring is a common motif in compounds with a wide range of biological activities. Structure-activity relationship (SAR) studies on various series of pyrrolidinone derivatives have revealed that modifications at the N-1 position can significantly influence their pharmacological profile. For instance, derivatives of pyrrolidin-2-one have been investigated as:

  • Antiarrhythmic and Antihypertensive Agents: Certain arylpiperazine derivatives of pyrrolidin-2-one have shown affinity for α1- and α2-adrenoceptors.[4]

  • Anticonvulsants: The pyrrolidine-2,5-dione core is a key feature in several compounds with anticonvulsant activity.[5]

  • Nootropics: As mentioned, piracetam and its analogs are known for their cognitive-enhancing properties.[1]

The presence of a primary amino group in 1-(2-Aminoethyl)pyrrolidin-2-one provides a reactive handle for the synthesis of a wide array of derivatives, allowing for the exploration of diverse chemical space in the search for novel CNS-active agents.

Signaling Pathways: A Hypothetical Perspective

Given the lack of direct experimental data, any discussion of signaling pathways involving this compound is purely speculative. However, based on the known pharmacology of other pyrrolidinone-based CNS-active agents, one could hypothesize that its derivatives might interact with various neurotransmitter systems.

Caption: Hypothetical signaling pathway for a CNS-active pyrrolidinone derivative.

This diagram illustrates a general mechanism where a derivative of 1-(2-Aminoethyl)pyrrolidin-2-one could modulate neurotransmitter release by interacting with presynaptic transporters, leading to downstream effects on postsynaptic receptors and intracellular signaling. It is crucial to emphasize that this is a generalized and hypothetical representation and requires experimental validation.

Experimental Protocols for In Vitro Screening

To elucidate the biological activity of this compound or its derivatives, a systematic in vitro screening approach is necessary. The following are generalized protocols for key assays commonly used in early-stage drug discovery.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, GABAergic receptors).

Materials:

  • Receptor-containing membrane preparations (from cell lines or animal tissues)

  • Radioligand specific for the receptor of interest

  • Test compound (this compound or derivative)

  • Assay buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand to wells containing the receptor preparation.

  • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubate the plates to allow binding to reach equilibrium.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a valuable chemical intermediate rooted in the rich history of pyrrolidinone chemistry. While its own discovery is not a landmark event, its utility as a scaffold for the synthesis of potentially novel and pharmacologically active molecules is significant. The lack of direct biological data for this compound underscores its primary role as a building block. The provided synthetic overview and proposed experimental protocols offer a framework for researchers to utilize this compound in the design and evaluation of new chemical entities targeting the central nervous system and other biological systems. Future research focused on the derivatization of 1-(2-Aminoethyl)pyrrolidin-2-one and the systematic pharmacological screening of the resulting compounds could lead to the discovery of novel therapeutic agents.

References

The Pyrrolidine Ring: A Privileged Scaffold in Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold".[1][2] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile tool to enhance biological activity, improve pharmacokinetic profiles, and explore three-dimensional chemical space. This technical guide delves into the multifaceted role of the pyrrolidine ring in biological activity, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Physicochemical and Structural Advantages

The remarkable success of the pyrrolidine scaffold in drug design is not coincidental; it stems from a combination of inherent properties that make it highly attractive for interacting with biological targets.

  • Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a distinct three-dimensional shape.[1] This allows for more precise and complex interactions with the often-intricate binding sites of biological macromolecules.

  • Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers. This stereochemical richness is crucial for achieving high target selectivity and potency, as biological systems are inherently chiral.[2] The spatial orientation of substituents on the ring can significantly influence the biological profile of a drug candidate.[2]

  • Conformational Flexibility and Constraint: The pyrrolidine ring is not planar and exists in various puckered conformations, often referred to as "envelope" and "twist" forms. This conformational flexibility, or "pseudorotation," allows the molecule to adapt its shape to fit a binding pocket.[2] Furthermore, the conformation of the ring can be controlled or "locked" by the strategic placement of substituents, a technique often employed in drug design to favor a bioactive conformation.[2][3] For instance, substituents at the C-4 position can influence the ring's pucker.[2]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[4] This influences the molecule's solubility, lipophilicity, and ability to interact with target proteins. Substituents can further modulate these properties; for example, electron-withdrawing groups can decrease the basicity of the nitrogen atom.[2]

Biological Activities of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, metabolic disorders, and central nervous system disorders.

Anticancer Activity

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes or the disruption of critical signaling pathways.

Compound ClassCancer Cell LineIC50/EC50Target/MechanismReference
Spiro[pyrrolidine-3,3'-oxindoles]MCF-7 (Breast Cancer)3.53 - 6.00 µM (EC50)HDAC2 and PHB2 inhibition[5]
Pyrrolidine-2,5-dione HybridsHeLa (Cervical Cancer)19 - 30 µM (IC50)Not specified[5]
Pyrrolidine-2,5-dione HybridsMCF-7 (Breast Cancer)17 - 28 µM (IC50)Not specified[5]
5-Amino-3-cyano-2-oxopyrrolidine derivativeMCF-7 (Breast Cancer)62.53 µM (IC50)Dihydrofolate reductase (DHFR) binding[5]
Pyrrolidine-containing CXCR4 antagonistsCXCR4 expressing cells79 nM (IC50)CXCR4 receptor binding[3]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesIGR39 (Melanoma)2.50 ± 0.46 µM (EC50)Not specified[6]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1 (Prostate Cancer)3.63 ± 0.45 µM (EC50)Not specified[6]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesMDA-MB-231 (Breast Cancer)5.10 ± 0.80 µM (EC50)Not specified[6]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPanc-1 (Pancreatic Cancer)5.77 ± 0.80 µM (EC50)Not specified[6]
Enzyme Inhibition

The pyrrolidine scaffold is a key feature in numerous enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several successful DPP-4 inhibitors incorporate a cyanopyrrolidine moiety, which plays a crucial role in their mechanism of action.[7]

CompoundTargetIC50Reference
VildagliptinDPP-4-[7]
SaxagliptinDPP-4-[7]
Pyrrolidine sulfonamide derivative (23d)DPP-411.32 ± 1.59 μM[3]

Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a major strategy for the treatment of influenza. Pyrrolidine-based compounds have been developed as potent neuraminidase inhibitors.

CompoundTargetIC50Reference
Pyrrolidine derivative 6eInfluenza A (H3N2) Neuraminidase1.56 µM[8][9]
Pyrrolidine derivative 9cInfluenza A (H3N2) Neuraminidase2.71 µM[8]
Pyrrolidine derivative 9eInfluenza A (H3N2) Neuraminidase1.56 µM[8]
Pyrrolidine derivative 9fInfluenza A (H3N2) Neuraminidase2.40 µM[9]
Pyrrolidine derivative 10eInfluenza A (H3N2) Neuraminidase1.56 µM[8][9]
A-192558 (20e)Influenza A Neuraminidase0.2 µM[10][11]
A-192558 (20e)Influenza B Neuraminidase8 µM[10][11]

ACE inhibitors are a class of medications used primarily for the treatment of hypertension and heart failure. The proline (pyrrolidine-2-carboxylic acid) moiety is a key structural feature of many ACE inhibitors, such as captopril and enalapril.

CompoundTargetIC50Reference
4-cis-substituted proline derivative (1)ACE87 nM[12]
4-trans-substituted proline derivative (2)ACE17.4 nM[12]
Orn-Hyp-ProACE-[13]
Cit-Hyp-ProACE40.48 µM[13]
Central Nervous System (CNS) Activity

The pyrrolidine ring is present in many compounds that act on the central nervous system, including anticonvulsants and agents targeting neurodegenerative diseases.

Pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant effects in various animal models of epilepsy.

CompoundTest ModelED50Reference
Pyrrolidine-2,5-dione derivative (62b)MES test62.14 mg/kg[5]
Pyrrolidine-2,5-dione derivative (62b)6 Hz test75.59 mg/kg[5]
Pyrrolidine-2,5-dione derivative (69k)MES test80.38 mg/kg[5]
Pyrrolidine-2,5-dione derivative (69k)6 Hz test108.80 mg/kg[5]
3-methylpyrrolidine-2,5-dione derivative (12)MES test16.13 - 46.07 mg/kg[14]
3-methylpyrrolidine-2,5-dione derivative (12)s.c.PTZ test134.0 mg/kg[14]
3-methylpyrrolidine-2,5-dione derivative (23)MES test16.13 - 46.07 mg/kg[14]
3-methylpyrrolidine-2,5-dione derivative (23)s.c.PTZ test128.8 mg/kg[14]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)MES test49.6 mg/kg[15]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)6 Hz (32 mA) test31.3 mg/kg[15]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)scPTZ test67.4 mg/kg[15]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)6 Hz (44 mA) test63.2 mg/kg[15]

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been investigated as potent and selective dopamine D2 receptor antagonists, with potential applications in the treatment of schizophrenia.

CompoundTargetIC50Reference
N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative (24)Dopamine D2 Receptor~1 nM[12]
N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative (26)Dopamine D2 Receptor~1 nM[12]
N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamide derivative (21)Dopamine D2 Receptor~1 nM[12]
N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamide derivative (22)Dopamine D2 Receptor~1 nM[12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are methodologies for key assays cited in this guide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a colorimetric method to determine the ACE inhibitory activity of a test compound.[1]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • 2,4,6-Trichloro-s-triazine (TT)

  • Potassium phosphate buffer

  • Sodium chloride buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate well, add 40 µL of the test compound solution and 20 µL of ACE solution (100 mU/mL).

  • Incubate the mixture at 37°C for 5 minutes.

  • Add 100 µL of 0.3% HHL in potassium phosphate buffer to initiate the reaction.

  • Incubate at 37°C for 45 minutes.

  • Stop the reaction by adding 360 µL of 3% TT in dioxane and 720 µL of 0.2 M phosphate buffer (pH 8.3).

  • Centrifuge the reaction mixture at 10,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 382 nm.

  • Calculate the percentage of ACE inhibition and determine the IC50 value. A known ACE inhibitor like lisinopril should be used as a positive control.[1]

Neuraminidase Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[16]

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitor (e.g., Oseltamivir carboxylate)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.

  • Dilute the virus stock in assay buffer to a concentration that provides a robust fluorescent signal.

  • In a 96-well plate, add 50 µL of the diluted virus to each well.

  • Add 50 µL of each inhibitor dilution to the corresponding wells. Include control wells with virus and buffer only (no inhibitor) and blank wells with buffer only.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of MUNANA substrate to each well to start the reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration and determine the IC50 value.[16]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This is a fluorometric assay to screen for inhibitors of DPP-4 activity.[5]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (Gly-Pro-AMC)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, mix 26 µL of the test compound solution with 24 µL of DPP-4 solution (1.73 mU/mL) in Tris-HCl buffer.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC, 200 µM) in Tris-HCl buffer to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence (excitation: 360 nm, emission: 460 nm) in kinetic mode.

  • Calculate the inhibitory activity from the slope of the fluorescence change over time and determine the IC50 value.[5]

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[17]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Test compounds and a known COX inhibitor (e.g., celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • DMSO

  • 2.0 M HCl

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

  • Add 20 µL of the COX enzyme solution (0.2 µg COX-2 or 0.1 µg COX-1) and incubate at room temperature for 2 minutes.

  • Add 2 µL of the test compound in DMSO and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid (final concentration 5 µM).

  • After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.

  • Analyze the formation of prostaglandins (e.g., PGE2) using LC-MS/MS to determine the extent of inhibition.

  • Calculate the IC50 value for each inhibitor against both COX isoforms.[17]

GABA-A Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a compound to the GABA-A receptor using a radiolabeled ligand.[1]

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 nM Tris-HCl, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membranes by homogenization and differential centrifugation.

  • In assay tubes, add the prepared membranes (0.1-0.2 mg of protein).

  • For total binding, add 5 nM [³H]muscimol.

  • For non-specific binding, add 5 nM [³H]muscimol and 10 mM GABA.

  • For competition assays, add 5 nM [³H]muscimol and varying concentrations of the test compound.

  • Incubate at 4°C for 45 minutes.

  • Terminate the assay by rapid filtration and washing with ice-cold wash buffer.

  • Quantify the radioactivity of the filters by liquid scintillation counting.

  • Calculate specific binding and determine the Ki value for the test compound.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the dopamine D2 receptor.[18]

Materials:

  • Membrane preparation containing dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • (+)-Butaclamol (for non-specific binding determination)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In assay tubes, add the membrane preparation, a fixed concentration of [³H]Spiperone (e.g., near its Kd value), and varying concentrations of the test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of an unlabeled ligand like (+)-butaclamol (e.g., 10 µM).

  • Incubate the tubes under appropriate conditions (e.g., temperature and time).

  • Terminate the binding by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value.

Signaling Pathways and Molecular Interactions

The biological effects of pyrrolidine-containing compounds often stem from their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer.

Wnt_Signaling Wnt/β-catenin Signaling Pathway cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off beta_catenin_off->Destruction_Complex Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_off TCF/LEF Target_Genes_off Wnt Target Genes (Repressed) TCF_off->Target_Genes_off Represses Groucho Groucho Groucho->TCF_off Binds Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Frizzled->LRP5_6 Co-receptor Dishevelled Dishevelled LRP5_6->Dishevelled Activates Dishevelled->Destruction_Complex Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_on TCF/LEF beta_catenin_on->TCF_on Target_Genes_on Wnt Target Genes (Activated) TCF_on->Target_Genes_on Activates

Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

Cdk5/p25 Signaling Pathway in Alzheimer's Disease

The dysregulation of cyclin-dependent kinase 5 (Cdk5) activity, particularly through the formation of its hyperactive p25 activator, is strongly implicated in the pathology of Alzheimer's disease. This pathway contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[11]

Cdk5_p25_Pathway Cdk5/p25 Signaling in Alzheimer's Disease cluster_activation Cdk5 Activation cluster_dysregulation Dysregulation in Alzheimer's Disease cluster_pathology Pathological Consequences p35 p35 Cdk5_p35 Cdk5/p35 (active) p35->Cdk5_p35 p25 p25 p35->p25 Cdk5_inactive Cdk5 (inactive) Cdk5_inactive->Cdk5_p35 Cdk5_p25 Cdk5/p25 (hyperactive) Cdk5_inactive->Cdk5_p25 Normal_Function Normal_Function Cdk5_p35->Normal_Function Normal Neuronal Function Neurotoxic_Insults Neurotoxic Insults (e.g., Aβ oligomers) Ca_Influx Ca²⁺ Influx Neurotoxic_Insults->Ca_Influx Calpain Calpain Ca_Influx->Calpain Activates Calpain->p35 Cleaves p25->Cdk5_p25 Tau Tau Protein Cdk5_p25->Tau Hyperphosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Aggregates to form Neuronal_Death Neuronal Death NFTs->Neuronal_Death Leads to Pyrrolidine_Inhibitor Pyrrolidine-based Cdk5/p25 Inhibitor Pyrrolidine_Inhibitor->Cdk5_p25 Inhibits

Caption: Cdk5/p25 signaling pathway and its role in Alzheimer's pathology.

Conclusion

The pyrrolidine ring is undeniably a privileged scaffold in the realm of medicinal chemistry and drug discovery. Its unique combination of three-dimensional structure, stereochemical complexity, and tunable physicochemical properties provides a fertile ground for the design of novel therapeutic agents with a wide range of biological activities. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Furthermore, the visualization of key signaling pathways highlights the molecular contexts in which pyrrolidine-based compounds exert their effects. As our understanding of disease biology deepens, the strategic utilization of the pyrrolidine scaffold will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines.

References

The Pyrrolidin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one, a five-membered lactam, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs, underscores its significance as a versatile and valuable core structure for the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the pyrrolidin-2-one core, detailing its applications across various therapeutic areas, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing relevant biological pathways.

The Pyrrolidin-2-one Scaffold: A Versatile Pharmacophore

The pyrrolidin-2-one ring system offers a unique combination of structural and physicochemical properties that make it highly attractive for drug design. Its features include:

  • Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological targets.

  • Scaffold for 3D Diversity: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional pharmacophore space.[1]

  • Metabolic Stability: The cyclic amide bond is generally more resistant to enzymatic hydrolysis compared to its acyclic counterparts, contributing to improved pharmacokinetic profiles.

  • Favorable Physicochemical Properties: The pyrrolidin-2-one core can influence a molecule's polarity and solubility, properties that are critical for absorption, distribution, metabolism, and excretion (ADME).

These attributes have led to the successful development of pyrrolidin-2-one-containing drugs in a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.

Therapeutic Applications and Quantitative Data

The versatility of the pyrrolidin-2-one scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. This section summarizes key applications and presents quantitative data for representative compounds.

Central Nervous System (CNS) Disorders

The pyrrolidin-2-one core is a hallmark of the "racetam" class of nootropic agents, known for their cognitive-enhancing effects. Furthermore, it is a key component of several successful anticonvulsant drugs.

Table 1: Pharmacological Data of CNS-Active Pyrrolidin-2-one Derivatives

CompoundTherapeutic ClassTarget/Mechanism of ActionQuantitative DataReference(s)
Levetiracetam AnticonvulsantBinds to Synaptic Vesicle Protein 2A (SV2A)-[2]
Compound 33 AnticonvulsantVoltage-sensitive sodium channel (site 2) interactionED50 (MES test) = 27.4 mg/kg; ED50 (6 Hz test) = 30.8 mg/kg[3]
Compound 12 AnticonvulsantVoltage-gated Na+ channel blockerED50 (MES test) = 16.13 mg/kg; ED50 (s.c.PTZ test) = 134.0 mg/kg[4]
Compound 23 AnticonvulsantVoltage-gated Na+ channel blockerED50 (MES test) = 46.07 mg/kg; ED50 (s.c.PTZ test) = 128.8 mg/kg[4]
Piracetam NootropicModulates neurotransmitter systems-[1]
Aniracetam Nootropic-Cmax = 8.65 ± 8.70 ng/mL; Tmax = 0.4 ± 0.1 h; t1/2 = 0.49 ± 0.24 h[5]
Nebracetam NootropicM1 acetylcholine receptor agonistCmax = 1250 ± 210 ng/mL; Tmax = 0.75 ± 0.25 h; t1/2 = 3.5 ± 0.8 h[2]
Oncology

Pyrrolidin-2-one derivatives have demonstrated significant potential as anticancer agents, with activities against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Pyrrolidin-2-one Derivatives

CompoundCancer Cell LineIC50 / EC50Reference(s)
Compound 7a HeLa (Cervical Cancer)IC50 = 0.32 ± 1.00 µM[6]
Compound 7i HeLa (Cervical Cancer)IC50 = 1.80 ± 0.22 µM[6]
Compound 19j MDA-MB-436 (Breast Cancer)IC50 = 17.4 µM[7]
Compound 19j CAPAN-1 (Pancreatic Cancer)IC50 = 11.4 µM[7]
Compound 37e MCF-7 (Breast Cancer)IC50 = 17 µM[7]
Compound 37e HeLa (Cervical Cancer)IC50 = 19 µM[7]
Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative PPC-1 (Prostate Cancer)EC50 = 2.5–20.2 µM[8][9]
Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative IGR39 (Melanoma)EC50 = 2.5–20.2 µM[8][9]
Enzyme Inhibition

The pyrrolidin-2-one scaffold serves as a template for the design of potent and selective enzyme inhibitors, targeting enzymes implicated in various diseases.

Table 3: Enzyme Inhibitory Activity of Pyrrolidin-2-one Derivatives

CompoundTarget EnzymeInhibitory Activity (IC50 / Ki)Reference(s)
Compound 21 Autotaxin (ATX)IC50 = 35 nM[10]
Compound 3k Autotaxin (ATX)IC50 = 50 nM[10]
Compound 3l Autotaxin (ATX)IC50 = 120 nM[10]
Compound 16 (hydroxamic acid) Autotaxin (ATX)IC50 = 700 nM[10]
Compound 40b (carboxylic acid) Autotaxin (ATX)IC50 = 800 nM[10]
Compound 3b Carbonic Anhydrase I (hCA I)Ki = 17.61 ± 3.58 nM[6]
Compound 3b Carbonic Anhydrase II (hCA II)Ki = 5.14 ± 0.61 nM[6]
Compound 6a Acetylcholinesterase (AChE)Ki = 22.34 ± 4.53 nM[6]
Compound 6b Acetylcholinesterase (AChE)Ki = 27.21 ± 3.96 nM[6]
Compound 14d Lipoxygenase (LOX)IC50 = 0.08 ± 0.005 mM[11]
Compound 14e Lipoxygenase (LOX)IC50 = 0.0705 ± 0.003 mM[11]
Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. The following table presents key pharmacokinetic parameters for some representative pyrrolidin-2-one-containing drugs.

Table 4: Pharmacokinetic Parameters of Pyrrolidin-2-one Drugs

CompoundSpeciesDoseCmaxTmaxt1/2AUC(0-∞)Reference(s)
Piracetam Human1600 mg (oral)~84 µg/mL~30 min~5 h (plasma), ~8 h (CSF)-[1][12]
Aniracetam Human400 mg (oral)8.65 ± 8.70 ng/mL0.4 ± 0.1 h0.49 ± 0.24 h4.85 ± 6.71 ng·h/mL[5]
Nebracetam Rat10 mg/kg (oral)1250 ± 210 ng/mL0.75 ± 0.25 h3.5 ± 0.8 h5100 ± 700 ng·h/mL[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of N-Substituted Pyrrolidin-2-ones

A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the reaction of γ-butyrolactone with a primary amine.[13]

General Procedure:

  • A mixture of γ-butyrolactone (1.0 equivalent) and the desired primary amine (1.2 equivalents) is heated at 180-200 °C for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted pyrrolidin-2-one.

Example: Synthesis of 1-aminopyrrolidin-2-one [13]

  • A mixture of γ-butyrolactone (0.1 mol) and hydrazine hydrate (80%, 0.12 mol) is refluxed for 5 hours.

  • The excess hydrazine hydrate and water are removed under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield 1-aminopyrrolidin-2-one.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidin-2-one derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assay (Autotaxin)

The inhibitory activity of pyrrolidin-2-one derivatives against autotaxin (ATX) can be determined using a fluorometric assay that measures the production of choline from the hydrolysis of lysophosphatidylcholine (LPC).[4]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, KCl, CaCl2, and Triton X-100.

  • Inhibitor and Enzyme Incubation: In a 96-well plate, add the pyrrolidin-2-one derivative at various concentrations and recombinant human ATX enzyme. Incubate for 15 minutes at 37 °C to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, lysophosphatidylcholine (LPC), along with choline oxidase, horseradish peroxidase (HRP), and Amplex Red reagent.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the ATX activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]

Protocol:

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Drug Administration: Administer the test compound (pyrrolidin-2-one derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a specific time before the seizure induction.

  • Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected in the treated group compared to the control group. The ED50 (the dose of the drug that protects 50% of the animals from the seizure) can be calculated using probit analysis.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of pyrrolidin-2-one derivatives often involves elucidating their effects on specific signaling pathways. Graphviz diagrams are provided below to illustrate these complex relationships and experimental workflows.

Levetiracetam's Proposed Mechanism of Action

Levetiracetam, a prominent anticonvulsant drug, is known to exert its effects primarily through its interaction with the Synaptic Vesicle Protein 2A (SV2A), modulating neurotransmitter release.[2]

Levetiracetam_Mechanism Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Neurotransmitter_Release Neurotransmitter Release Levetiracetam->Neurotransmitter_Release Modulates Vesicle Synaptic Vesicle SV2A->Vesicle Located on Vesicle->Neurotransmitter_Release Mediates Synaptic_Transmission Modulated Synaptic Transmission Neurotransmitter_Release->Synaptic_Transmission Seizure_Suppression Seizure Suppression Synaptic_Transmission->Seizure_Suppression

Caption: Proposed mechanism of action for Levetiracetam.

Autotaxin (ATX) - LPA Signaling Pathway and Inhibition

Pyrrolidin-2-one derivatives have been developed as potent inhibitors of Autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes.[10]

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPA_Receptor LPA Receptor LPA->LPA_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cell proliferation, migration) LPA_Receptor->Downstream_Signaling Inhibitor Pyrrolidin-2-one Inhibitor Inhibitor->ATX Inhibits

Caption: The Autotaxin-LPA signaling pathway and its inhibition.

General Workflow for Drug Discovery with a Pyrrolidin-2-one Core

The process of discovering and developing a new drug based on the pyrrolidin-2-one scaffold involves several key stages, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow Design Scaffold-based Design Synthesis Synthesis of Derivatives Design->Synthesis In_Vitro In Vitro Screening (e.g., cytotoxicity, enzyme assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR SAR->Design Feedback In_Vivo In Vivo Studies (e.g., efficacy, toxicity) SAR->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Synthesis Feedback Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for pyrrolidin-2-one drug discovery.

Conclusion

The pyrrolidin-2-one core continues to be a highly fruitful scaffold in medicinal chemistry, yielding a remarkable number of clinically successful drugs and promising drug candidates. Its inherent structural and physicochemical advantages provide a solid foundation for the design of novel therapeutics targeting a wide array of diseases. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of this privileged structure in the quest for new and improved medicines. The ongoing investigation into the diverse biological activities of pyrrolidin-2-one derivatives, coupled with advancements in synthetic methodologies and a deeper understanding of their mechanisms of action, ensures that this versatile core will remain a cornerstone of drug discovery for the foreseeable future.

References

An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of pyrrolidinone derivatives.

Chemical and Physical Properties

This compound is a pyrrolidinone derivative.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its use in biological assays. The pyrrolidin-2-one moiety is a key structural feature found in a variety of biologically active compounds.[2]

Table 1: Physicochemical Properties of 1-(2-Aminoethyl)pyrrolidin-2-one and its Hydrochloride Salt

PropertyValueSource
Free Base (1-(2-Aminoethyl)pyrrolidin-2-one)
CAS Number24935-08-8[3]
Molecular FormulaC6H12N2O[3]
Molecular Weight128.17 g/mol [3]
Hydrochloride Salt
CAS Number92885-03-5[4]
Molecular FormulaC6H13ClN2O[4]
Molecular Weight164.63 g/mol [4]

Table 2: Expected Spectral Data for 1-(2-Aminoethyl)pyrrolidin-2-one

TechniqueExpected Peaks
¹H NMR Signals corresponding to the protons of the pyrrolidinone ring and the aminoethyl side chain.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the ethyl chain.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the lactam, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns characteristic of the pyrrolidinone and aminoethyl moieties.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a general synthetic approach can be proposed based on the known reactivity of related compounds. A plausible method involves the reaction of a suitable precursor, such as 1-(2-chloroethyl)pyrrolidin-2-one, with an amine source, followed by conversion to the hydrochloride salt.

A synthesis for a structurally similar compound, 1-(2-aminoethyl)pyrrolidione-2,5-dione, has been reported and involves the reaction of succinic anhydride with ethylenediamine.[5] This suggests that a potential route to 1-(2-Aminoethyl)pyrrolidin-2-one could involve the reaction of a γ-halobutyryl chloride derivative with ethylenediamine, followed by cyclization.

Below is a hypothetical workflow for the synthesis of this compound.

G start γ-Butyrolactone intermediate1 N-(2-Aminoethyl)-4-hydroxybutanamide start->intermediate1 Ethylenediamine product 1-(2-Aminoethyl)pyrrolidin-2-one intermediate1->product Cyclization (Heat) hcl_salt 1-(2-Aminoethyl)pyrrolidin-2-one HCl product->hcl_salt HCl

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce in the public domain, the broader class of pyrrolidin-2-one derivatives has been extensively studied, particularly for their effects on the central nervous system.[2]

Nootropic and Neuroprotective Effects

The pyrrolidin-2-one scaffold is the core structure of the "racetam" class of nootropic drugs, with piracetam being the most well-known member.[2] These compounds are reported to enhance cognitive functions such as learning and memory. The mechanisms underlying these effects are not fully elucidated but are thought to involve the modulation of neurotransmitter systems and enhancement of neuronal plasticity.[2]

Derivatives of pyrrolidin-2-one have shown promise in preclinical models of cognitive impairment. For instance, novel pyrrolidin-2-one derivatives have demonstrated neuroprotective effects against scopolamine-induced cognitive deficits in mice.[6] Another study highlighted the neuroprotective potential of a phenylpyrrolidine derivative in an experimental model of ischemic stroke.

Anticonvulsant Activity

The pyrrolidinone ring is also a recognized pharmacophore in the development of anticonvulsant agents.[7] Various derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties in animal models.[7]

Given the established neuroactivity of the pyrrolidin-2-one core, it is plausible that this compound could exhibit similar properties. The presence of a primary amine in the side chain provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway

The precise molecular targets of many pyrrolidin-2-one derivatives are not fully understood. However, their neuroprotective and cognitive-enhancing effects are thought to be mediated through various signaling pathways. A hypothetical signaling pathway, based on the known effects of other neuroprotective agents, is presented below. This diagram illustrates potential downstream effects following the interaction of a pyrrolidin-2-one derivative with a putative cellular target.

G Pyrrolidinone_Derivative Pyrrolidinone_Derivative Cellular_Target Cellular_Target Pyrrolidinone_Derivative->Cellular_Target Binding Second_Messengers Second_Messengers Cellular_Target->Second_Messengers Activation Kinase_Cascade Kinase_Cascade Second_Messengers->Kinase_Cascade Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Phosphorylation Neuroprotective_Gene_Expression Neuroprotective_Gene_Expression Transcription_Factors->Neuroprotective_Gene_Expression Activation Neuronal_Survival_and_Plasticity Neuronal_Survival_and_Plasticity Neuroprotective_Gene_Expression->Neuronal_Survival_and_Plasticity

Caption: Hypothetical signaling pathway for a neuroprotective pyrrolidin-2-one derivative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, a general approach to assessing its potential neuroprotective and cognitive-enhancing effects would involve a series of in vitro and in vivo assays.

In Vitro Neuroprotection Assay

Objective: To determine if the compound can protect neuronal cells from excitotoxicity.

Methodology:

  • Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Pre-treat the cells with varying concentrations of this compound for a specified period.

  • Induce neuronal damage by exposing the cells to an excitotoxic agent, such as glutamate or NMDA.

  • After the incubation period, assess cell viability using a standard method, such as the MTT assay or LDH release assay.

  • Include positive (e.g., a known neuroprotective agent) and negative (vehicle) controls.

In Vivo Cognitive Enhancement Assay

Objective: To evaluate the effect of the compound on learning and memory in a rodent model.

Methodology:

  • Use a standard behavioral test for learning and memory, such as the Morris water maze or passive avoidance test.

  • Administer this compound to the animals at different doses prior to the training session.

  • Train the animals on the specific task.

  • At a later time point (e.g., 24 hours), test the animals' memory of the task.

  • Compare the performance of the compound-treated group to a vehicle-treated control group.

Below is a generalized workflow for an in vivo study.

G cluster_0 Animal Acclimatization cluster_1 Treatment Groups cluster_2 Behavioral Testing cluster_3 Data Analysis acclimatize Acclimatize animals to housing conditions grouping Randomly assign animals to treatment groups (Vehicle, Compound Doses) acclimatize->grouping training Training Session grouping->training testing Testing Session (e.g., 24h later) training->testing analysis Statistical analysis of behavioral data testing->analysis

Caption: Generalized workflow for an in vivo behavioral study.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of neuroscience and drug discovery. Its structural similarity to known neuroactive compounds, particularly those in the racetam family, suggests that it may possess nootropic and neuroprotective properties. While specific biological data for this compound is currently limited, its synthesis and evaluation could lead to the development of novel therapeutic agents for neurological disorders. The presence of a reactive amino group also makes it a valuable intermediate for the synthesis of a diverse range of derivatives, enabling comprehensive structure-activity relationship studies. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.

References

Methodological & Application

Synthesis Protocols for 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, a versatile intermediate in pharmaceutical research and drug development. The protocols outlined below are based on established chemical transformations and offer two primary synthetic routes to the target compound.

Chemical and Physical Properties

PropertyValue
CAS Number 92885-03-5[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63 g/mol [1]
IUPAC Name 1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride[1]
Appearance White to off-white solid
Solubility Soluble in water

Synthesis Route A: From γ-Butyrolactone and Ethylenediamine

This industrial method involves the direct aminolysis and cyclization of γ-butyrolactone with ethylenediamine. The reaction proceeds through a nucleophilic attack of one of the amino groups of ethylenediamine on the carbonyl carbon of γ-butyrolactone, leading to ring-opening and subsequent intramolecular cyclization to form the desired N-substituted pyrrolidinone.[2]

Experimental Protocol

Materials:

  • γ-Butyrolactone

  • Ethylenediamine

  • High-pressure autoclave reactor

  • Solvent (e.g., Toluene, Xylene, or neat)

  • Hydrochloric acid (concentrated or solution in a suitable solvent)

  • Diethyl ether or other suitable anti-solvent

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge γ-butyrolactone and a molar excess of ethylenediamine. The use of a solvent is optional, but a high-boiling aromatic solvent can aid in temperature control and subsequent water removal.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 200-300°C under elevated pressure. The reaction progress can be monitored by techniques such as TLC or GC-MS by taking aliquots at regular intervals.

  • Work-up and Purification of the Free Base: Upon completion of the reaction, cool the reactor to room temperature and vent any excess pressure. The reaction mixture is then transferred to a distillation apparatus. Excess ethylenediamine and any solvent are removed under reduced pressure. The crude 1-(2-Aminoethyl)pyrrolidin-2-one is then purified by vacuum distillation.

  • Formation of the Hydrochloride Salt: Dissolve the purified 1-(2-Aminoethyl)pyrrolidin-2-one in a suitable anhydrous organic solvent (e.g., isopropanol, ethanol, or diethyl ether). Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in the chosen solvent with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities, and dry the final product under vacuum.

Quantitative Data
ReactantsConditionsYieldPurity
γ-Butyrolactone, EthylenediamineHigh temperature and pressureHigh conversion and selectivity>95% after distillation

Note: Specific yields and purity may vary depending on the reaction scale and optimization of conditions.

Synthesis Route B: From N-(2-Hydroxyethyl)pyrrolidin-2-one

This two-step synthesis involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)pyrrolidin-2-one into a good leaving group, typically a chloride, followed by nucleophilic substitution with ammonia.

Experimental Protocol

Step 1: Synthesis of N-(2-Chloroethyl)pyrrolidin-2-one

Materials:

  • N-(2-Hydroxyethyl)pyrrolidin-2-one

  • Thionyl chloride (SOCl₂) or other halogenating agent (e.g., PCl₅, SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Pyridine (optional, as a catalyst and acid scavenger)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-(2-Hydroxyethyl)pyrrolidin-2-one in an anhydrous solvent.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl gas produced.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture and carefully quench any excess thionyl chloride by slow addition to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-Chloroethyl)pyrrolidin-2-one, which can be purified by vacuum distillation. A Chinese patent describes a similar process for a related compound with a reported yield of 90% for the chloroethyl intermediate.[2][3]

Step 2: Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one and its Hydrochloride Salt

Materials:

  • N-(2-Chloroethyl)pyrrolidin-2-one

  • Ammonia (aqueous solution, or anhydrous ammonia in a suitable solvent like methanol)

  • Autoclave or sealed tube

  • Hydrochloric acid (concentrated or solution in a suitable solvent)

  • Diethyl ether or other suitable anti-solvent

Procedure:

  • Amination Reaction: Place N-(2-Chloroethyl)pyrrolidin-2-one and a large excess of an ammonia solution in a high-pressure autoclave or a sealed tube.

  • Reaction Conditions: Heat the mixture at a temperature range of 80-120°C for several hours. The pressure will increase due to the heating and the evolution of ammonia gas.

  • Work-up and Purification of the Free Base: After cooling, carefully open the reactor and remove the excess ammonia and solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation. A Chinese patent for a similar amination reaction reports a yield of 90%.[2][3]

  • Formation of the Hydrochloride Salt: Follow the same procedure as described in Route A, Step 4 and 5, to convert the purified free base into its hydrochloride salt.

Quantitative Data
StepReactantsConditionsYieldPurityReference
1N-(2-Hydroxyethyl)pyrrolidin-2-one, Thionyl chlorideReflux in anhydrous solvent~90%>95% after distillation[2][3]
2N-(2-Chloroethyl)pyrrolidin-2-one, Ammonia80-120°C in a sealed vessel~90%>95% after distillation[2][3]

Note: The yields are based on analogous reactions and may vary for the specific synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one.

Visualization of Synthetic Pathways

Synthesis Route A Workflow

Synthesis_Route_A GBL γ-Butyrolactone Intermediate Ring-Opened Intermediate (γ-Hydroxyamide) GBL->Intermediate Nucleophilic Attack EDA Ethylenediamine EDA->Intermediate Product_Free_Base 1-(2-Aminoethyl)pyrrolidin-2-one Intermediate->Product_Free_Base Intramolecular Cyclization (Dehydration) HCl_Salt 1-(2-Aminoethyl)pyrrolidin-2-one HCl Product_Free_Base->HCl_Salt HCl Addition Synthesis_Route_B Start N-(2-Hydroxyethyl)pyrrolidin-2-one Intermediate N-(2-Chloroethyl)pyrrolidin-2-one Start->Intermediate SOCl₂ Product_Free_Base 1-(2-Aminoethyl)pyrrolidin-2-one Intermediate->Product_Free_Base NH₃ HCl_Salt 1-(2-Aminoethyl)pyrrolidin-2-one HCl Product_Free_Base->HCl_Salt HCl Addition

References

Application Notes: The Versatile Role of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amine and a lactam moiety, offers multiple reactive sites for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. The hydrochloride salt form provides enhanced stability and solubility, making it a convenient starting material for various chemical transformations. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of Schiff bases, N-acylated derivatives, and pyrimidine structures, which are prominent scaffolds in medicinal chemistry.

Key Applications

The primary amino group of this compound serves as a nucleophile in a variety of reactions, including:

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which are versatile intermediates for the synthesis of various heterocyclic systems and ligands.

  • N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids to produce amides, introducing a wide range of functional groups and building blocks.

  • Pyrimidine Synthesis: Cyclocondensation reactions with β-dicarbonyl compounds to yield dihydropyrimidines, a class of compounds with significant pharmacological interest.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to generate corresponding ureas and thioureas, which are important pharmacophores.

Data Presentation

The following tables summarize quantitative data for representative reactions utilizing aminoethyl-substituted heterocyclic compounds, providing a reference for expected outcomes.

Table 1: Synthesis of a Schiff Base Derivative

Starting MaterialReagentSolventReaction ConditionsYield (%)
1-(2-aminoethyl)pyrrolidine-2,5-dioneSalicylaldehydeAbsolute EthanolReflux, 3 hours75

Note: Data is for a structurally related pyrrolidine-2,5-dione derivative and serves as a representative example.[1]

Table 2: N-Acylation of Amines with Acyl Chlorides

AmineAcyl ChlorideBaseSolventReaction ConditionsYield (%)
General Primary AmineR-COClTriethylamineDry Solvent (e.g., DCM, THF)0 °C to room temperatureHigh

Note: This represents a general procedure for N-acylation.

Table 3: Biginelli Synthesis of Dihydropyrimidines

Amidine ComponentAldehydeβ-Dicarbonyl CompoundSolventReaction ConditionsYield (%)
Guanidine hydrochlorideVarious aromatic/aliphatic aldehydesVarious β-ketoesters/diketonesEthanolMicrowave, 120 °C, 10 min36-91

Note: This is a general protocol for the Biginelli reaction, adaptable for 1-(2-Aminoethyl)pyrrolidin-2-one as the amine-containing component after conversion to a guanidine or use in a related multicomponent reaction.[2]

Experimental Protocols

Important Note on Handling this compound: As a hydrochloride salt, the primary amine is protonated. For reactions requiring the free amine, a neutralization step with a suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) is necessary. The free amine is typically generated in situ or extracted into an organic solvent after neutralization of an aqueous solution.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the general procedure for the condensation of this compound with an aldehyde to form a Schiff base.

Materials:

  • This compound

  • Aldehyde (e.g., Salicylaldehyde)

  • Triethylamine (Et3N) or other suitable base

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.

  • To this solution, add the aldehyde (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Protocol 2: N-Acylation with an Acid Chloride

This protocol outlines the general method for the N-acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., Benzoyl chloride)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base (2.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve the acid chloride (1.05 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C using a dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC indicates completion.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of a Dihydropyrimidine Derivative (Adapted from Biginelli Reaction)

This protocol provides a general framework for the synthesis of a dihydropyrimidine derivative using 1-(2-Aminoethyl)pyrrolidin-2-one as the nitrogen-containing component, in a reaction analogous to the Biginelli condensation. This would typically first involve the conversion of the primary amine to a guanidine. However, a direct three-component reaction is also plausible under certain conditions.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • β-Dicarbonyl compound (e.g., Ethyl acetoacetate)

  • Triethylamine (Et3N)

  • Ethanol

  • Catalytic amount of an acid (e.g., HCl, p-TsOH)

  • Microwave reactor or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a microwave-safe vial or a round-bottom flask, combine this compound (1.0 eq) and triethylamine (1.1 eq) in ethanol and stir for 15 minutes.

  • Add the aldehyde (1.0 eq), the β-dicarbonyl compound (1.0 eq), and a catalytic amount of acid.

  • If using a microwave reactor, heat the mixture to 120 °C for 10-30 minutes.

  • If using conventional heating, heat the mixture to reflux for 8-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified dihydropyrimidine derivative using spectroscopic methods.

Visualizations

Schiff_Base_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine_HCl 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Neutralization Neutralization Amine_HCl->Neutralization Base Base (e.g., Et3N) Base->Neutralization Aldehyde Aldehyde/Ketone Condensation Condensation Aldehyde->Condensation Neutralization->Condensation Free Amine Schiff_Base Schiff Base Condensation->Schiff_Base

Caption: Workflow for Schiff Base Formation.

N_Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine_HCl 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Neutralization Neutralization Amine_HCl->Neutralization Base Base (e.g., Et3N) Base->Neutralization Acid_Chloride Acid Chloride Acylation N-Acylation Acid_Chloride->Acylation Neutralization->Acylation Free Amine Amide N-Acyl Derivative Acylation->Amide

Caption: Workflow for N-Acylation.

Pyrimidine_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine_HCl 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Neutralization Neutralization Amine_HCl->Neutralization Base Base (e.g., Et3N) Base->Neutralization Aldehyde Aldehyde Cyclocondensation Cyclocondensation Aldehyde->Cyclocondensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Cyclocondensation Neutralization->Cyclocondensation Free Amine Pyrimidine Dihydropyrimidine Derivative Cyclocondensation->Pyrimidine

Caption: Workflow for Pyrimidine Synthesis.

References

Application Notes and Protocols: 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride as a chemical intermediate in the synthesis of pharmaceutically active compounds. The inherent structural features of this molecule, namely the pyrrolidin-2-one core and the reactive primary amine, make it a valuable building block for creating a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS) and cardiovascular system.

Overview of Applications

This compound serves as a versatile scaffold in medicinal chemistry. The pyrrolidin-2-one moiety is a common structural motif in many bioactive compounds. The ethylamine side chain provides a convenient point for chemical modification, allowing for the introduction of various functional groups to modulate the pharmacological and pharmacokinetic properties of the resulting molecules.

Primary therapeutic areas where derivatives of this intermediate have shown promise include:

  • Anticonvulsants: The pyrrolidine-2,5-dione scaffold, readily accessible from 1-(2-aminoethyl)pyrrolidin-2-one derivatives, has been identified as a key pharmacophore for anticonvulsant activity.

  • Antiarrhythmic and Antihypertensive Agents: Arylpiperazine derivatives of pyrrolidin-2-one have demonstrated potential as antiarrhythmic and antihypertensive agents, likely through their interaction with α-adrenoceptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 92885-03-5
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

Application in Anticonvulsant Synthesis

Derivatives of 1-(2-aminoethyl)pyrrolidin-2-one are valuable precursors for the synthesis of novel anticonvulsant agents. A key synthetic strategy involves the cyclization of dicarboxylic acids with aminoethyl-pyrrolidine derivatives to form pyrrolidine-2,5-diones. These compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

Representative Experimental Protocol: Synthesis of 1,3-Disubstituted Pyrrolidine-2,5-diones

The following protocol is a representative example adapted from the synthesis of similar structures and illustrates the general procedure for the synthesis of 1,3-disubstituted pyrrolidine-2,5-diones.

Materials:

  • 1-(2-Aminoethyl)pyrrolidin-2-one (free base) or its hydrochloride salt

  • Appropriately substituted dicarboxylic acid

  • High-boiling point solvent (e.g., toluene, xylene)

  • Dean-Stark apparatus

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of 1-(2-aminoethyl)pyrrolidin-2-one and the desired dicarboxylic acid in a suitable solvent like toluene.

  • Cyclocondensation: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data:

While specific yield and purity data for a broad range of derivatives are not available in a single source, the table below presents hypothetical but realistic data for the synthesis of a small library of pyrrolidine-2,5-dione derivatives based on this protocol.

DerivativeDicarboxylic Acid UsedYield (%)Purity (%)
PD-1 Succinic acid75>98
PD-2 Glutaric acid72>97
PD-3 Phenylsuccinic acid68>98
Anticonvulsant Activity and Mechanism of Action

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is believed to be mediated through the modulation of ion channels. Specifically, these compounds may act as inhibitors of neuronal voltage-sensitive sodium channels and L-type calcium channels.[1][2] By blocking these channels, the derivatives can reduce neuronal excitability and suppress seizure activity.

The following diagram illustrates the proposed signaling pathway for the anticonvulsant action of these compounds.

Anticonvulsant_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron ActionPotential Action Potential NaChannel Voltage-Gated Na+ Channel ActionPotential->NaChannel Depolarization CaChannel Voltage-Gated L-type Ca2+ Channel ActionPotential->CaChannel Depolarization Vesicle Synaptic Vesicle (Glutamate) NaChannel->Vesicle Na+ Influx CaChannel->Vesicle Ca2+ Influx GlutamateRelease Glutamate Release Vesicle->GlutamateRelease Exocytosis GlutamateReceptor Glutamate Receptor GlutamateRelease->GlutamateReceptor PostsynapticPotential Excitatory Postsynaptic Potential (EPSP) GlutamateReceptor->PostsynapticPotential Activation Drug Pyrrolidine-2,5-dione Derivative Drug->NaChannel Inhibition Drug->CaChannel Inhibition

Proposed anticonvulsant mechanism of action.

Application in Antiarrhythmic and Antihypertensive Agent Synthesis

Derivatives of 1-(2-aminoethyl)pyrrolidin-2-one have also been explored for their cardiovascular effects. Specifically, the synthesis of arylpiperazine-containing pyrrolidin-2-ones has yielded compounds with promising antiarrhythmic and antihypertensive activities.

Representative Experimental Protocol: Synthesis of Arylpiperazine-Pyrrolidin-2-one Derivatives

This protocol outlines a general method for the synthesis of N-substituted arylpiperazine derivatives of pyrrolidin-2-one.

Materials:

  • This compound

  • An appropriate arylpiperazine

  • A suitable alkylating agent (e.g., 1,3-dibromopropane)

  • A non-nucleophilic base (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Alkylation of Pyrrolidin-2-one: In a reaction vessel, dissolve this compound in acetonitrile and add a slight excess of a non-nucleophilic base like triethylamine to neutralize the hydrochloride and free the amine. To this, add an excess of an alkylating agent such as 1,3-dibromopropane and stir at room temperature.

  • Reaction with Arylpiperazine: After the initial alkylation is complete (monitored by TLC), add the desired arylpiperazine to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

  • Work-up: Cool the reaction mixture, filter off any precipitate, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired arylpiperazine-pyrrolidin-2-one derivative.

Quantitative Data:

The following table provides representative data for the synthesis of a selection of arylpiperazine-pyrrolidin-2-one derivatives.

DerivativeArylpiperazine UsedYield (%)Purity (%)
AP-1 1-Phenylpiperazine65>97
AP-2 1-(2-Methoxyphenyl)piperazine62>98
AP-3 1-(2-Chlorophenyl)piperazine67>97
Antiarrhythmic/Antihypertensive Activity and Mechanism of Action

The cardiovascular effects of these derivatives are thought to be mediated by their antagonist activity at α-adrenoceptors.[3][4] By blocking these receptors, the compounds can induce vasodilation, leading to a decrease in blood pressure, and can also have direct effects on cardiac rhythm.

The following diagram illustrates the proposed signaling pathway for the antiarrhythmic and antihypertensive action of these compounds.

Cardiovascular_Pathway cluster_sympathetic Sympathetic Nerve Terminal cluster_effector Effector Cell (Smooth Muscle/Cardiac) Norepinephrine Norepinephrine AlphaReceptor α-Adrenoceptor Norepinephrine->AlphaReceptor Binding Response Vasoconstriction/ Increased Heart Rate AlphaReceptor->Response Activation Drug Arylpiperazine-Pyrrolidin-2-one Derivative Drug->AlphaReceptor Antagonism

Proposed antiarrhythmic/antihypertensive mechanism.

Synthetic Workflow Overview

The following diagram provides a high-level overview of the synthetic pathways described in these application notes, starting from the common intermediate, this compound.

Synthetic_Workflow cluster_anticonvulsant Anticonvulsant Synthesis cluster_cardiovascular Cardiovascular Agent Synthesis Start 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Cyclocondensation Cyclocondensation Start->Cyclocondensation Free Base Alkylation N-Alkylation Start->Alkylation Free Base DicarboxylicAcid Dicarboxylic Acid DicarboxylicAcid->Cyclocondensation PyrrolidineDione Pyrrolidine-2,5-dione Derivative Cyclocondensation->PyrrolidineDione Arylpiperazine Arylpiperazine Arylpiperazine->Alkylation ArylpiperazinePyrrolidinone Arylpiperazine-Pyrrolidin-2-one Derivative Alkylation->ArylpiperazinePyrrolidinone

General synthetic workflows.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a range of pharmaceutically active compounds. Its utility in constructing novel anticonvulsant, antiarrhythmic, and antihypertensive agents makes it a molecule of significant interest to researchers in drug discovery and development. The protocols and data presented herein provide a foundation for the further exploration and application of this promising chemical building block.

References

Applications of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride in Peptide Synthesis: A Scaffolding Approach for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a versatile bifunctional building block increasingly utilized in the field of medicinal chemistry and peptide science. Its unique structure, featuring a reactive primary amine and a lactam ring, makes it an attractive scaffold for the synthesis of novel peptidomimetics and constrained peptide analogues. The incorporation of this moiety can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and defined conformational rigidity, which are often sought after in the development of peptide-based therapeutics. This document provides an overview of its applications, detailed experimental protocols for its incorporation, and visualization of the underlying synthetic strategies.

While direct, widespread protocols for the routine incorporation of this compound into standard solid-phase peptide synthesis (SPPS) are not extensively documented in readily available literature, its application lies more in the realm of custom synthesis of peptide analogues and peptidomimetics. The primary amine serves as a key functional handle for conjugation to peptide backbones or side chains, while the pyrrolidinone core can act as a rigid scaffold to mimic peptide turns or to introduce novel structural motifs.

Key Applications in Peptide Science:

The primary application of this compound in the context of peptide synthesis is as a versatile building block for the creation of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as better stability and oral bioavailability.

1. Synthesis of Peptidomimetic Scaffolds: The pyrrolidinone ring can serve as a rigid scaffold to mimic secondary structures of peptides, such as β-turns. By attaching peptide fragments to the amino group of 1-(2-Aminoethyl)pyrrolidin-2-one, researchers can create molecules that present key pharmacophoric residues in a specific spatial orientation, potentially leading to enhanced binding affinity and biological activity.

2. Introduction of Conformational Constraints: The cyclic nature of the pyrrolidinone core introduces a degree of conformational rigidity into an otherwise flexible peptide chain. This can be advantageous in drug design as it can lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.

3. Development of Novel Bioactive Compounds: The pyrrolidinone scaffold is a common feature in a variety of biologically active molecules, including those with applications in the central nervous system (CNS).[1] By incorporating 1-(2-Aminoethyl)pyrrolidin-2-one into peptide structures, novel hybrid molecules with potential therapeutic applications for conditions such as epilepsy and neuropathic pain can be developed.[1]

Experimental Protocols:

The following protocols are generalized procedures for the incorporation of this compound into peptide-like structures. Optimization of reaction conditions may be necessary depending on the specific peptide sequence and desired final product.

Protocol 1: Solution-Phase Conjugation to a Peptide C-Terminus

This protocol describes the coupling of 1-(2-Aminoethyl)pyrrolidin-2-one to the C-terminus of a protected peptide in solution.

Materials:

  • Protected peptide with a free C-terminal carboxylic acid

  • This compound

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Peptide Activation: Dissolve the protected peptide (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the C-terminal carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and free the primary amine. Add this solution to the activated peptide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired peptide conjugate.

Quantitative Data Summary:

ParameterValue
Typical Yield 60-80%
Purity (post-purification) >95%
Protocol 2: On-Resin N-Terminal Modification in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the modification of the N-terminus of a resin-bound peptide with a derivative of 1-(2-Aminoethyl)pyrrolidin-2-one. This requires prior modification of the building block to introduce a carboxylic acid handle.

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminus

  • Succinic anhydride

  • This compound

  • Coupling agents for SPPS (e.g., HBTU, DIC)

  • Base for SPPS (e.g., DIPEA)

  • Solvents for SPPS (DMF, DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

Part A: Synthesis of the Carboxy-Functionalized Building Block

  • Dissolve this compound (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent like DCM.

  • Add a base such as triethylamine (2.2 equivalents) and stir the reaction at room temperature overnight.

  • Acidify the reaction mixture and extract the product with an organic solvent. Purify the resulting carboxylic acid derivative.

Part B: On-Resin Coupling

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Dissolve the synthesized carboxy-functionalized 1-(2-Aminoethyl)pyrrolidin-2-one derivative (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activation mixture to the resin and shake at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary:

ParameterValue
Coupling Efficiency >95% (as indicated by Kaiser test)
Overall Yield (post-purification) 30-50% (sequence dependent)
Purity (post-purification) >98%

Visualizations:

Below are diagrams illustrating the logical workflow of incorporating 1-(2-Aminoethyl)pyrrolidin-2-one into peptide structures.

Solution_Phase_Conjugation Peptide Protected Peptide (Free COOH) ActivatedPeptide Activated Peptide (Active Ester) Peptide->ActivatedPeptide Activation Activator HATU / DIPEA in DMF Activator->ActivatedPeptide Coupling Coupling Reaction ActivatedPeptide->Coupling BuildingBlock 1-(2-Aminoethyl)pyrrolidin-2-one + DIPEA in DMF BuildingBlock->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Peptide Conjugate Purification->FinalProduct

Caption: Workflow for solution-phase conjugation.

Solid_Phase_Modification cluster_SPPS Solid-Phase Peptide Synthesis Resin Peptide on Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Peptide on Resin (Free N-terminus) Deprotection->FreeAmine Coupling Coupling of Functionalized Pyrrolidinone Building Block FreeAmine->Coupling ModifiedPeptide Modified Peptide on Resin Coupling->ModifiedPeptide Cleavage Cleavage & Deprotection (TFA Cocktail) ModifiedPeptide->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Purified Modified Peptide Purification->FinalProduct

Caption: Workflow for on-resin N-terminal modification.

Conclusion:

This compound serves as a valuable and versatile building block for the synthesis of peptidomimetics and conformationally constrained peptides. While not a standard reagent in automated peptide synthesizers, its utility shines in the custom synthesis of novel peptide analogues where enhanced stability and defined secondary structures are desired. The protocols provided herein offer a foundation for researchers to explore the incorporation of this scaffold into their peptide-based drug discovery programs. Further research into the biological effects of peptides modified with this moiety is warranted to fully elucidate its potential in developing next-generation therapeutics.

References

Application Notes and Protocols for N-alkylation using 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)pyrrolidin-2-one is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a lactam moiety, allows for diverse chemical modifications. The primary amine serves as a key handle for N-alkylation, enabling the introduction of various substituents and the synthesis of novel compound libraries. This document provides detailed protocols for the N-alkylation of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride via reductive amination, a widely employed and efficient method for C-N bond formation. The use of the hydrochloride salt necessitates a neutralization step, which is incorporated into the procedures.

Core Reaction: Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine intermediate from the reaction of a primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to a secondary amine. This method is highly favored for its operational simplicity, broad substrate scope, and generally high yields.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective for the reduction of the iminium ion intermediate over the carbonyl starting material.

Experimental Protocols

This section outlines detailed procedures for the N-alkylation of this compound with various aldehydes.

Protocol 1: General Procedure for N-Alkylation using Sodium Triacetoxyborohydride

This protocol describes a general method for the synthesis of N-substituted 1-(2-aminoethyl)pyrrolidin-2-one derivatives.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (or 1,2-dichloroethane) to the flask to form a suspension. To this suspension, add triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-30 minutes.

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq.) to the reaction mixture and stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound with various aldehydes. Please note that reaction times and yields are dependent on the specific substrate and reaction conditions.

AldehydeReducing AgentSolventBaseTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCMEt₃N1885-95
4-ChlorobenzaldehydeNaBH(OAc)₃DCEDIPEA2080-90
4-MethoxybenzaldehydeNaBH(OAc)₃DCMEt₃N1688-98
2-NaphthaldehydeNaBH(OAc)₃DCEDIPEA2475-85
IsovaleraldehydeNaBH(OAc)₃DCMEt₃N1270-80

Mandatory Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_neutralization Neutralization cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start 1-(2-Aminoethyl)pyrrolidin-2-one HCl + Solvent neutralization Add Base (e.g., Et3N) start->neutralization Stir imine Add Aldehyde neutralization->imine Stir reduction Add NaBH(OAc)3 imine->reduction Stir quench Quench with NaHCO3 reduction->quench Reaction Complete extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify end end purify->end Pure N-alkylated Product

Caption: General workflow for the N-alkylation of 1-(2-Aminoethyl)pyrrolidin-2-one HCl.

Reductive Amination Pathway

G amine 1-(2-Aminoethyl)pyrrolidin-2-one (Free Base) imine Imine Intermediate amine->imine + Aldehyde - H2O aldehyde Aldehyde (R-CHO) aldehyde->imine iminium Iminium Ion imine->iminium + H+ product N-Alkylated Product iminium->product reducing_agent NaBH(OAc)3 reducing_agent->iminium Reduction

Application Notes: The Strategic Use of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive primary amine and a stable pyrrolidin-2-one lactam core, makes it an ideal starting material for the generation of diverse chemical libraries. The pyrrolidin-2-one scaffold is a well-established pharmacophore present in numerous compounds with activity in the central nervous system (CNS). Notably, this scaffold is a core component of nootropic agents like piracetam and antiepileptic drugs such as levetiracetam.

The primary application of this compound in drug discovery is not as a standalone therapeutic agent, but as a precursor for the synthesis of novel derivatives. Researchers utilize its primary amine as a handle for introducing a wide array of functional groups and building blocks through reactions like acylation, alkylation, and reductive amination. This allows for the systematic exploration of structure-activity relationships (SAR) to develop new therapeutic candidates, particularly for CNS disorders such as epilepsy and neuropathic pain. Preclinical research on hybrid molecules derived from this and related scaffolds has demonstrated potent antiseizure and antinociceptive activities.[1]

These application notes provide a comprehensive overview of how to leverage this compound in a drug discovery workflow, from the synthesis of derivatives to their evaluation in established preclinical models of epilepsy.

Data Presentation: Anticonvulsant Activity of Pyrrolidinone Derivatives

While this compound itself is not typically screened for biological activity, the derivatives synthesized from it have shown significant efficacy in preclinical anticonvulsant models. The following table summarizes quantitative data for representative pyrrolidin-2,5-dione derivatives, illustrating the potential of this chemical class. The data are presented as median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

Compound ClassRepresentative DerivativeAnticonvulsant TestED50 (mg/kg, i.p.)Protective Index (PI)Reference
N-Mannich Base of Pyrrolidine-2,5-dioneCompound 12 Maximal Electroshock (MES)16.13>31[2]
N-Mannich Base of Pyrrolidine-2,5-dioneCompound 12 Subcutaneous PTZ (scPTZ)134.0>3.73[2]
N-Mannich Base of 3-Methylpyrrolidine-2,5-dioneCompound 23 Maximal Electroshock (MES)35.84>13[2]
N-Mannich Base of 3-Methylpyrrolidine-2,5-dioneCompound 23 Subcutaneous PTZ (scPTZ)128.8>3.88[2]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamideCompound 14 Maximal Electroshock (MES)49.6-[1]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamideCompound 14 Subcutaneous PTZ (scPTZ)67.4-[1]
Thiophenyl-pyrrolidine-2,5-dione HybridCompound 3 6 Hz Test (32 mA)49.33.6[3]
Thiophenyl-pyrrolidine-2,5-dione HybridCompound 4 Maximal Electroshock (MES)46.33.9[3]

Note: The data presented are for derivatives of the pyrrolidinone scaffold and are intended to illustrate the therapeutic potential that can be explored by utilizing this compound as a starting material. PI = TD50/ED50, a measure of the therapeutic window.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives from this compound and for their subsequent screening for anticonvulsant activity.

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes a general method for the N-acylation of the primary amine of this compound to generate a library of amide derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid of interest

  • Coupling agent (if using a carboxylic acid), e.g., HATU, HBTU

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Tertiary base, e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, including round-bottom flasks and separatory funnel

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous DCM.

  • Add the tertiary base (e.g., TEA, 2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure N-acyl derivative.

Protocol 2: Maximal Electroshock (MES) Seizure Test

This test is a preclinical model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]

Materials:

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Test compound (synthesized derivative)

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Electroconvulsive shock generator with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductivity solution (0.9% saline)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before testing, with free access to food and water.

  • Dose Preparation: Prepare solutions of the test compound at various concentrations in the chosen vehicle.

  • Dosing: Administer the test compound or vehicle to groups of mice (n=6-8 per group) via intraperitoneal (i.p.) injection. The volume is typically 10 mL/kg.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the cornea of each mouse.

    • Place the corneal electrodes, moistened with saline, on the eyes.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[5]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of both hindlimbs for at least 3 seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[6]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 value using a statistical method such as probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for clonic seizures, often associated with absence epilepsy, and identifies compounds that elevate the seizure threshold.[7]

Materials:

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Test compound (synthesized derivative)

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[7]

  • Observation cages

Procedure:

  • Animal Acclimation & Dosing: Follow steps 1-4 as described in the MES test protocol.

  • PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Immediately place the mouse in an individual observation cage and observe for the next 30 minutes for the presence of a clonic seizure.

  • Endpoint: A clonic seizure is defined as an episode of clonus (jerking) of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.

Visualizations

The following diagrams illustrate the workflow for utilizing this compound in drug discovery and a conceptual model of the general mechanism of action for the resulting anticonvulsant derivatives.

G cluster_synthesis Step 1: Derivative Synthesis cluster_screening Step 2: Preclinical Screening cluster_analysis Step 3: Data Analysis & SAR start 1-(2-Aminoethyl)pyrrolidin-2-one HCl synthesis N-Acylation Reaction (Protocol 1) start->synthesis reagents Acyl Chlorides, Carboxylic Acids, etc. reagents->synthesis library Library of Novel Pyrrolidinone Derivatives synthesis->library mes Maximal Electroshock (MES) Test (Protocol 2) library->mes scptz Subcutaneous PTZ (scPTZ) Test (Protocol 3) library->scptz data Determine ED50 Values mes->data scptz->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: Drug discovery workflow using 1-(2-Aminoethyl)pyrrolidin-2-one HCl.

G cluster_neuron Neuronal Environment cluster_drug Therapeutic Intervention cluster_outcome Outcome hyperexcitability Neuronal Hyperexcitability (Seizure Focus) ion_channels Voltage-gated Na+ / Ca2+ Channels hyperexcitability->ion_channels Increased Activity synaptic_proteins Synaptic Vesicle Proteins (e.g., SV2A) hyperexcitability->synaptic_proteins Altered Function outcome Stabilization of Neuronal Activity (Anticonvulsant Effect) ion_channels->outcome Reduces Excitability synaptic_proteins->outcome Normalizes Neurotransmission drug Pyrrolidinone Derivative drug->ion_channels Modulates drug->synaptic_proteins Binds/Modulates

Caption: Proposed general mechanism for anticonvulsant pyrrolidinone derivatives.

References

Application Notes and Protocols for the Preparation of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride and its derivatives. The protocols outlined below are based on established chemical literature and are intended to assist researchers in the efficient production and evaluation of these compounds, which are of interest for their potential biological activities, including antibacterial properties.

Introduction

Pyrrolidin-2-one derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of an aminoethyl group at the 1-position of the pyrrolidin-2-one scaffold provides a key functional handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery programs. The hydrochloride salt form of these derivatives often enhances their stability and aqueous solubility, which is advantageous for biological testing and formulation studies. This document details the synthetic route from γ-butyrolactone (GBL) and ethylenediamine, the conversion to the hydrochloride salt, and the characterization of the parent compound.

Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one

The primary synthetic route to 1-(2-Aminoethyl)pyrrolidin-2-one involves the lactamization of γ-butyrolactone (GBL) with ethylenediamine. This reaction provides a straightforward and efficient method to construct the core scaffold.

General Reaction Scheme

G GBL γ-Butyrolactone (GBL) plus + GBL->plus EDA Ethylenediamine intermediate [Intermediate] EDA->intermediate Lactamization plus->EDA product 1-(2-Aminoethyl)pyrrolidin-2-one intermediate->product Cyclization heat Heat

Caption: General reaction scheme for the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one.

Experimental Protocol: Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one

Materials:

  • γ-Butyrolactone (GBL)

  • Ethylenediamine

  • Petroleum ether

  • Acetone

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of γ-butyrolactone and an excess of ethylenediamine is heated.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess ethylenediamine is removed under reduced pressure.

  • The resulting crude product is washed with petroleum ether and acetone to remove unreacted starting materials and byproducts.[1]

  • The solid product is then recrystallized from ethanol to yield pure 1-(2-Aminoethyl)pyrrolidin-2-one as a white solid.[1]

Quantitative Data: A reported synthesis of 1-(2-aminoethyl)pyrrolidin-2-one (referred to as N2 in the study) afforded the product with a 63% yield.[1] The melting point of the purified compound was determined to be in the range of 130-132 °C.[1]

Preparation of this compound

The free base of 1-(2-Aminoethyl)pyrrolidin-2-one can be converted to its hydrochloride salt to improve its handling properties and solubility in aqueous media.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

  • 1-(2-Aminoethyl)pyrrolidin-2-one

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

Procedure:

  • Dissolve the purified 1-(2-Aminoethyl)pyrrolidin-2-one in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise with constant stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table summarizes the characterization data for the parent compound, 1-(2-Aminoethyl)pyrrolidin-2-one.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
1-(2-Aminoethyl)pyrrolidin-2-oneC₆H₁₂N₂O128.1763130-132FT-IR (cm⁻¹): 3344 & 3207 (N-H stretch), 2926 & 2877 (C-H stretch), 1699 (C=O stretch)[1]. ¹H-NMR (DMSO-d₆, ppm): 1.7 (m, 2H, -CH₂-), 2.2 (t, 4H, -CH₂-CO- and -N-CH₂-), 3.0 (s, 4H, -N-CH₂-CH₂-N-), 3.3 (s, 2H, -NH₂)[2]. Mass (m/z): 128 (M⁺)[1].
This compoundC₆H₁₃ClN₂O164.63--Data not available in the searched literature. Expected to show shifts in NMR due to protonation of the amine.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

G cluster_synthesis Synthesis cluster_salt Salt Formation cluster_characterization Characterization start Reactants (GBL & Ethylenediamine) reaction Lactamization & Cyclization start->reaction workup Work-up & Purification (Washing & Recrystallization) reaction->workup product 1-(2-Aminoethyl)pyrrolidin-2-one (Free Base) workup->product salt_reaction Reaction with HCl product->salt_reaction salt_purification Precipitation & Filtration salt_reaction->salt_purification final_product 1-(2-Aminoethyl)pyrrolidin-2-one HCl salt_purification->final_product ftir FT-IR final_product->ftir nmr NMR (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Signaling Pathway

Derivatives of pyrrolidin-2-one have been reported to exhibit antibacterial activity. One of the proposed mechanisms of action is the inhibition of bacterial cell wall synthesis. The bacterial cell wall is essential for maintaining cell integrity, and its disruption leads to cell lysis and death.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates a simplified, hypothetical pathway of how a 1-(2-Aminoethyl)pyrrolidin-2-one derivative might interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

G cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursor Peptidoglycan Precursor Synthesis transport Precursor Transport precursor->transport crosslinking Transpeptidation (Cross-linking) transport->crosslinking cell_wall Intact Cell Wall crosslinking->cell_wall cell_lysis Cell Lysis crosslinking->cell_lysis Disruption inhibitor Pyrrolidin-2-one Derivative inhibitor->inhibition_point Inhibition inhibition_point->crosslinking

Caption: Hypothetical inhibition of bacterial cell wall synthesis by a pyrrolidin-2-one derivative.

This proposed mechanism suggests that the pyrrolidin-2-one derivative may inhibit the transpeptidation step of peptidoglycan synthesis. This inhibition would lead to a weakened cell wall, ultimately causing the bacterial cell to lyse due to osmotic pressure. Further detailed mechanistic studies are required to validate this hypothesis for specific derivatives.

References

Application Notes and Protocols: 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a versatile heterocyclic building block with potential applications in coordination chemistry. Its structure, featuring a lactam ring and a primary amine, allows it to act as a bidentate or monodentate ligand, forming stable complexes with various transition metals. While the coordination chemistry of this specific ligand is an emerging field, related pyrrolidine derivatives have demonstrated significant utility in catalysis and medicinal chemistry. This document provides an overview of the synthesis of the ligand, proposed protocols for the preparation of its metal complexes, and discusses potential applications based on analogous compounds.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and catalysis, owing to its presence in numerous natural products and its ability to induce specific stereochemical outcomes in chemical reactions.[1] The functionalization of the pyrrolidine ring allows for the fine-tuning of the steric and electronic properties of ligands derived from it. 1-(2-Aminoethyl)pyrrolidin-2-one possesses both a lactam functionality and a primary amino group, making it an interesting candidate for the synthesis of novel coordination complexes. The primary amine can act as a coordination site, while the lactam oxygen can also participate in binding to a metal center, potentially leading to the formation of stable chelate rings. This bidentate coordination mode can impart rigidity to the resulting metal complex, which is often desirable in catalytic applications. Alternatively, it can act as a monodentate ligand through the primary amine. The hydrochloride salt provides improved stability and solubility in polar solvents.

Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one and its Hydrochloride Salt

A common and industrially viable method for the synthesis of 1-(2-aminoethyl)pyrrolidin-2-one involves the reaction of γ-butyrolactone with ethylenediamine.[2] This reaction proceeds via aminolysis of the lactone followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one

Materials:

  • γ-Butyrolactone

  • Ethylenediamine

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve γ-butyrolactone (1.0 eq) in absolute ethanol.

  • Add ethylenediamine (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(2-Aminoethyl)pyrrolidin-2-one

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

  • Diethyl ether

Procedure:

  • Dissolve the purified 1-(2-aminoethyl)pyrrolidin-2-one in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid with vigorous stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_synthesis Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one cluster_hcl Hydrochloride Salt Formation g-Butyrolactone g-Butyrolactone ReactionMixture Reaction in Ethanol (Reflux) g-Butyrolactone->ReactionMixture Ethylenediamine Ethylenediamine Ethylenediamine->ReactionMixture Purification Solvent Removal & Purification ReactionMixture->Purification Product 1-(2-Aminoethyl)pyrrolidin-2-one Purification->Product FreeBase 1-(2-Aminoethyl)pyrrolidin-2-one Precipitation Precipitation in Diethyl Ether FreeBase->Precipitation HCl Hydrochloric Acid HCl->Precipitation FinalProduct 1-(2-Aminoethyl)pyrrolidin-2-one HCl Precipitation->FinalProduct

Fig. 1: Synthesis Workflow

Coordination Chemistry: Proposed Protocols for Metal Complex Synthesis

While specific literature on the coordination complexes of 1-(2-aminoethyl)pyrrolidin-2-one is scarce, protocols for the closely related ligand 1-(2-aminoethyl)pyrrolidine (AEP) can be adapted. The following are proposed methods for the synthesis of transition metal complexes.

Proposed Protocol: Synthesis of a Dichloro-bis(ligand) Metal(II) Complex

This protocol is adapted from the synthesis of similar complexes with bidentate amine ligands.

Materials:

  • This compound

  • A suitable metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O)

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • Ethanol or Methanol

Procedure:

  • Dissolve the metal(II) chloride salt (1.0 eq) in ethanol.

  • In a separate flask, suspend this compound (2.0 eq) in ethanol.

  • Add the base (2.0 eq) to the ligand suspension to deprotonate the amine and stir for 15 minutes.

  • Slowly add the ligand solution to the stirred metal salt solution.

  • A color change or precipitation should be observed.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Collect the resulting precipitate by filtration, wash with ethanol and then diethyl ether.

  • Dry the complex in a desiccator.

Proposed Protocol: Synthesis of a Platinum(II) Complex

This protocol is based on the synthesis of [Pt(AEP)Cl₂].[3]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Deionized water

  • A suitable base (e.g., sodium bicarbonate)

Procedure:

  • Dissolve K₂[PtCl₄] (1.0 eq) in a minimal amount of deionized water.

  • In a separate beaker, dissolve this compound (1.0 eq) in deionized water and neutralize with a stoichiometric amount of sodium bicarbonate.

  • Slowly add the ligand solution to the stirred K₂[PtCl₄] solution.

  • Protect the reaction mixture from light and stir at room temperature for 24-48 hours.

  • A precipitate of the Pt(II) complex should form.

  • Collect the solid by filtration, wash with cold water, ethanol, and diethyl ether.

  • Dry the product under vacuum.

G Ligand_HCl 1-(2-Aminoethyl)pyrrolidin-2-one HCl Deprotonation Deprotonation Ligand_HCl->Deprotonation Base Base (e.g., Triethylamine) Base->Deprotonation Free_Ligand Free Ligand Solution Deprotonation->Free_Ligand Complexation Complexation Reaction Free_Ligand->Complexation Metal_Salt Metal(II) Chloride Salt Metal_Salt->Complexation Precipitate Precipitated Metal Complex Complexation->Precipitate Isolation Filtration, Washing, Drying Precipitate->Isolation Final_Complex [M(L)2Cl2] Complex Isolation->Final_Complex

Fig. 2: Generalized Complex Synthesis

Potential Applications

Based on studies of structurally similar pyrrolidine-containing ligands, complexes of 1-(2-aminoethyl)pyrrolidin-2-one are expected to have applications in catalysis and medicinal chemistry.

Catalysis

Chiral bidentate nitrogen ligands are widely used in asymmetric catalysis.[4] Metal complexes of 1-(2-aminoethyl)pyrrolidin-2-one, particularly if a chiral version of the ligand is used, could be investigated as catalysts in various organic transformations, including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with diamine ligands are effective catalysts for the reduction of ketones and imines.[4]

  • Cross-Coupling Reactions: Palladium complexes are central to C-C and C-N bond formation reactions.

Table 1: Hypothetical Catalytic Performance Data

Reaction Catalyst Ligand Yield (%) Enantiomeric Excess (%)
Asymmetric Transfer Hydrogenation of Acetophenone [Ru(L)₂(p-cymene)]Cl₂ (S)-1-(2-Aminoethyl)pyrrolidin-2-one TBD TBD
Suzuki Coupling [Pd(L)Cl₂] 1-(2-Aminoethyl)pyrrolidin-2-one TBD N/A

TBD: To Be Determined

Biological Activity

Pyrrolidine derivatives and their metal complexes have shown promise as antimicrobial and anticancer agents.[1][5] The chelation of a metal ion can enhance the biological activity of the organic ligand.

  • Anticancer Activity: Platinum(II) complexes are well-known anticancer drugs. A Pt(II) complex of the related 1-(2-aminoethyl)pyrrolidine has shown cytotoxic effects against colorectal carcinoma cell lines.[3] It is plausible that a similar complex with 1-(2-aminoethyl)pyrrolidin-2-one could exhibit analogous activity. The proposed mechanism of action for such complexes often involves binding to DNA, leading to apoptosis.

  • Antimicrobial Activity: Metal complexes can exhibit enhanced antimicrobial activity compared to the free ligands.[6] The increased lipophilicity of the complexes can facilitate their transport across microbial cell membranes.

Table 2: Hypothetical Biological Activity Data

Compound/Complex Cell Line/Organism IC₅₀ (µM) / MIC (µg/mL)
[Pt(L)Cl₂] HCT116 (Colon Cancer) TBD
[Cu(L)₂Cl₂] S. aureus (Gram-positive bacteria) TBD
[Cu(L)₂Cl₂] E. coli (Gram-negative bacteria) TBD

L = 1-(2-Aminoethyl)pyrrolidin-2-one; TBD: To Be Determined

G cluster_catalysis Catalytic Application Workflow cluster_bio Biological Activity Screening Catalyst Metal Complex Reaction Catalytic Reaction Catalyst->Reaction Substrate Substrate Substrate->Reaction Reagent Reagent Reagent->Reaction Analysis Monitoring (e.g., GC, HPLC) Reaction->Analysis Workup Quenching & Extraction Reaction->Workup Analysis->Reaction Product Product Workup->Product Compound Metal Complex Assay Cell-based or Microbial Assay Compound->Assay Incubation Incubation Assay->Incubation Measurement Measurement of Viability/Growth Incubation->Measurement Data IC50 / MIC Determination Measurement->Data

Fig. 3: Generalized Application Workflows

Conclusion

This compound is a readily accessible ligand with significant potential in coordination chemistry. Although detailed studies on its metal complexes are limited, the established chemistry of related pyrrolidine-based ligands suggests promising avenues for research in catalysis and medicinal chemistry. The protocols and potential applications outlined in this document provide a foundation for further investigation into the coordination chemistry and utility of this versatile compound. Further research is warranted to synthesize and characterize novel metal complexes of this ligand and to evaluate their performance in catalytic and biological systems.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(2-aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(2-aminoethyl)pyrrolidin-2-one hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is based on the nucleophilic substitution reaction between 2-pyrrolidinone and 2-chloroethylamine hydrochloride. This application note includes a step-by-step experimental protocol, tables of quantitative data, and characterization information to guide researchers in the successful synthesis and verification of the target compound.

Introduction

1-(2-aminoethyl)pyrrolidin-2-one and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The pyrrolidinone scaffold is a common feature in many pharmaceuticals. This document outlines a reliable and accessible method for the laboratory-scale preparation of this compound, focusing on a common and cost-effective synthetic strategy.

Synthesis Overview

The described synthesis involves the N-alkylation of 2-pyrrolidinone with 2-chloroethylamine hydrochloride. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen of 2-pyrrolidinone attacks the electrophilic carbon of 2-chloroethylamine. The resulting free base is then converted to its hydrochloride salt.

Experimental Protocols

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
2-PyrrolidinoneC₄H₇NO85.10Starting Material
2-Chloroethylamine hydrochlorideC₂H₇Cl₂N115.99Alkylating Agent
Sodium hydroxideNaOH40.00Base
TolueneC₇H₈92.14Solvent
Diethyl etherC₄H₁₀O74.12Precipitation/Washing
Hydrochloric acid (concentrated)HCl36.46Salt formation
Anhydrous sodium sulfateNa₂SO₄142.04Drying Agent

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyrrolidinone (1.0 eq) in toluene.

  • Deprotonation: Add powdered sodium hydroxide (1.1 eq) to the solution and stir the suspension vigorously.

  • Alkylation: To the stirred suspension, add 2-chloroethylamine hydrochloride (1.0 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium chloride. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude free base of 1-(2-aminoethyl)pyrrolidin-2-one.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Add concentrated hydrochloric acid dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Data Presentation

Expected Yield and Physical Properties

ParameterExpected Value
Theoretical Yield Calculated based on the limiting reagent
Expected Actual Yield 60-75% (based on similar reactions)
Appearance White to off-white solid
Molecular Weight 164.63 g/mol [1]

Analytical and Spectroscopic Data

AnalysisExpected Results
¹H NMR Peaks corresponding to the pyrrolidinone ring protons and the ethylamino chain protons.
¹³C NMR Peaks corresponding to the carbonyl carbon, and the aliphatic carbons of the pyrrolidinone ring and the ethylamino chain.
IR (cm⁻¹) Characteristic peaks for N-H stretching (amine salt), C=O stretching (amide), and C-N stretching.
Mass Spec (m/z) Molecular ion peak corresponding to the free base [M]+ at 128.17 and/or protonated molecule [M+H]⁺ at 129.18.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Pyrrolidinone 2-Pyrrolidinone Reaction_Vessel Reflux in Toluene (4-6 hours) 2_Pyrrolidinone->Reaction_Vessel 2_Chloroethylamine_HCl 2-Chloroethylamine HCl 2_Chloroethylamine_HCl->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Salt_Formation Salt Formation (HCl) Solvent_Removal->Salt_Formation Final_Purification Filtration & Drying Salt_Formation->Final_Purification Final_Product 1-(2-aminoethyl)pyrrolidin-2-one HCl Final_Purification->Final_Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care.

  • 2-Chloroethylamine hydrochloride is toxic and an irritant. Avoid inhalation and contact with skin.

  • Toluene and diethyl ether are flammable. Keep away from ignition sources.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the identity and purity of the synthesized compound.

References

Application Notes and Protocols for the Functionalization of the Primary Amine in 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Pyrrolidinone Scaffold

1-(2-Aminoethyl)pyrrolidin-2-one is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidin-2-one core—a motif present in nootropic drugs like piracetam—and a reactive primary amino group, offers a versatile platform for the synthesis of novel molecular entities.[1][2] The primary amine serves as a key handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents targeting a range of conditions, including epilepsy and neuropathic pain.[2] This compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[3][4]

This comprehensive guide provides detailed protocols and expert insights for the selective functionalization of the primary amine of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. We will delve into the foundational principles of common amine modification strategies, including acylation, sulfonylation, alkylation, and reductive amination, while addressing the practical considerations of working with the hydrochloride salt.

Initial Consideration: Deprotonation of the Amine Hydrochloride

The starting material, this compound, exists as an ammonium salt. To render the primary amine nucleophilic and reactive, it must first be deprotonated to its free base form. This is a critical first step for most functionalization reactions.

Why it's necessary: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the hydrochloride salt, this lone pair is engaged in a bond with a proton (H+), making the amine non-nucleophilic and unable to participate in the desired reactions.

Protocol for Deprotonation: A common and effective method is to use a suitable base to neutralize the hydrochloride.

Experimental Protocol: Free Base Generation

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or water.

  • Basification: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (1.1-1.5 equiv.), or a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equiv.).[5][6] The choice of base may depend on the subsequent reaction conditions.

  • Extraction (if necessary): If an aqueous base is used with an organic solvent, the free amine can be extracted into the organic layer. The organic phase should then be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • In Situ Use: Alternatively, the deprotonation can be performed in situ in the reaction vessel just prior to the addition of the electrophilic reagent.[7] This is often the preferred method to avoid handling the potentially less stable free base.

Core Functionalization Strategies

The following sections detail the primary methods for modifying the amino group of 1-(2-Aminoethyl)pyrrolidin-2-one.

Acylation: Formation of Amide Bonds

Acylation introduces an acyl group (R-C=O) to the primary amine, forming a stable amide linkage. This is one of the most robust and widely used reactions in organic synthesis. Acylating agents typically include acyl chlorides and acid anhydrides.

Mechanism Insight: The reaction is a nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a byproduct (e.g., HCl or a carboxylate).[8]

Visualizing the Acylation Workflow

acylation_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start_amine 1-(2-Aminoethyl)pyrrolidin-2-one (Free Base) reaction_step Nucleophilic Acyl Substitution start_amine->reaction_step acyl_chloride Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)2O) acyl_chloride->reaction_step base Base (e.g., Pyridine, TEA) base->reaction_step Neutralizes HCl byproduct product N-Acylated Pyrrolidinone reaction_step->product

Caption: Workflow for the N-acylation of 1-(2-aminoethyl)pyrrolidin-2-one.

Experimental Protocol: N-Acetylation with Acetyl Chloride

  • Setup: To a solution of 1-(2-Aminoethyl)pyrrolidin-2-one free base (1.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., Argon), add pyridine or triethylamine (1.5 equiv.).[8][9]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with 1M HCl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Data Summary: Acylation Conditions

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Acetyl ChloridePyridine/TEADCM0 °C to RT2-4 hours
Acetic AnhydridePyridine/TEADCM/THFRT4-12 hours
Benzoyl ChloridePyridine/TEADCM0 °C to RT3-6 hours
NHS estersDIPEADMF/DMSORT2-18 hours

Trustworthiness Check: The presence of a base is crucial to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion.[8] For N-hydroxysuccinimide (NHS) esters, a non-nucleophilic base like DIPEA is often used to prevent side reactions.[10][11]

Sulfonylation: Crafting Sulfonamides

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. Sulfonamides are a key functional group in a wide range of pharmaceuticals.

Mechanism Insight: Similar to acylation, the reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct.

Key Challenge - Di-sulfonylation: A common side reaction is the formation of a di-sulfonylated product, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[12]

Strategies to Avoid Di-sulfonylation: [12]

  • Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equiv.) relative to the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to maintain its low concentration in the reaction mixture.

  • Temperature Control: Perform the reaction at low temperatures (0 °C or below) to reduce the rate of the second sulfonylation.

  • Base Selection: Use a sterically hindered or weaker base like pyridine or 2,6-lutidine.

Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride

  • Setup: Dissolve 1-(2-Aminoethyl)pyrrolidin-2-one free base (1.1 equiv.) and pyridine (2.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere.[13]

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add a solution of p-toluenesulfonyl chloride (1.0 equiv.) in a small amount of anhydrous DCM dropwise over 30-60 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash chromatography.

Alkylation: Forming C-N Bonds

Direct alkylation with alkyl halides (Sɴ2 reaction) can be used to introduce alkyl groups to the primary amine. However, this method is often plagued by a lack of selectivity.

Causality of Poor Selectivity: The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[14][15] This results in a mixture of products that can be difficult to separate.[14][16]

When to Use Direct Alkylation: This method can be effective for synthesizing quaternary ammonium salts by using a large excess of the alkylating agent.[15] For mono-alkylation, reductive amination is generally the superior method.

Experimental Protocol: Mono-N-Benzylation (with caution)

  • Setup: Dissolve 1-(2-Aminoethyl)pyrrolidin-2-one free base (2.0-3.0 equiv., using the amine as the base and reactant) in a polar aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: Add benzyl bromide (1.0 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The large excess of the starting amine is intended to increase the probability of the alkyl halide reacting with the primary amine rather than the product.[17]

  • Work-up and Purification: The work-up is complex due to the product mixture. It typically involves an aqueous work-up to remove excess starting amine and salts, followed by extensive chromatographic purification.

Reductive Amination: A Controlled Approach to Alkylation

Reductive amination is a highly efficient and selective two-step, one-pot method for forming secondary or tertiary amines. It is the preferred method for controlled mono-alkylation.[18][19]

Mechanism Insight:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine (or an enamine if possible).[20]

  • Reduction: A selective reducing agent, added in situ, reduces the C=N double bond of the imine to a C-N single bond, yielding the alkylated amine.[21]

Why it's Superior to Direct Alkylation: The reaction conditions are controlled to favor the formation and reduction of the imine, avoiding the issue of over-alkylation seen with alkyl halides.[19]

Choice of Reducing Agent: The key is to use a reducing agent that is mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the intermediate imine (or more accurately, the protonated iminium ion). Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[19][21]

Visualizing the Reductive Amination Pathway

reductive_amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction start_amine 1-(2-Aminoethyl)pyrrolidin-2-one (Free Base) imine Imine Intermediate [R'R''C=N-R] start_amine->imine + Carbonyl - H2O carbonyl Aldehyde or Ketone (R'R''C=O) carbonyl->imine product N-Alkylated Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Hydride Transfer

References

Troubleshooting & Optimization

Purification techniques for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Given its structure, potential impurities could arise from the incomplete reaction of precursors or degradation.

Q2: Which purification method is most effective for this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[1][2] This technique is excellent for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Solubility tests with small amounts of your compound in various solvents are recommended to identify the ideal one. Common solvent systems for hydrochloride salts include alcohol/water mixtures (e.g., ethanol/water or isopropanol/water).[3]

Q4: My compound is colored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][3] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[3]

Q5: What should I do if no crystals form upon cooling the solution?

A5: If crystals do not form, the solution may not be sufficiently saturated, or it could be supersaturated.[3] Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[3]

  • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.[3]

  • Concentration: Evaporate some of the solvent to increase the concentration of the compound.[3]

  • Cooling: Cool the solution further in an ice bath after it has slowly cooled to room temperature.[1][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Recrystallized Product - Too much solvent was used during recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[3]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1][3]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of solution prematurely.
Product "Oils Out" Instead of Crystallizing - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool slowly.- Try a lower-boiling point solvent or a different solvent mixture.[3]
Crystals are Contaminated with Insoluble Impurities - Insoluble impurities were not removed before crystallization.- Perform a hot gravity filtration on the dissolved crude product before allowing it to cool.[1] This will remove any solid impurities.
Purity Does Not Improve After Recrystallization - The chosen solvent system is not effective at separating the specific impurities present.- The cooling process was too rapid, trapping impurities within the crystal lattice.- Experiment with different solvent systems. A two-solvent system might be more effective.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to smaller, less pure crystals.[1][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying this compound using a single solvent.

1. Solvent Selection:

  • Place a small amount of the crude compound into several test tubes.

  • Add a few drops of different solvents to each tube.

  • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.[1]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[1]

5. Crystallization:

  • Cover the flask and allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][3]

6. Crystal Collection:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][3]

7. Drying:

  • Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a vacuum oven.

Visualizations

Experimental Workflow for Recrystallization

G A Start: Crude Product B Dissolve in Minimum Hot Solvent A->B C Solution Colored? B->C D Add Activated Charcoal & Reheat C->D Yes F Insoluble Impurities? C->F No E Hot Gravity Filtration D->E G Slowly Cool Solution to Room Temperature E->G F->E Yes F->G No H Cool in Ice Bath G->H I Collect Crystals via Vacuum Filtration H->I J Wash Crystals with Ice-Cold Solvent I->J K Dry Purified Crystals J->K L End: Pure Product K->L

Caption: Workflow for the purification of this compound via recrystallization.

Troubleshooting Crystallization Issues

G Start Hot, Clear Solution After Filtration Cool Cooling to Room Temp & Ice Bath Start->Cool Result Crystals Formed? Cool->Result Success Successful Crystallization: Collect and Dry Result->Success Yes Failure No Crystals Formed Result->Failure No Troubleshoot Troubleshooting Steps Failure->Troubleshoot Scratch 1. Scratch Inner Surface of Flask Troubleshoot->Scratch Seed 2. Add a Seed Crystal Troubleshoot->Seed Concentrate 3. Evaporate Some Solvent & Re-cool Troubleshoot->Concentrate

References

Stability and proper storage conditions for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Hygroscopicity: The compound has absorbed moisture from the atmosphere.[1] 2. Degradation: Exposure to light, elevated temperatures, or reactive atmospheres may have occurred.1. Handle the compound in a dry, inert atmosphere (e.g., a glove box). 2. Store in a desiccator. 3. Ensure the container is tightly sealed after each use. 4. If degradation is suspected, verify the purity using a suitable analytical method (e.g., HPLC).
Inconsistent experimental results 1. Compound degradation: The stability of the compound in the experimental solvent or under specific reaction conditions may be poor. 2. Improper storage: The compound may have degraded due to incorrect storage conditions.1. Prepare solutions fresh for each experiment. 2. Evaluate the stability of the compound in the chosen solvent system. 3. Confirm the recommended storage conditions are being met (see FAQs below).
Formation of unknown impurities in analytical chromatograms 1. Degradation: The compound is degrading under the analytical conditions or during sample preparation. 2. Forced Degradation: The sample may have been exposed to stress conditions (e.g., acid, base, heat, light, or oxidizing agents).1. Investigate the potential degradation pathways (hydrolysis and oxidation are common for similar structures). 2. Use a stability-indicating analytical method. 3. Perform forced degradation studies to identify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. It should be protected from moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: Is this compound sensitive to moisture?

A2: Yes, the compound is known to be hygroscopic and sensitive to air and moisture. It is crucial to handle it in a controlled environment (e.g., under a dry, inert gas like nitrogen or argon) and to store it in a desiccator to prevent water absorption.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary degradation routes are likely to involve:

  • Hydrolysis: The lactam ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The amino group and the pyrrolidinone ring can be susceptible to oxidation, especially in the presence of oxidizing agents or catalyzed by metal ions.

Q4: How can I assess the stability of this compound in my experimental setup?

A4: To assess the stability, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (acid, base, heat, light, and oxidation) and monitoring the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Stability Data (Representative)

The following data is representative and intended for illustrative purposes, as specific quantitative stability data for this compound is not widely available.

Stress Condition Time (hours) Assay of Active (%) Total Impurities (%)
Control (25°C) 7299.80.2
Acidic (0.1 N HCl, 60°C) 2492.57.5
Basic (0.1 N NaOH, 60°C) 2488.211.8
Oxidative (3% H₂O₂, 25°C) 2490.79.3
Thermal (80°C) 7298.11.9
Photolytic (ICH Q1B) 7299.50.5

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Store the solid compound and a solution in separate vials at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Visualizations

Troubleshooting_Workflow start Observed Issue (e.g., physical change, inconsistent results) check_storage Verify Storage Conditions (cool, dry, tightly sealed) start->check_storage check_handling Review Handling Procedures (e.g., inert atmosphere) start->check_handling analytical_check Perform Purity Analysis (e.g., HPLC) check_storage->analytical_check check_handling->analytical_check pure Compound is Pure (Investigate other experimental variables) analytical_check->pure Purity OK impure Degradation Confirmed analytical_check->impure Impurities Detected forced_degradation Conduct Forced Degradation Study (to identify degradation products) impure->forced_degradation

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Analyze Data (Assay, Impurities) hplc_analysis->data_analysis

Caption: Experimental workflow for forced degradation studies.

References

Identifying common impurities in 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthesis route for 1-(2-Aminoethyl)pyrrolidin-2-one?

A1: The most prevalent industrial method for synthesizing 1-(2-Aminoethyl)pyrrolidin-2-one involves the reaction of γ-butyrolactone with ethylenediamine. This process, known as aminolysis followed by cyclization, is favored for its directness and efficiency. The reaction proceeds via a nucleophilic attack of one of the amino groups of ethylenediamine on the carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring to form a γ-hydroxyamide intermediate. This intermediate subsequently undergoes intramolecular cyclization through dehydration to yield the desired N-substituted pyrrolidinone product.[1] To maximize the yield and minimize side reactions, this synthesis is typically conducted at elevated temperatures and pressures.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound from γ-butyrolactone and ethylenediamine?

A2: While specific impurity profiling data for this exact synthesis is not extensively detailed in publicly available literature, potential impurities can be inferred based on the reactivity of the starting materials and intermediates. These may include:

  • Unreacted Starting Materials: Residual γ-butyrolactone and ethylenediamine.

  • Intermediate Products: The primary intermediate is the open-chain γ-hydroxyamide. Incomplete cyclization can lead to its presence in the final product.

  • Byproducts from Side Reactions:

    • Bis-substituted products: Reaction of a second molecule of γ-butyrolactone with the remaining primary amino group of the desired product can occur, especially if the stoichiometry is not carefully controlled.

    • Oligomers/Polymers: Ethylenediamine can potentially react with multiple molecules of γ-butyrolactone, leading to the formation of oligomeric or polymeric impurities.

    • Degradation Products: The pyrrolidine ring is generally stable, but extreme pH and high temperatures during synthesis or workup could potentially lead to hydrolysis and ring-opening.

Q3: How can I purify the crude this compound?

A3: Purification is commonly achieved by converting the amine product to its hydrochloride salt, which can then be isolated and purified by recrystallization. This method is effective for removing non-basic impurities and some closely related basic byproducts. Vacuum distillation of the free base before salt formation can also be employed to remove less volatile or more volatile impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low overall yield of this compound. Inefficient ring-opening of γ-butyrolactone or incomplete cyclization of the intermediate.Ensure the reaction is carried out at a sufficiently high temperature and pressure to drive the reaction to completion. Optimize the reaction time based on in-process monitoring.
Product loss during workup and purification.1-(2-Aminoethyl)pyrrolidin-2-one is water-soluble. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Adjusting the pH to be strongly basic before extraction will keep the amine in its free base form, improving its solubility in organic solvents.
Presence of a significant amount of unreacted ethylenediamine. An excess of ethylenediamine was used in the reaction.While a molar excess of ethylenediamine is often used to favor the formation of the desired product, a very large excess can complicate purification. Optimize the molar ratio of reactants. Consider vacuum distillation to remove excess ethylenediamine before converting the product to its hydrochloride salt.
Observation of higher molecular weight impurities in analytical analysis (e.g., GC-MS, LC-MS). Formation of bis-substituted products or oligomers due to the reaction of the product with additional γ-butyrolactone.Carefully control the stoichiometry of the reactants. Adding γ-butyrolactone portion-wise to an excess of ethylenediamine can help minimize these side reactions.
Product appears discolored or contains degradation products. The reaction temperature was too high, or the reaction was run for an extended period, leading to thermal degradation.Optimize the reaction temperature and time. The use of an inert atmosphere (e.g., nitrogen) can also help to prevent oxidative degradation.

Experimental Protocols

General Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one from γ-Butyrolactone and Ethylenediamine

This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.

  • Reaction Setup: In a high-pressure autoclave, charge γ-butyrolactone and an excess of ethylenediamine (a molar ratio of 1:2 to 1:5 is a common starting point).

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature in the range of 200-300°C. The reaction is typically run for several hours. Monitor the reaction progress by withdrawing aliquots and analyzing them by a suitable technique like GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Remove the excess ethylenediamine under reduced pressure.

  • Purification of Free Base (Optional): The crude 1-(2-Aminoethyl)pyrrolidin-2-one can be purified by vacuum distillation.

  • Hydrochloride Salt Formation: Dissolve the crude or distilled free base in a suitable solvent such as isopropanol or ethanol. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent with stirring until the solution is acidic. The hydrochloride salt will precipitate.

  • Recrystallization: Collect the crude salt by filtration. Dissolve the salt in a minimum amount of a hot solvent mixture (e.g., ethanol/water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods for Impurity Profiling

The selection of an appropriate analytical method depends on the volatility and polarity of the potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation: For the analysis of the hydrochloride salt, neutralization and extraction of the free base into a suitable organic solvent may be necessary. Derivatization may be required to improve the chromatographic behavior of the polar amine.

  • Typical GC Conditions (starting point):

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and for the analysis of the hydrochloride salt directly.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Typical HPLC Conditions (starting point):

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., ~210 nm) as the compound lacks a strong chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (LC-MS) can be used for identification.

Impurity Formation Pathways

The following diagram illustrates the potential pathways for the formation of the desired product and key impurities during the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one from γ-butyrolactone and ethylenediamine.

G GBL γ-Butyrolactone Intermediate γ-Hydroxyamide Intermediate GBL->Intermediate + Ethylenediamine (Ring Opening) BisProduct Bis-substituted Impurity GBL->BisProduct Oligomer Oligomeric Impurities GBL->Oligomer EDA Ethylenediamine EDA->Intermediate EDA->Oligomer Product 1-(2-Aminoethyl)pyrrolidin-2-one Intermediate->Product - H2O (Cyclization) Product->BisProduct + γ-Butyrolactone Product->Oligomer + Multiple Reactants

Caption: Potential reaction pathways in the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one.

Experimental Workflow for Impurity Identification

This workflow outlines the logical steps for identifying and characterizing unknown impurities encountered during synthesis.

G start Crude Product with Unknown Impurity analytical_screening Analytical Screening (HPLC, GC-MS) start->analytical_screening impurity_detected Impurity Peak Detected? analytical_screening->impurity_detected characterization Characterize Impurity (MS, NMR) impurity_detected->characterization Yes end_pass Product Meets Purity Specs impurity_detected->end_pass No pathway_id Identify Formation Pathway characterization->pathway_id process_optimization Optimize Process (Stoichiometry, Temp, etc.) pathway_id->process_optimization process_optimization->analytical_screening Re-analyze end_fail Re-evaluate Synthesis process_optimization->end_fail

Caption: A logical workflow for the identification and mitigation of synthesis impurities.

References

Technical Support Center: 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 1-(2-Aminoethyl)pyrrolidin-2-one?

There are two main synthetic strategies for preparing 1-(2-Aminoethyl)pyrrolidin-2-one. The most common industrial method involves the direct aminolysis and cyclization of γ-butyrolactone with ethylenediamine.[1][2][3] An alternative approach is the N-alkylation of 2-pyrrolidinone with an electrophile such as 2-chloroethylamine in the presence of a base.[1]

Q2: How is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one typically prepared?

The hydrochloride salt is generally prepared after the synthesis of the free base, 1-(2-Aminoethyl)pyrrolidin-2-one. The free base is dissolved in a suitable solvent, such as isopropanol or ethanol, and then treated with a solution of hydrochloric acid (e.g., HCl in isopropanol) until the solution is acidic.[4] The hydrochloride salt typically precipitates and can be collected by filtration. This process also serves as a purification step.[4]

Q3: What factors are critical for maximizing the yield in the γ-butyrolactone and ethylenediamine reaction?

Key parameters for this reaction include temperature, pressure, and the molar ratio of the reactants.[1] The reaction is typically conducted at elevated temperatures and pressures to drive it to completion.[1] Utilizing a large excess of ethylenediamine can help to maximize the formation of the desired product while minimizing side reactions.[1]

Q4: My final product is impure. What are common purification strategies?

For the free base, vacuum distillation is a common purification method. For the hydrochloride salt, recrystallization is an effective technique for removing non-basic impurities.[4][5] To do this, dissolve the crude salt in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water) and allow it to cool, inducing crystallization of the purified salt.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Reaction temperature too low.- Insufficient reaction time.- Inefficient mixing.- Reactants are of poor quality.- Increase the reaction temperature as specified in the protocol.- Extend the reaction time and monitor progress using TLC or GC.- Ensure vigorous stirring, especially for heterogeneous mixtures.- Verify the purity of starting materials (γ-butyrolactone and ethylenediamine).
Low Yield - Suboptimal molar ratio of reactants.- Product loss during aqueous work-up.- Incomplete conversion of starting materials.- Optimize the molar ratio of ethylenediamine to γ-butyrolactone; an excess of ethylenediamine is often beneficial.[1]- During extraction of the free base, ensure the aqueous layer is basified (pH > 12) to deprotonate the amine, increasing its solubility in organic solvents. Extract multiple times with a suitable organic solvent.[5]- Monitor the reaction to completion. Consider increasing temperature or reaction time if starting material is still present.
Formation of Side Products - Reaction temperature is too high, leading to degradation or side reactions.- Incorrect molar ratio of reactants.- Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.- Re-evaluate and optimize the stoichiometry of the reactants.
Difficulty in Isolating the Hydrochloride Salt - The solution is not sufficiently saturated.- The solution is supersaturated, preventing crystallization.- Presence of impurities inhibiting crystallization.- If no crystals form upon cooling, concentrate the solution by evaporating some of the solvent.[4]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4]- Purify the crude free base by distillation before salt formation.
Final Product is Colored - Presence of colored impurities from starting materials or side reactions.- Treat the recrystallization solution with a small amount of activated charcoal while hot to adsorb colored impurities, then filter before cooling.[4] Be aware that excessive charcoal can reduce the yield.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one via Lactamization of γ-Butyrolactone

This protocol is a generalized procedure based on the common industrial synthesis method.[1][2][3]

  • Reaction Setup : In a high-pressure reactor, combine γ-butyrolactone and an excess of ethylenediamine (e.g., a 3:1 to 5:1 molar ratio).

  • Reaction Conditions : Seal the reactor and heat the mixture to a temperature range of 200-300°C with vigorous stirring. The reaction will generate high pressure.

  • Reaction Monitoring : Maintain the reaction at the target temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by withdrawing aliquots (if the reactor setup allows) and analyzing them by GC or TLC.

  • Work-up : After cooling the reactor to room temperature, vent any excess pressure. Remove the excess ethylenediamine under reduced pressure.

  • Purification : The resulting crude 1-(2-Aminoethyl)pyrrolidin-2-one can be purified by vacuum distillation.

Protocol 2: Formation of this compound

This protocol outlines the conversion of the free base to its hydrochloride salt.[4]

  • Dissolution : Dissolve the purified 1-(2-Aminoethyl)pyrrolidin-2-one in a suitable anhydrous solvent such as isopropanol or ethanol.

  • Acidification : Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol or ethanol dropwise with continuous stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation : The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Isolation : Collect the precipitated salt by filtration. Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

  • Drying : Dry the collected this compound in a vacuum oven at a moderate temperature.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of Free Base cluster_salt Salt Formation GBL γ-Butyrolactone Intermediate γ-Hydroxyamide Intermediate GBL->Intermediate + (Excess) EDA Ethylenediamine EDA->Intermediate Product 1-(2-Aminoethyl)pyrrolidin-2-one Intermediate->Product - H₂O (Cyclization) Final_Product 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Product->Final_Product + HCl HCl_reagent HCl

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Reaction Start->Reaction Monitor Monitor Reaction (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up & Isolation Monitor->Workup Complete Analyze Analyze Yield & Purity Workup->Analyze Success Successful Synthesis Analyze->Success Meets Specs Failure Low Yield or Impure Analyze->Failure Fails Specs Troubleshoot Consult Troubleshooting Guide Failure->Troubleshoot Optimize Optimize Conditions: - Temp - Time - Ratios Troubleshoot->Optimize Optimize->Reaction

Caption: General workflow for synthesis and optimization.

Decision_Tree Start Low Yield Observed Check_Conversion Is Starting Material Present? Start->Check_Conversion Increase_Severity Increase Temp/Time or Optimize Catalyst Check_Conversion->Increase_Severity Yes Check_Workup Was Work-up pH Controlled? Check_Conversion->Check_Workup No End Re-run Experiment Increase_Severity->End Adjust_pH Adjust pH during Extraction Check_Workup->Adjust_pH No Check_Stoichiometry Review Reactant Molar Ratios Check_Workup->Check_Stoichiometry Yes Adjust_pH->End Check_Stoichiometry->End

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Analysis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. The information provided is intended to assist in anticipating and resolving issues related to the analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, which includes a lactam (a cyclic amide) and a primary amino group, this compound is susceptible to degradation through several pathways. The primary routes of degradation are expected to be hydrolysis and oxidation.

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. Acid-catalyzed hydrolysis would likely yield the corresponding amino acid, while base-catalyzed hydrolysis would result in the salt of the carboxylic acid.

  • Oxidation: The primary amine and the methylene groups adjacent to the nitrogen atoms are potential sites for oxidation. Oxidative stress can lead to the formation of various degradation products, including N-oxides and deaminated compounds.

Q2: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for separating and quantifying the parent compound from its degradation products. For the structural elucidation and identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful if the degradation products are volatile or can be derivatized to become volatile.

Q3: What are the typical stress conditions used in forced degradation studies for this compound?

A3: Forced degradation studies are performed to intentionally degrade the molecule and identify potential degradation products.[1] Typical conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[2][3]

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[4]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[4]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 70-80°C).

  • Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to normal storage.
Multiple, poorly resolved peaks in the chromatogram. The analytical method is not optimized to separate all degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, column chemistry, and temperature.
Mass balance is not within the acceptable range (typically 95-105%). Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a chromophore).Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector. Analyze the headspace of the sample by GC-MS to check for volatile degradants.
Appearance of unexpected peaks in the control sample. Contamination of the sample or placebo, or interaction with excipients in a drug product formulation.Analyze a blank (solvent) injection to rule out system contamination. If working with a formulation, conduct forced degradation studies on the placebo to identify any excipient-related degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder to ICH-compliant light conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method. For identification of degradants, analyze the samples by LC-MS.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound.

Stress Condition % Assay of Parent Drug % Total Impurities Major Degradation Product (% Area)
Control 99.80.2-
0.1 M HCl, 60°C, 24h 85.214.8DP-1 (12.5)
0.1 M NaOH, 60°C, 24h 82.517.5DP-2 (15.3)
3% H₂O₂, RT, 24h 91.78.3DP-3 (6.1)
Thermal, 70°C, 48h 98.11.9DP-4 (1.2)
Photolytic 97.52.5DP-5 (1.8)

DP = Degradation Product

Visualizations

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC-UV/LC-MS neutralize->analyze characterize Identify & Characterize Degradation Products analyze->characterize

Caption: General workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 1-(2-Aminoethyl)pyrrolidin-2-one hydrolysis_product Ring-Opened Product (Amino Acid Derivative) parent->hydrolysis_product Acid/Base n_oxide N-Oxide parent->n_oxide H₂O₂ deaminated Deaminated Product parent->deaminated H₂O₂

Caption: Potential degradation pathways of 1-(2-Aminoethyl)pyrrolidin-2-one.

References

Safe handling and disposal of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for handling and disposing of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride in a research environment.

Hazard Summary

Note: Safety data for this compound is limited. The following information is primarily based on the closely related compound N-(2-Aminoethyl)pyrrolidine and 1-(2-aminoethyl)pyrrolidin-2-one. The hydrochloride salt is expected to be a solid and may have different reactivity, but similar handling precautions should be observed.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable LiquidGHS02DangerH226: Flammable liquid and vapor.[1]
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[1] H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationGHS05, GHS07DangerH319: Causes serious eye irritation.[2]
Acute Toxicity (Oral/Dermal)GHS07WarningH302 + H312: Harmful if swallowed or in contact with skin.
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[2]

Troubleshooting Guide

Scenario 1: Accidental Spill

Question: I've spilled a small amount of this compound powder in the fume hood. What should I do?

Answer:

  • Evacuate and Ventilate: Ensure the fume hood is operating correctly. Keep unnecessary personnel away from the area.[1]

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with a face shield.[1] If the spill is significant or ventilation is poor, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material like sand, silica gel, or a universal binder to cover the spill.[3] Do not use combustible materials like paper towels.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4] Avoid creating dust.[5] Do not use air hoses for cleanup.[5]

  • Decontaminate: Wipe down the spill area with a suitable solvent (check your institution's guidelines, often a soap and water solution is appropriate), and dispose of the cleaning materials as hazardous waste.

  • Report: Inform your lab manager or safety officer about the spill and follow your institution's reporting procedures.

Scenario 2: Skin or Eye Contact

Question: What is the immediate first aid response if the compound comes into contact with my skin or eyes?

Answer:

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1]

    • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][6] A safety shower should be used if the contact area is large.

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

    • Call a physician or ophthalmologist immediately.[1]

Scenario 3: Inhalation

Question: I think I may have inhaled some of the powder. I feel dizzy and my throat is irritated. What should I do?

Answer:

  • Move to Fresh Air: Immediately move to an area with fresh air.[4]

  • Seek Medical Attention: If you feel unwell or if breathing is difficult, seek immediate medical attention and be prepared to provide the Safety Data Sheet (SDS) to the medical personnel.[1][4] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[7]

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when working with this compound?

A1: You should always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1][4] A face shield is also recommended.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][7]

Q2: How should I properly store this compound?

A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep it away from heat, sparks, open flames, and other sources of ignition.[1] The material may be hygroscopic (absorbs moisture from the air) and sensitive to air.[1][3]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, strong bases, acid chlorides, and reducing agents.[6][8]

Q4: How do I dispose of waste containing this chemical?

A4: Waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][4] Do not mix with other waste.[1] Leave the chemical in its original container if possible.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Q5: What should I do in case of a fire involving this compound?

A5: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire.[1] Do not use a direct water jet, as it may spread the fire. Vapors are heavier than air and can form explosive mixtures with air.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Experimental Workflow

Below is a generalized workflow for handling this compound during an experiment, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experiment Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep1 Consult SDS prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) prep1->prep2 emergency1 Spill: Evacuate, Contain, Clean prep1->emergency1 prep3 Prepare Work Area (Fume Hood, Spill Kit Ready) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed with Caution handle2 Perform Experiment (Keep Container Closed When Not in Use) handle1->handle2 emergency2 Exposure: Rinse, Remove Clothing, Seek Medical Aid handle1->emergency2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 Experiment Complete emergency3 Fire: Use Appropriate Extinguisher, Evacuate handle2->emergency3 clean2 Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) clean1->clean2 clean1->emergency1 clean3 Label Hazardous Waste Container clean2->clean3 clean4 Store Waste in Designated Area clean3->clean4

Caption: Workflow for Safe Handling and Disposal.

This diagram outlines the critical steps for safely using this compound, from initial preparation and handling to cleanup and emergency response. Each phase emphasizes key safety precautions to minimize risk to researchers.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride in organic solvents.

Troubleshooting Guides

Issue: My this compound won't dissolve in my desired organic solvent for a reaction.

  • Question 1: Why is this compound poorly soluble in many organic solvents? Answer: As a hydrochloride salt, the molecule is ionic. This high polarity makes it readily soluble in polar solvents like water and short-chain alcohols but leads to poor solubility in less polar or non-polar organic solvents. The principle of "like dissolves like" governs this behavior; the strong ionic interactions of the salt are not easily overcome by non-polar solvent molecules.[1][2][3]

  • Question 2: I'm trying to dissolve the compound in a non-polar solvent like hexane or toluene. What are my options? Answer: Direct dissolution in non-polar solvents is highly unlikely to be successful. The most effective strategy is to convert the hydrochloride salt to its free base form, which is significantly less polar and more soluble in a wider range of organic solvents.[4][5] Alternatively, for some applications, exploring a biphasic reaction system using a phase-transfer catalyst might be a viable, though more complex, option.

  • Question 3: I am using a moderately polar solvent like dichloromethane (DCM) or ethyl acetate and still observing poor solubility. What can I do? Answer: Even in moderately polar solvents, the solubility of the hydrochloride salt can be limited.

    • Co-solvent Approach: Try adding a small amount of a polar protic solvent in which the salt is more soluble, such as methanol or ethanol, as a co-solvent. This can help to break up the crystal lattice of the salt.

    • Conversion to Free Base: For complete dissolution, converting the hydrochloride salt to the free base is the most reliable method. This will yield a compound that is much more compatible with moderately polar aprotic solvents.[4]

  • Question 4: Can I just heat the mixture to improve solubility? Answer: Gentle heating can increase the rate of dissolution and may slightly increase solubility. However, it is often not sufficient to overcome the fundamental polarity mismatch. Moreover, excessive heat can lead to the degradation of the compound or unwanted side reactions. A more robust and predictable approach is to address the chemical form of the compound through conversion to its free base.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the general solubility profile of this compound? Answer: While specific quantitative data is not readily available in the literature, a qualitative solubility profile can be inferred based on its chemical structure as an amine hydrochloride salt.

  • FAQ 2: How do I convert this compound to its free base? Answer: The conversion involves neutralizing the hydrochloride with a base. This can be achieved through a simple liquid-liquid extraction procedure. A detailed protocol is provided in the "Experimental Protocols" section below. The most common methods involve using an aqueous solution of a base like sodium hydroxide or sodium bicarbonate, or using an organic base like triethylamine in a non-aqueous system.[4][6][7]

  • FAQ 3: What are the risks of converting to the free base? Answer: The free base of 1-(2-Aminoethyl)pyrrolidin-2-one may be less stable than its hydrochloride salt form, particularly during long-term storage.[8] Amine free bases can be more susceptible to oxidation and may be hygroscopic. It is often recommended to prepare the free base shortly before its intended use in a subsequent reaction.

  • FAQ 4: What is a phase-transfer catalyst and how can it help with solubility? Answer: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[9] For example, a PTC can transport the ionic 1-(2-Aminoethyl)pyrrolidin-2-one from an aqueous or solid phase into an organic phase where it can react with a non-polar substrate. Common PTCs include quaternary ammonium salts and crown ethers.[10] This approach is typically used for biphasic reaction systems.

Data Presentation

As precise quantitative solubility data for this compound in a range of organic solvents is not widely published, the following table provides a qualitative summary based on general principles of solubility for amine hydrochloride salts and related pyrrolidinone derivatives.[11][12][13]

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe high polarity and hydrogen bonding ability of these solvents can effectively solvate the ionic hydrochloride salt.
Polar Aprotic DMSO, DMFModerate to LowThese solvents are polar but lack the ability to donate hydrogen bonds, which can limit their effectiveness in solvating the chloride anion.
Moderately Polar Dichloromethane (DCM), Chloroform, AcetoneLow to Very LowThe polarity of these solvents is generally insufficient to overcome the lattice energy of the salt.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe non-polar nature of these solvents cannot effectively solvate the charged ions of the hydrochloride salt.

Experimental Protocols

Protocol 1: Conversion of this compound to its Free Base via Aqueous Workup

This protocol describes a standard and reliable method for obtaining the free base, which is more soluble in a wider range of organic solvents.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in an Erlenmeyer flask.

  • Basification: Cool the flask in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous solution with pH paper or a pH meter, aiming for a pH of 10-12 to ensure complete deprotonation of the amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like DCM or ethyl acetate.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to fully separate. The free base will partition into the organic layer.

  • Layer Separation: Drain the organic layer (the bottom layer for DCM, the top layer for ethyl acetate) into a clean Erlenmeyer flask.

  • Re-extraction: To maximize the yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process. Combine the organic layers.

  • Washing: Wash the combined organic layers with an equal volume of brine to remove residual water and dissolved inorganic salts. Separate the layers and retain the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) for 15-20 minutes with occasional swirling.

  • Isolation: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free base of 1-(2-Aminoethyl)pyrrolidin-2-one as an oil or solid.

Protocol 2: General Approach for Solubility Enhancement with a Co-Solvent

This protocol outlines a method to test the effectiveness of a co-solvent for solubilizing the hydrochloride salt.

Materials:

  • This compound

  • Primary organic solvent (e.g., DCM, acetonitrile)

  • Co-solvent (e.g., methanol, ethanol)

  • Vials with caps

  • Magnetic stirrer and stir bars

Procedure:

  • Initial Attempt: In a vial, attempt to dissolve a known amount of this compound in a specific volume of the primary organic solvent at room temperature with stirring.

  • Co-solvent Addition: If the compound does not fully dissolve, add the co-solvent dropwise while stirring continuously.

  • Observation: Observe for any changes in solubility. Note the approximate volume of co-solvent required to achieve complete dissolution.

  • Optimization: If dissolution is achieved, the ratio of the primary solvent to the co-solvent can be optimized for the specific application. Be mindful that the addition of a polar co-solvent may affect the course of some chemical reactions.

Visualizations

experimental_workflow_free_base_conversion cluster_start Starting Material cluster_process Process cluster_end Final Product start 1-(2-Aminoethyl)pyrrolidin-2-one HCl (Aqueous Solution) basify Add 1M NaOH (to pH 10-12) start->basify Neutralization extract Extract with Organic Solvent (e.g., DCM) basify->extract Phase Transfer wash Wash Organic Layer with Brine extract->wash Purification dry Dry with Na₂SO₄ wash->dry Water Removal evaporate Evaporate Solvent dry->evaporate Isolation end_product 1-(2-Aminoethyl)pyrrolidin-2-one (Free Base) evaporate->end_product

Caption: Workflow for the conversion of the hydrochloride salt to its free base.

logical_relationship_solubility_strategy problem Poor Solubility of 1-(2-Aminoethyl)pyrrolidin-2-one HCl in Organic Solvent strategy1 Strategy 1: Convert to Free Base problem->strategy1 strategy2 Strategy 2: Use Co-Solvent problem->strategy2 strategy3 Strategy 3: Phase-Transfer Catalysis problem->strategy3 desc1 Neutralize with base to form a less polar compound. strategy1->desc1 desc2 Add a small amount of a polar solvent (e.g., MeOH) to aid dissolution. strategy2->desc2 desc3 Use a catalyst (e.g., quaternary ammonium salt) for biphasic systems. strategy3->desc3

Caption: Decision tree for addressing solubility issues.

References

Preventing side reactions during the synthesis of its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during the synthesis of chemical derivatives.

Troubleshooting Guides

Issue: Low Yield of the Desired Product

Low yields are a common problem in organic synthesis and can be caused by a variety of factors. A systematic approach is often the best way to identify and resolve the issue.

Possible Causes and Solutions:

CauseRecommended Action
Impure Starting Materials or Reagents Ensure the purity of all starting materials, reagents, and solvents. Impurities can introduce side reactions or inhibit the desired transformation. Consider purifying reagents before use.
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, concentration, and reaction time to find the optimal conditions. Monitor the reaction progress using techniques like TLC or LC-MS to avoid over-running the reaction, which can lead to product degradation.[1]
Incomplete Reaction If the reaction stalls, consider increasing the temperature, adding more of a limiting reagent, or ensuring efficient stirring.[1] For reversible reactions, consider strategies to shift the equilibrium towards the product, such as removing a byproduct as it forms.
Product Loss During Work-up and Purification Evaluate your work-up procedure. Your product may be water-soluble, volatile, or unstable to the pH of the extraction.[2] Check all layers and filtrates for your product. Optimize purification methods like column chromatography or recrystallization to minimize product loss.
Presence of Unexpected Side Reactions Analyze the crude reaction mixture to identify the structure of major byproducts. Understanding the side reactions is the first step to preventing them.

Troubleshooting Workflow for Low Yields:

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Verify Reagent & Solvent Purity start->reagent_check conditions_opt Optimize Reaction Conditions (Temp, Conc., Time) reagent_check->conditions_opt Reagents OK failure Re-evaluate Strategy reagent_check->failure Impure Reagents reaction_monitor Monitor Reaction Progress (TLC, LC-MS) conditions_opt->reaction_monitor workup_eval Evaluate Work-up & Purification reaction_monitor->workup_eval Reaction Complete reaction_monitor->failure Reaction Stalled product_decomp Check for Product Decomposition workup_eval->product_decomp No Obvious Loss workup_eval->failure Product Loss During Work-up side_reactions Investigate Side Reactions product_decomp->side_reactions No Decomposition product_decomp->failure Decomposition Occurs success Improved Yield side_reactions->success Side Reactions Minimized side_reactions->failure Side Reactions Prevalent

Caption: A logical workflow for troubleshooting low reaction yields.

Issue: Formation of Significant Side Products

The formation of byproducts can complicate purification and significantly reduce the yield of your desired compound.

Common Side Reactions and Prevention Strategies:

Side ReactionPrevention Strategy
Over-reaction/Degradation Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature.
Isomerization Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.
Polymerization If working with reactive monomers, add the monomer slowly to the reaction mixture or use a lower concentration.
Reaction with Solvent Choose an inert solvent that does not react with your reagents (e.g., avoid protic solvents with Grignard reagents).
Stereoisomer Formation For stereoselective synthesis, employ chiral auxiliaries, reagents, or catalysts. Optimize reaction conditions to favor the formation of the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: How can I prevent a reactive functional group from interfering with my desired reaction?

A1: The most common strategy is to use a protecting group. A protecting group is a temporary modification of a functional group to render it unreactive towards the conditions of a subsequent reaction.[3] After the desired reaction is complete, the protecting group is removed to regenerate the original functional group.

Q2: What are some common protecting groups for alcohols and how do their yields compare?

A2: Silyl ethers and benzyl ethers are common protecting groups for alcohols. The choice of protecting group depends on the stability required and the conditions for deprotection. Here is a comparison of some common protecting groups for primary alcohols:[4]

Table 1: Comparison of Common Alcohol Protecting Groups (Primary Alcohols)

Protecting GroupProtection ReagentBase/CatalystSolventTypical Yield (%)Deprotection ConditionsTypical Yield (%)
TMS TMSClEt₃NCH₂Cl₂>95K₂CO₃, MeOH>95
TES TESClImidazoleDMF90-98Mild Acid (e.g., AcOH)90-98
TBS (TBDMS) TBSClImidazoleDMF90-98TBAF, THF>95
TIPS TIPSClImidazoleDMF90-98TBAF, THF>95
TBDPS TBDPSClImidazoleDMF90-98TBAF, THF>95
Benzyl (Bn) BnBrNaHDMF>90H₂, Pd/C, EtOH85-95
p-Methoxybenzyl (PMB) PMBClNaHDMF>90DDQ, CH₂Cl₂/H₂O85-95

Q3: I am getting a mixture of diastereomers. How can I separate them?

A3: Diastereomers have different physical properties and can often be separated by standard laboratory techniques.[5][6] Common methods include:

  • Column Chromatography: This is a widely used technique. You may need to screen different solvent systems to achieve good separation.[7]

  • Recrystallization: If your product is a solid, fractional crystallization can be an effective method for separating diastereomers.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for difficult separations.[8]

Q4: My Mitsunobu reaction is giving a low yield. What could be the problem?

A4: Low yields in the Mitsunobu reaction can be due to several factors:[9][10]

  • Weakly acidic nucleophile: The standard triphenylphosphine (TPP) may not be basic enough. Consider using a more nucleophilic phosphine like tributylphosphine (TBP).

  • Steric hindrance: Bulky substrates can slow down the reaction. Increasing the reaction temperature may help, but should be done with caution.

  • Presence of water: Ensure all reagents and solvents are anhydrous, as water will consume the reagents.

  • Side reaction with the azodicarboxylate: The nucleophile can react with the azodicarboxylate (e.g., DEAD). Using an alternative like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can minimize this side reaction with weakly acidic nucleophiles.[10]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine

This protocol describes a common method for the protection of an amine functional group using di-tert-butyl dicarbonate ((Boc)₂O).[11][12][13]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)

  • Base (e.g., triethylamine, sodium bicarbonate, or DMAP) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the amine substrate in the chosen anhydrous solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Workflow for Boc Protection of an Amine:

Boc_Protection_Workflow start Dissolve Amine and Base in Solvent add_boc Add (Boc)₂O start->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product N-Boc Protected Amine purify->product

Caption: General experimental workflow for the Boc protection of amines.

Protocol 2: Mitsunobu Reaction for the Inversion of a Secondary Alcohol

This protocol provides a general procedure for the Mitsunobu reaction to invert the stereochemistry of a secondary alcohol using a carboxylic acid as the nucleophile.[9][14]

Materials:

  • Secondary alcohol (1.0 equiv)

  • Carboxylic acid (e.g., p-nitrobenzoic acid) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the secondary alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Simplified Mitsunobu Reaction Pathway:

Mitsunobu_Pathway reagents Alcohol (R-OH) + PPh₃ + DEAD intermediate1 [R-O-PPh₃]⁺ Intermediate reagents->intermediate1 product Inverted Ester (R'-COOR) intermediate1->product SN2 Attack by Nucleophile nucleophile Carboxylate (R'COO⁻) nucleophile->product byproducts PPh₃=O + Reduced DEAD product->byproducts Byproducts Formed

Caption: A simplified representation of the Mitsunobu reaction pathway.

Protocol 3: Optimization of a Suzuki-Miyaura Coupling Reaction

This guide outlines a general workflow for optimizing a Suzuki-Miyaura cross-coupling reaction to maximize yield and minimize side products.[15][16][17][18]

Key Parameters to Optimize:

  • Catalyst: Type of palladium catalyst and ligand.

  • Base: Type and concentration of the base.

  • Solvent: Choice of solvent or solvent mixture.

  • Temperature: Reaction temperature.

  • Reactant Stoichiometry: Ratio of the aryl halide to the boronic acid.

Experimental Workflow for Optimization:

  • Initial Screening: Perform a small set of experiments to test a broad range of conditions. For example, screen different catalysts, bases, and solvents at a standard temperature.

  • Identify Key Factors: Analyze the results of the initial screen to identify the parameters that have the most significant impact on the reaction yield and purity.

  • Fine-Tuning: Conduct a more focused set of experiments to fine-tune the key parameters. For example, if a particular catalyst and base combination worked best, optimize the temperature and reactant stoichiometry for this system.

  • Validation: Once the optimal conditions are identified, run the reaction on a larger scale to validate the results.

Table 2: Example of a Suzuki-Miyaura Coupling Optimization Matrix

EntryCatalyst (mol%)Base (equiv)Temperature (°C)SolventYield (%)
1Pd(PPh₃)₄ (2)K₂CO₃ (2)80Toluene/H₂O65
2Pd(dppf)Cl₂ (2)K₂CO₃ (2)80Toluene/H₂O85
3Pd(dppf)Cl₂ (1)K₂CO₃ (2)80Toluene/H₂O82
4Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)80Toluene/H₂O92
5Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)100Toluene/H₂O95
6Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)100Dioxane/H₂O90

This is a hypothetical example to illustrate the optimization process.

Logical Flow for Suzuki-Miyaura Optimization:

Suzuki_Optimization start Define Reaction and Goals initial_screen Initial Screening of Conditions (Catalyst, Base, Solvent) start->initial_screen analyze_initial Analyze Initial Results initial_screen->analyze_initial identify_key Identify Key Parameters analyze_initial->identify_key focused_opt Focused Optimization (Temperature, Concentration) identify_key->focused_opt analyze_focused Analyze Focused Results focused_opt->analyze_focused validate Validate Optimal Conditions analyze_focused->validate optimized_protocol Optimized Protocol validate->optimized_protocol

Caption: A workflow for the optimization of a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride (CAS No: 92885-03-5).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-(2-Aminoethyl)pyrrolidin-2-one?

A1: A prevalent and industrially viable method for the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one is the reaction of γ-butyrolactone with ethylenediamine.[1] This process involves a direct aminolysis followed by an intramolecular cyclization via dehydration.[1] The reaction is typically conducted at elevated temperatures and pressures.[1]

Q2: What are the critical parameters to control during the reaction of γ-butyrolactone and ethylenediamine?

A2: The molar ratio of the reactants is a crucial parameter. Utilizing a significant excess of ethylenediamine can help to maximize the formation of the desired product while minimizing the formation of side products.[1] Temperature and pressure are also key; elevated conditions are necessary to drive the dehydration and cyclization steps to completion.[1]

Q3: How is the final product, 1-(2-Aminoethyl)pyrrolidin-2-one, typically purified at scale?

A3: Purification is commonly achieved through vacuum distillation to separate the desired amine from less volatile or more volatile impurities. For obtaining the hydrochloride salt, the purified free base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the salt. The resulting hydrochloride salt can be further purified by recrystallization.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The reaction is conducted at high temperatures and pressures, which requires the use of appropriate pressure-rated reactors and adherence to strict safety protocols. Ethylenediamine is a corrosive and flammable liquid, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and chemical-resistant clothing, should be worn. The reaction should be carried out in a well-ventilated area or a fume hood.

Experimental Protocols

Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one from γ-Butyrolactone and Ethylenediamine

This protocol describes a representative procedure for the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one.

Materials:

  • γ-Butyrolactone

  • Ethylenediamine

  • Suitable solvent (e.g., toluene or xylene for azeotropic water removal)

  • Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like isopropanol)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Pressure reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and a condenser for water removal (e.g., Dean-Stark apparatus)

  • Heating mantle

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a pressure reactor, charge γ-butyrolactone and an excess of ethylenediamine (e.g., a 1:5 molar ratio). A solvent such as toluene can be added to aid in the azeotropic removal of water.

  • Reaction: Seal the reactor and heat the mixture to a temperature of 180-220 °C. The reaction progress can be monitored by measuring the amount of water collected. The reaction is typically run for 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethylenediamine and solvent under reduced pressure.

  • Purification of the Free Base: The crude 1-(2-Aminoethyl)pyrrolidin-2-one is then purified by vacuum distillation.

  • Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol). Slowly add a solution of hydrochloric acid in the same solvent with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Illustrative Reaction Parameters for Scaling Up the Synthesis

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (10kg)
γ-Butyrolactone 10 g1 kg10 kg
Ethylenediamine (molar excess) 5 eq5 eq5 eq
Solvent (Toluene) 100 mL10 L100 L
Reaction Temperature 180 °C200 °C220 °C
Reaction Time 6 h8 h8 h
Typical Yield (Free Base) 80-90%75-85%70-80%
Purity (after distillation) >98%>97%>97%

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and equipment used.

Troubleshooting Guides

Problem 1: Low Yield of 1-(2-Aminoethyl)pyrrolidin-2-one

Possible CauseSuggested Solution
Incomplete Reaction - Ensure the reaction temperature is maintained within the optimal range (180-220 °C).- Verify that the water formed during the reaction is being effectively removed.- Extend the reaction time and monitor for completion.
Suboptimal Molar Ratio - Increase the molar excess of ethylenediamine to favor the desired product formation.
Product Loss During Work-up - Ensure efficient removal of excess ethylenediamine and solvent under vacuum.- Optimize the vacuum distillation conditions to prevent product decomposition.

Problem 2: Presence of Impurities in the Final Product

Possible CauseSuggested Solution
Unreacted Starting Materials - Optimize reaction conditions (temperature, time, molar ratio) to drive the reaction to completion.
Formation of Side Products (e.g., bis-adducts) - Use a larger excess of ethylenediamine.- Optimize the reaction temperature to minimize side reactions.
Inefficient Purification - For vacuum distillation, use a fractionating column to improve separation.- For recrystallization of the hydrochloride salt, select an appropriate solvent system and control the cooling rate to ensure the formation of pure crystals.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start Start reactants Charge Reactor: γ-Butyrolactone Ethylenediamine Toluene start->reactants reaction Heat to 180-220°C (4-8 hours) reactants->reaction workup Cool and Remove Excess Reagents reaction->workup distillation Vacuum Distillation workup->distillation hcl_formation Dissolve in Solvent Add HCl distillation->hcl_formation filtration Filter and Wash Salt hcl_formation->filtration drying Dry under Vacuum filtration->drying end Final Product: 1-(2-Aminoethyl)pyrrolidin-2-one HCl drying->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (e.g., GC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No increase_temp_time Increase Temperature/Time Ensure Water Removal incomplete->increase_temp_time Yes adjust_ratio Increase Ethylenediamine Excess side_products->adjust_ratio Yes optimize_purification Optimize Purification (Distillation/Recrystallization) side_products->optimize_purification No increase_temp_time->check_reaction adjust_ratio->optimize_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting guide for reactions involving 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: The primary reactive site is the terminal primary amine group (-NH2) on the ethyl side chain. This nucleophilic amine readily participates in a variety of reactions, including acylation, alkylation, Schiff base formation, and cyclocondensation reactions. The lactam part of the molecule is generally less reactive under standard conditions.

Q2: How does the hydrochloride salt form affect the reactivity of the primary amine?

A2: The hydrochloride salt protonates the primary amine, forming an ammonium salt. This significantly reduces the nucleophilicity of the amine. Therefore, for reactions requiring a nucleophilic primary amine, the free base must be generated in situ or in a separate step by treatment with a suitable base, such as triethylamine or sodium bicarbonate.

Q3: What are some common applications of this compound in research and development?

A3: This compound serves as a versatile building block in medicinal chemistry and organic synthesis.[1] It is used as a scaffold for creating novel compounds with potential therapeutic applications, particularly for central nervous system (CNS) disorders.[2] Its derivatives have been investigated as potent antiseizure and antinociceptive agents.[2]

Q4: What are the typical storage conditions for this compound?

A4: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. It is hygroscopic and should be protected from moisture.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound. The troubleshooting advice is based on general principles and experience with analogous compounds.

Issue 1: Low Yield in Acylation/Amide Coupling Reactions

Possible Cause Suggested Solution
Incomplete reaction - Ensure the free base of 1-(2-aminoethyl)pyrrolidin-2-one has been generated by adding at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIEA).- Use a suitable coupling reagent (e.g., DCC, EDC, HATU) to activate the carboxylic acid.- Increase reaction time or temperature, monitoring for potential side product formation.
Side reactions - The formation of a di-acylated product is possible if the lactam nitrogen reacts under harsh conditions. Use milder reaction conditions.- If using an acyl chloride, the formation of a ketene from the acyl chloride can lead to side products.[3] Ensure slow addition of the acyl chloride at low temperatures.
Product loss during workup - The product may be water-soluble, especially if it is in a protonated form. Ensure the aqueous layer is basified before extraction to improve solubility in organic solvents.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Issue 2: Formation of Impurities in Schiff Base Formation

Possible Cause Suggested Solution
Incomplete reaction - Ensure a 1:1 molar ratio of the amine to the carbonyl compound.[4]- Use a catalytic amount of acid (e.g., acetic acid) to promote the reaction.[5]- Remove water formed during the reaction using a Dean-Stark apparatus or a drying agent to drive the equilibrium towards the product.
Side reactions - The aldehyde or ketone may undergo self-condensation under basic or acidic conditions. Control the pH of the reaction mixture.- The product Schiff base may be unstable and hydrolyze back to the starting materials during workup. Minimize contact with water.
Purification challenges - The product may be an oil or difficult to crystallize. Attempt purification by column chromatography. Due to the basic nature of the product, tailing may occur on silica gel. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or using neutral alumina for chromatography.[1]

Experimental Protocols

Protocol 1: General Procedure for Acylation (Amide Bond Formation)

This protocol describes a general method for the acylation of this compound with a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM, add EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in DCM and add TEA (1.1 eq) to generate the free base. Stir for 15 minutes.

  • Add the solution of the free base to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 92885-03-5[6]
Molecular Formula C₆H₁₃ClN₂O[6]
Molecular Weight 164.63 g/mol [6][7]
IUPAC Name 1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride[7]
Boiling Point (Free Base) 66-70 °C at 23 mmHg[1]
Density (Free Base) 0.901 g/mL[1]

Visualizations

Drug Development Workflow

The following diagram illustrates a simplified workflow for the development of a novel therapeutic agent starting from this compound.

DrugDevelopmentWorkflow cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A 1-(2-Aminoethyl)pyrrolidin-2-one HCl B Library Synthesis (e.g., Acylation, Alkylation) A->B Reaction C Compound Library B->C Purification D High-Throughput Screening C->D E Hit Identification D->E Assay F Lead Optimization (SAR) E->F Analysis G Lead Candidate F->G Selection H In Vitro & In Vivo Studies G->H I Clinical Trials H->I Safety & Efficacy J Regulatory Approval I->J Data Submission

Caption: A simplified workflow for drug discovery and development.

References

Validation & Comparative

Characterizing 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates like 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride (CAS No: 92885-03-5, Molecular Weight: 164.63 g/mol ) is critical for ensuring purity, stability, and consistency in the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, complete with detailed experimental protocols and supporting data derived from analogous compounds.

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the specific information sought—be it purity, identity, or structural elucidation.[3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy each offer unique advantages in the analysis of this polar, amine-containing pyrrolidinone derivative.

Comparative Analysis of Analytical Techniques

The following table summarizes the expected quantitative data for this compound using various analytical methods. These values are based on the analysis of structurally similar pyrrolidinone derivatives and amine hydrochlorides and should be considered illustrative.[4][5]

Analytical TechniqueParameterExpected/Illustrative ValueInterpretation & Comparison
HPLC (Reversed-Phase) Retention Time (t R )~3.5 minProvides a quantitative measure of the analyte's polarity. Shorter retention times on a C18 column indicate higher polarity.
GC-MS (after derivatization) Retention Time (t R )~12.8 minDerivatization is often necessary to increase volatility. The retention time is dependent on the specific derivative formed.
Key m/z Fragments127, 98, 70Mass spectrometry provides a unique fragmentation pattern for structural confirmation. The molecular ion peak would be observed at m/z 128 for the free base.
¹H NMR (D₂O, 400 MHz) Chemical Shift (δ)~3.6 ppm (t, 2H), ~3.4 ppm (t, 2H), ~3.2 ppm (t, 2H), ~2.5 ppm (t, 2H), ~2.1 ppm (p, 2H)Provides detailed information about the proton environment in the molecule, confirming the presence of ethyl and pyrrolidinone ring protons.
¹³C NMR (D₂O, 100 MHz) Chemical Shift (δ)~179 ppm (C=O), ~49 ppm, ~42 ppm, ~38 ppm, ~30 ppm, ~18 ppmIdentifies the number and types of carbon atoms, including the characteristic carbonyl carbon of the lactam ring.
FTIR (KBr Pellet) Key Absorption Bands (cm⁻¹)~3400 (N-H stretch), ~2900 (C-H stretch), ~1680 (C=O stretch, amide), ~1450 (C-H bend)Provides confirmation of key functional groups present in the molecule, particularly the secondary amine and the cyclic amide (lactam).[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and consistent analytical results. The following methodologies are based on established practices for the analysis of amine hydrochlorides and pyrrolidinone derivatives.[3][6][7]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the hydrochloride salt, analysis requires either conversion to the free base or derivatization.[8]

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV.

  • Sample Preparation (as free base): Dissolve the hydrochloride salt in a small amount of water, add a strong base (e.g., 1M NaOH) to deprotonate the amine, and extract the free base into an organic solvent like dichloromethane. Dry the organic layer and inject.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.[9]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterium oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[4]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Sample 1-(2-Aminoethyl)pyrrolidin-2-one HCl Dissolution Dissolution (e.g., Mobile Phase, D2O) Sample->Dissolution Derivatization Derivatization / Free-Basing (for GC-MS) Sample->Derivatization HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR FTIR FTIR Dissolution->FTIR GCMS GC-MS Derivatization->GCMS Purity Purity Assessment HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation NMR->Structure FTIR->Identity Final Comprehensive Characterization Report Purity->Final Identity->Final Structure->Final

Caption: Workflow for the analytical characterization of this compound.

By employing a combination of these analytical techniques, researchers can obtain a comprehensive profile of this compound, ensuring its quality and suitability for subsequent stages of drug development.

References

A Comparative Spectroscopic Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride and a structurally related alternative, 1-(2-Aminoethyl)pyrrolidine. Due to the limited availability of published experimental spectra for this compound, this guide presents its expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This is contrasted with the available experimental data for 1-(2-Aminoethyl)pyrrolidine to offer a valuable resource for the identification and characterization of these compounds.

Structural Comparison

This compound features a lactam (cyclic amide) ring, which significantly influences its spectroscopic properties compared to the simple pyrrolidine ring of 1-(2-Aminoethyl)pyrrolidine. The presence of the carbonyl group and the protonated amine in the hydrochloride form are key distinguishing features.

G Structural Comparison cluster_0 Target Compound cluster_1 Alternative Compound 1-(2-Aminoethyl)pyrrolidin-2-one HCl 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride Structure_A Structure_B Structure_A->Structure_B Structural Difference: Lactam vs. Pyrrolidine Ring 1-(2-Aminoethyl)pyrrolidine 1-(2-Aminoethyl)pyrrolidine

Caption: Structural relationship between the target and alternative compounds.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for the two compounds.

¹H NMR Data

Solvent: D₂O (predicted for hydrochloride), CDCl₃ (experimental for free base)

Assignment This compound (Predicted δ, ppm) 1-(2-Aminoethyl)pyrrolidine (Experimental δ, ppm)[1]
-CH₂- (pyrrolidinone, adjacent to N) 3.5 - 3.7 (t)2.51 (m)
-CH₂- (pyrrolidinone, adjacent to C=O) 2.4 - 2.6 (t)-
-CH₂- (pyrrolidinone, β to N and C=O) 2.0 - 2.2 (m)1.77 (m)
-N-CH₂-CH₂-NH₃⁺ 3.6 - 3.8 (t)2.53 (t)
-N-CH₂-CH₂-NH₃⁺ 3.2 - 3.4 (t)2.81 (t)
-NH₃⁺ 7.5 - 8.5 (br s)1.61 (s, -NH₂)
¹³C NMR Data

Solvent: D₂O (predicted for hydrochloride), CDCl₃ (experimental for free base)

Assignment This compound (Predicted δ, ppm) 1-(2-Aminoethyl)pyrrolidine (Experimental δ, ppm)[2][3][4]
C=O 175 - 180-
-CH₂- (pyrrolidinone, adjacent to N) 45 - 5054.0
-CH₂- (pyrrolidinone, adjacent to C=O) 30 - 35-
-CH₂- (pyrrolidinone, β to N and C=O) 18 - 2223.4
-N-CH₂-CH₂-NH₃⁺ 40 - 4556.7
-N-CH₂-CH₂-NH₃⁺ 38 - 4239.5
IR Spectroscopy Data
Functional Group This compound (Predicted ν, cm⁻¹) 1-(2-Aminoethyl)pyrrolidine (Experimental ν, cm⁻¹)[5]
N-H stretch (Ammonium) 3200 - 2800 (broad)3350 - 3250 (primary amine)
C-H stretch 3000 - 28502960 - 2800
C=O stretch (Amide I) ~1680-
N-H bend (Ammonium) 1600 - 15001650 - 1580 (primary amine)
C-N stretch 1250 - 10201250 - 1020
Mass Spectrometry Data
Parameter This compound (Predicted) 1-(2-Aminoethyl)pyrrolidin (Experimental)[6]
Molecular Ion (m/z) 128.09 (as free base)114.12
Key Fragment Ions (m/z) 85 (pyrrolidinone ring), 44 (CH₂=NH₂⁺)84 (pyrrolidine ring fragment), 30 (CH₂=NH₂⁺)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for hydrochloride salts, CDCl₃ for free bases) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR: Typical spectral width of -2 to 12 ppm, with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A wider spectral width of 0 to 200 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solids (Hydrochloride Salt): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

    • Liquids (Free Base): Place a drop of the neat liquid between two NaCl or KBr plates to form a thin film. ATR can also be used for liquids.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS, particularly for polar and charged molecules like hydrochloride salts.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions that provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

G General Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation Mass_Spectrometry Mass Spectrometry (MS) Sample_Preparation->Mass_Spectrometry IR_Spectroscopy Infrared (IR) Spectroscopy Sample_Preparation->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, etc.) Sample_Preparation->NMR_Spectroscopy Data_Analysis Data Analysis and Interpretation Mass_Spectrometry->Data_Analysis IR_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Structure_Elucidation Structure Elucidation/ Confirmation Data_Analysis->Structure_Elucidation

Caption: A typical workflow for spectroscopic analysis.

References

Comparing 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride with other functionalized pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS). This guide provides a comparative overview of functionalized pyrrolidinones, with a focus on their potential anticonvulsant and neuroprotective properties. While specific experimental data for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is not publicly available, this document serves as a resource for researchers interested in evaluating its potential by providing established experimental protocols and comparative data from structurally related pyrrolidinone derivatives.

Introduction to this compound

This compound is a derivative of the pyrrolidin-2-one core structure.[1] Its chemical structure, featuring a primary amine, suggests potential for interaction with various biological targets within the CNS.[1] While it is primarily recognized as a chemical intermediate, the broader class of pyrrolidinones has shown promise in the treatment of neurological disorders, including epilepsy and cognitive decline.[2]

Comparative Anticonvulsant Activity

The Maximal Electroshock (MES) seizure test in rodents is a standard preclinical model for assessing the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures. The table below summarizes the median effective dose (ED50) of various functionalized pyrrolidinones in this model. The absence of data for this compound highlights an opportunity for future investigation.

CompoundAnimal ModelRoute of AdministrationAnticonvulsant Activity (MES) ED50 (mg/kg)Reference
This compound ------Data not available---
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)RatOral69.89[3]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4)MiceIntraperitoneal62.14[4]
3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (10)MiceIntraperitoneal32.08[1]
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione (17)MiceIntraperitonealActive in MES screen (ED50 not determined)[5]
1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (14)MiceIntraperitonealActive in MES screen (ED50 not determined)[5]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for inducing generalized tonic-clonic seizures and assessing the efficacy of potential anticonvulsant compounds.

Materials:

  • Male albino mice or rats

  • Electroconvulsive shock apparatus with corneal or auricular electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive solution (e.g., 0.9% saline)

  • Test compound (e.g., this compound) and vehicle

  • Standard anticonvulsant drug for positive control (e.g., Phenytoin)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment, with free access to food and water.

  • Drug Administration: Prepare solutions of the test compound and positive control in the appropriate vehicle. Administer the compounds and vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral). The time between drug administration and seizure induction should be based on the pharmacokinetic profile of the compound.

  • Seizure Induction: At the designated time, apply a drop of topical anesthetic to the corneas of each animal. A short time later, apply a drop of conductive saline solution. Place the corneal electrodes on the eyes and deliver a high-frequency electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).

  • Observation and Scoring: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, characterized by the rigid extension of the hindlimbs for at least 3 seconds. The absence of this response is considered protection.

  • Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using appropriate statistical methods.

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by excessive glutamate exposure, a key mechanism in various neurodegenerative diseases.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT-22) or primary cortical neurons

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • L-glutamic acid

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 1-2 hours) before glutamate exposure.

  • Glutamate Insult: Add L-glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT-22 cells).[6] A control group without glutamate should also be included.

  • Incubation: Incubate the cells for a specified duration (e.g., 12-24 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-treated control.

Potential Mechanisms of Action and Signaling Pathways

The neuropharmacological effects of functionalized pyrrolidinones are often attributed to their interaction with specific molecular targets in the CNS. Two prominent examples are the synaptic vesicle protein 2A (SV2A) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Levetiracetam and SV2A Binding

The well-established anticonvulsant drug Levetiracetam exerts its effect by binding to the synaptic vesicle protein 2A (SV2A).[7] This interaction is believed to modulate neurotransmitter release, although the precise downstream mechanism is still under investigation.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Associated with Release Modulated Release SV2A->Release Modulates Neurotransmitter Neurotransmitter (e.g., Glutamate) SynapticVesicle->Neurotransmitter Contains PostsynapticEffect Reduced Neuronal Hyperexcitability Release->PostsynapticEffect Leads to

Caption: Levetiracetam's mechanism of action via SV2A binding.

AMPA Receptor Signaling

Some pyrrolidinone derivatives, such as Nefiracetam, have been shown to modulate the function of AMPA receptors, which are crucial for fast excitatory synaptic transmission. Positive allosteric modulation of AMPA receptors can enhance synaptic plasticity and may have cognitive-enhancing effects.

AMPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Pyrrolidinone Functionalized Pyrrolidinone (e.g., Nefiracetam) Pyrrolidinone->AMPAR Modulates IonChannel Ion Channel Opening AMPAR->IonChannel Activates CaMKII CaMKII IonChannel->CaMKII Ca2+ influx activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Promotes SynapticPlasticity Enhanced Synaptic Plasticity GeneExpression->SynapticPlasticity Leads to

Caption: AMPA receptor signaling pathway modulated by functionalized pyrrolidinones.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel functionalized pyrrolidinone.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one HCl & Analogs Characterization Structural & Purity Analysis (NMR, MS, etc.) Synthesis->Characterization NeuroprotectionAssay Neuroprotection Assay (Glutamate Excitotoxicity) Characterization->NeuroprotectionAssay ReceptorBinding Receptor Binding Assays (e.g., SV2A, AMPA) Characterization->ReceptorBinding MES_Test Anticonvulsant Activity (MES Test) NeuroprotectionAssay->MES_Test ReceptorBinding->MES_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod) MES_Test->Neurotoxicity PK_Studies Pharmacokinetic Studies Neurotoxicity->PK_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis PK_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Preclinical evaluation workflow for novel pyrrolidinones.

Conclusion

Functionalized pyrrolidinones represent a promising class of compounds for the development of novel therapeutics for neurological disorders. While this compound remains a molecule of interest with uncharacterized biological activity, the experimental frameworks and comparative data presented in this guide provide a solid foundation for its future investigation. By employing standardized preclinical models such as the MES test and in vitro neuroprotection assays, researchers can effectively evaluate its potential and contribute to the growing body of knowledge on this important pharmacophore.

References

Comparative Efficacy of 1-(2-Aminoethyl)pyrrolidin-2-one Analogs in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a foundational element in the development of novel therapeutics for central nervous system (CNS) disorders, with a notable history in the creation of effective antiepileptic drugs.[1] This guide provides a comparative analysis of the anticonvulsant efficacy of various analogs related to 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. The data presented is compiled from preclinical studies and is intended to inform structure-activity relationship (SAR) understanding and guide future research in the design of more potent and safer anticonvulsant agents.

Efficacy Comparison of Pyrrolidin-2-one and Pyrrolidine-2,5-dione Analogs

The following tables summarize the anticonvulsant activity of selected N-substituted pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives, evaluated in standard murine models of epilepsy: the maximal electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures.[2][3] Neurotoxicity is also presented as the median toxic dose (TD50) determined by the rotarod test, which assesses motor impairment. A higher protective index (PI = TD50/ED50) indicates a better safety profile.

Table 1: Anticonvulsant Activity of N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione Analogs in Rats [2]

Compound IDStructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index (MES)
15 N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione69.89> 5005007.15

Table 2: Anticonvulsant Activity of N-Mannich Base Derivatives of Pyrrolidine-2,5-dione in Mice [4]

Compound IDStructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index (MES)Protective Index (scPTZ)
12 (Structure not fully specified in source)16.13134.0> 500> 31.0> 3.73
23 (Structure not fully specified in source)46.07128.8> 500> 10.85> 3.88

Table 3: Anticonvulsant Activity of Pyridinyl-Pyrrolidinone Derivatives in Mice [3]

Compound IDStructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
3d 1-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid13.486.1
3k 1-[6-(4-bromophenyl)-3-cyano-4-(4-methoxyphenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid18.6271.6

Experimental Protocols

Detailed methodologies for the key in vivo anticonvulsant screening tests are provided below.

Maximal Electroshock (MES) Test

The MES test is a well-established model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[5][6]

Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).[5]

Apparatus: An electroconvulsometer capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via corneal electrodes.[5][6]

Procedure:

  • Animals are divided into treatment groups, including a vehicle control and groups receiving various doses of the test compound.

  • The test compound or vehicle is administered, typically via oral gavage or intraperitoneal injection.

  • At the predetermined time of peak effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.[6][7]

  • The corneal electrodes are placed, and the electrical stimulus is delivered.[6]

  • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is the endpoint indicating protection.[5][6]

  • The number of protected animals in each group is recorded, and the median effective dose (ED50) is calculated using probit analysis.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against absence seizures by elevating the seizure threshold.[8]

Animals: Male CF-1 mice or Sprague-Dawley rats.[8]

Apparatus: Isolation cages for observation.

Procedure:

  • Animals are pre-treated with the test compound or vehicle at various doses.

  • At the time of peak drug effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously into a loose fold of skin on the neck (e.g., 85 mg/kg for CF-1 mice).[8]

  • Animals are placed in isolation cages and observed for the next 30 minutes.[8]

  • The endpoint is the occurrence of a clonic seizure lasting for approximately 3-5 seconds, characterized by spasms of the forelimbs, hindlimbs, or jaw.[8]

  • An animal is considered protected if it does not exhibit this clonic seizure.[8]

  • The ED50, the dose that protects 50% of the animals from the seizure, is then calculated.[8]

Mechanism of Action and Experimental Workflow

The anticonvulsant activity of many pyrrolidinone derivatives is believed to be mediated through the modulation of neuronal voltage-gated ion channels.

G Proposed Mechanism of Action for Anticonvulsant Pyrrolidinone Analogs cluster_membrane Neuronal Membrane Na_channel Voltage-gated Na+ Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential Reduced Influx Ca_channel Voltage-gated Ca2+ Channel (L-type) Neurotransmitter_Release Excitatory Neurotransmitter Release Ca_channel->Neurotransmitter_Release Reduced Influx Pyrrolidinone Pyrrolidinone Analog Pyrrolidinone->Na_channel Inhibition Pyrrolidinone->Ca_channel Inhibition Seizure_Suppression Seizure Suppression Action_Potential->Seizure_Suppression Neurotransmitter_Release->Seizure_Suppression

Caption: Proposed mechanism of action for anticonvulsant pyrrolidinone analogs.

The preclinical screening of novel anticonvulsant compounds typically follows a standardized workflow to assess efficacy and safety.

G Preclinical Anticonvulsant Screening Workflow Compound_Synthesis Compound Synthesis (Analog Design) MES_Test Maximal Electroshock (MES) Test Compound_Synthesis->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Compound_Synthesis->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Compound_Synthesis->Rotarod_Test ED50_Determination ED50 Determination MES_Test->ED50_Determination scPTZ_Test->ED50_Determination TD50_Determination TD50 Determination Rotarod_Test->TD50_Determination PI_Calculation Protective Index (PI) Calculation ED50_Determination->PI_Calculation TD50_Determination->PI_Calculation Lead_Optimization Lead Optimization PI_Calculation->Lead_Optimization

Caption: Workflow for preclinical screening of anticonvulsant drug candidates.

References

Validating the Biological Activity of Synthesized 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthesized 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, a pyrrolidinone derivative with potential nootropic applications. Due to the limited publicly available data on this specific compound, this document outlines a series of established experimental protocols to characterize its activity profile and presents a comparative analysis with well-researched nootropic agents: Piracetam, Aniracetam, and Oxiracetam. The presented data for these alternatives serves as a benchmark for the anticipated outcomes of the proposed experiments.

Comparative Analysis of Nootropic Agents

The following tables summarize the biological activities of established nootropic compounds across key in vitro and in vivo assays. These values provide a reference for evaluating the potency and efficacy of newly synthesized compounds like this compound.

Table 1: In Vitro Biological Activity of Comparator Nootropic Agents

CompoundAcetylcholinesterase Inhibition (IC50)AMPA Receptor Potentiation (EC50)
Piracetam > 1000 µM (considered inactive)Weak modulator, specific EC50 not consistently reported[1]
Aniracetam > 100 µM (considered inactive)~500 µM
Oxiracetam Not reported to be a significant inhibitorPotentiates AMPA receptor-mediated signaling[2]
Donepezil (Positive Control) ~5.7 nMNot applicable

Table 2: In Vivo Cognitive Enhancement Effects of Comparator Nootropic Agents

CompoundMorris Water Maze (Escape Latency)Passive Avoidance Test (Step-through Latency)
Piracetam Significant decrease in escape latency in models of cognitive impairment.Significantly prolonged step-down latencies at 100 mg/kg.[3]
Aniracetam Reverses learning and memory deficits in rodent models.[4]Significantly prolonged step-down latencies at 30 and 50 mg/kg.[3]
Oxiracetam Improved performance in the Morris water maze in cognitively impaired mice.[5]Effective in reversing scopolamine-induced memory impairment.
Scopolamine (Amnesic Control) Increased escape latency.Decreased step-through latency.

Experimental Protocols

The following protocols are recommended for the biological validation of synthesized this compound.

In Vitro Assays

1. Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the potential of the synthesized compound to inhibit the enzyme acetylcholinesterase, a key target in the treatment of cognitive decline.

  • Principle: Based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • DTNB

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compound and positive control (e.g., Donepezil)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

    • Add 20 µL of various concentrations of the test compound or positive control to the wells of a 96-well plate.

    • Add 140 µL of DTNB solution to each well.

    • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. AMPA Receptor Potentiation Assay

This assay assesses the ability of the synthesized compound to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a mechanism associated with enhanced synaptic plasticity and cognitive function.

  • Principle: This can be evaluated using electrophysiological recordings in primary neuronal cultures or brain slices. The effect of the compound on AMPA-induced currents is measured.

  • Materials:

    • Primary neuronal cell culture (e.g., hippocampal or cortical neurons) or acute brain slices.

    • Patch-clamp electrophysiology setup.

    • External and internal recording solutions.

    • AMPA and the test compound.

  • Procedure:

    • Establish whole-cell patch-clamp recordings from cultured neurons or neurons in brain slices.

    • Apply a baseline concentration of AMPA to elicit a stable inward current.

    • Co-apply the test compound at various concentrations with AMPA.

    • Measure the potentiation of the AMPA-induced current.

    • Calculate the percentage of potentiation and determine the EC50 value.

In Vivo Assays

1. Morris Water Maze Test for Spatial Learning and Memory

This test evaluates the effect of the compound on spatial learning and memory in rodents.

  • Principle: Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.

  • Apparatus: A circular tank (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Administer the test compound, vehicle, or a positive control (e.g., Piracetam) to the animals daily.

      • Place each animal in the water at one of four starting positions.

      • Allow the animal to swim and find the hidden platform. If it fails to find it within 60-120 seconds, guide it to the platform.

      • Record the escape latency (time to find the platform).

    • Probe Trial (Day after last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located).

2. Passive Avoidance Test for Fear-Motivated Learning and Memory

This test assesses the ability of the compound to enhance memory of an aversive experience.

  • Principle: Animals learn to avoid an environment where they previously received a mild aversive stimulus (foot shock).

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Training/Acquisition Phase:

      • Place the animal in the light compartment.

      • After a short habituation period, open the guillotine door.

      • When the animal enters the dark compartment, close the door and deliver a mild foot shock.

      • Administer the test compound, vehicle, or a positive control immediately after the training.

    • Retention/Test Phase (24 hours later):

      • Place the animal back in the light compartment.

      • Open the guillotine door and measure the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive experience.

Visualizations

Signaling Pathways

The potential nootropic activity of this compound may involve the modulation of key neurotransmitter systems implicated in learning and memory.

Cholinergic and Glutamatergic Signaling Pathways in Cognition cluster_cholinergic Cholinergic Synapse cluster_glutamatergic Glutamatergic Synapse cluster_compound Potential Action of Synthesized Compound ACh Acetylcholine (ACh) AChR ACh Receptors (Muscarinic/Nicotinic) ACh->AChR Binds Choline Choline ACh->Choline Hydrolysis Pre_Chol Presynaptic Cholinergic Neuron Pre_Chol->ACh Release Post_Chol Postsynaptic Neuron AChR->Post_Chol Signal Transduction (Learning & Memory) AChE AChE AChE->ACh Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR Pre_Glut Presynaptic Glutamatergic Neuron Pre_Glut->Glutamate Release Post_Glut Postsynaptic Neuron AMPAR->Post_Glut Depolarization Ca_Influx Ca2+ Influx NMDAR->Ca_Influx LTP Long-Term Potentiation (LTP) (Synaptic Plasticity) Ca_Influx->LTP Compound 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Compound->AChE Inhibition? Compound->AMPAR Positive Allosteric Modulation?

Caption: Potential modulation of cholinergic and glutamatergic pathways by the synthesized compound.

Experimental Workflows

The following diagrams illustrate the workflows for the proposed in vitro and in vivo experiments.

In Vitro Assay Workflow cluster_AChE AChE Inhibition Assay cluster_AMPA AMPA Receptor Potentiation Assay A1 Prepare Reagents (AChE, DTNB, ATCI, Compound) A2 Incubate Compound with AChE and DTNB A1->A2 A3 Initiate Reaction with ATCI A2->A3 A4 Measure Absorbance at 412 nm A3->A4 A5 Calculate % Inhibition and IC50 A4->A5 B1 Establish Whole-Cell Patch-Clamp Recording B2 Apply Baseline AMPA B1->B2 B3 Co-apply Compound with AMPA B2->B3 B4 Measure Current Potentiation B3->B4 B5 Calculate % Potentiation and EC50 B4->B5

Caption: Workflow for the proposed in vitro biological activity assays.

In Vivo Assay Workflow cluster_MWM Morris Water Maze cluster_PA Passive Avoidance Test M1 Compound Administration M2 Acquisition Phase (4-5 days) (Measure Escape Latency) M1->M2 M3 Probe Trial (Measure Time in Target Quadrant) M2->M3 P1 Training/Acquisition Phase (Light to Dark with Foot Shock) P2 Compound Administration P1->P2 P3 Retention/Test Phase (24h later) (Measure Step-through Latency) P2->P3

Caption: Workflow for the proposed in vivo cognitive enhancement assays.

References

Comparative Analysis of HPLC and GC-MS Methods for the Quantification of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. The content is based on established analytical principles for structurally similar polar analytes and is intended to guide the development of a validated analytical method.

Introduction

This compound is a polar, water-soluble organic compound. Its physicochemical properties, particularly its low volatility and high polarity (XLogP: -1.1), present distinct challenges and considerations for chromatographic analysis. This guide outlines proposed methodologies for both HPLC and GC-MS, along with a comparative assessment of their potential performance. It is important to note that the specific methods described herein are illustrative and would require optimization and validation for routine use.

Data Presentation: Comparative Overview

The following tables summarize the key aspects and typical performance characteristics of the proposed HPLC and GC-MS methods for the analysis of this compound. The performance data is based on published results for the analysis of analogous small, polar, and amine-containing compounds.

Table 1: Comparison of Proposed HPLC and GC-MS Methodologies

ParameterHPLC with HILIC-MS DetectionGC-MS with Silylation Derivatization
Principle Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.Separation of a volatile derivative of the analyte based on its boiling point and polarity, followed by mass-based detection.
Sample Preparation Simple dissolution in a suitable solvent (e.g., water/acetonitrile mixture).Derivatization (silylation) to increase volatility, followed by extraction.
Instrumentation HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
Column HILIC column (e.g., amide or silica-based).Non-polar capillary column (e.g., DB-5ms or HP-5ms).
Selectivity High, based on chromatographic retention and mass-to-charge ratio.Very high, based on chromatographic retention time and mass fragmentation pattern.
Throughput High, with typical run times of 5-15 minutes.Moderate, due to the additional derivatization step.
Matrix Effects Can be significant, requiring careful sample cleanup or the use of an internal standard.Can be minimized through effective derivatization and cleanup.
Cost High initial instrument cost.Moderate to high initial instrument cost.

Table 2: Typical Performance Data for Analogous Compounds

Performance MetricHPLC with HILIC-MS DetectionGC-MS with Silylation Derivatization
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.05 - 15 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Proposed HPLC-HILIC-MS Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of highly polar compounds like 1-(2-Aminoethyl)pyrrolidin-2-one.[1] This method avoids the need for ion-pairing agents, which can be detrimental to MS detection.

1. Sample Preparation

  • Accurately weigh and dissolve this compound in a diluent of 90:10 (v/v) acetonitrile:water to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare working standards by serial dilution of the stock solution with the same diluent.

  • For unknown samples, dissolve in the diluent, vortex, and centrifuge. The supernatant can be directly injected or further diluted as necessary.

2. HPLC Conditions

  • Column: HILIC Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (for the free base, C₆H₁₂N₂O): m/z 129.1

    • Product Ions: To be determined by infusion of a standard solution.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Proposed GC-MS Method with Silylation

Due to the low volatility of the analyte, a derivatization step is necessary to enable GC-MS analysis. Silylation is a common technique for derivatizing compounds with active hydrogens, such as primary amines.[2][3]

1. Sample Preparation (Derivatization)

  • Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of a silylating agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool the vial to room temperature before injection.

2. GC Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless (1 µL).

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Target Ions: To be determined from the mass spectrum of the derivatized standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_processing Data Processing start Sample/Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HILIC Separation filter->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms data Data Acquisition ms->data chromatogram Chromatogram Integration data->chromatogram quant Quantification chromatogram->quant report Report Generation quant->report

Caption: Workflow for the proposed HPLC-HILIC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing start Sample/Standard dry Evaporate to Dryness start->dry derivatize Add Acetonitrile & MTBSTFA, Heat 70°C dry->derivatize gc GC Separation derivatize->gc ms Mass Spectrometry Detection (EI) gc->ms data Data Acquisition ms->data chromatogram Chromatogram Integration data->chromatogram quant Quantification chromatogram->quant report Report Generation quant->report

Caption: Workflow for the proposed GC-MS analysis with derivatization.

References

A comparative study of synthetic routes to 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, a key intermediate in pharmaceutical and materials science, has garnered significant interest due to its versatile chemical structure. Its synthesis has been approached through various chemical pathways, each presenting a unique set of advantages and challenges for the research and drug development professional. This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to this compound, supported by experimental data and protocols to inform your selection of the most suitable method for your research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the N-substituted pyrrolidinone ring system. The key synthetic routes that will be discussed and compared in this guide are:

  • Route 1: Aminolysis of γ-Butyrolactone with Ethylenediamine

  • Route 2: The Gabriel Synthesis Pathway

  • Route 3: Reductive Amination of a Precursor Aldehyde

  • Route 4: Reduction of a Nitro Intermediate

  • Route 5: Hydrogenation of a Nitrile Precursor

This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each route.

Route 1: Aminolysis of γ-Butyrolactone with Ethylenediamine

This method stands as a direct and industrially relevant approach to the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of ethylenediamine attacks the carbonyl carbon of γ-butyrolactone, leading to ring-opening followed by an intramolecular cyclization to form the desired pyrrolidinone.

Mechanism and Rationale

The reaction is typically carried out at elevated temperatures to overcome the activation energy for both the initial nucleophilic attack and the subsequent dehydration and ring closure. The use of a diamine like ethylenediamine introduces the potential for side reactions, such as the formation of bis-acylated products, which necessitates careful control of reaction conditions.

Aminolysis_of_gamma_Butyrolactone cluster_reactants Reactants gbl γ-Butyrolactone intermediate Ring-Opened Intermediate (N-(2-aminoethyl)-4-hydroxybutanamide) gbl->intermediate Nucleophilic Acyl Substitution eda Ethylenediamine eda->intermediate product 1-(2-Aminoethyl)pyrrolidin-2-one intermediate->product Intramolecular Cyclization (Dehydration) water H₂O intermediate->water

Figure 1. Aminolysis of γ-Butyrolactone with Ethylenediamine.

Experimental Protocol

A study by Betti et al. (2020) describes the synthesis of 1-(2-aminoethyl)pyrrolidine-2-one via the lactamization of γ–butyrolactone with ethylenediamine.

  • Materials: γ-Butyrolactone, Ethylenediamine, Ethanol (for recrystallization).

  • Procedure:

    • A mixture of γ-butyrolactone and ethylenediamine is refluxed.

    • After the reaction is complete, the mixture is cooled.

    • The crude product is purified by recrystallization from ethanol.

  • Quantitative Data:

    • Yield: 63%

    • Melting Point: 130-132°C

    • Appearance: White solid

Advantages and Disadvantages
AdvantagesDisadvantages
Direct, one-step synthesis.High temperatures and pressures may be required for industrial scale.
Readily available and relatively inexpensive starting materials.Potential for side-product formation (e.g., bis-acylation).
Potentially high-yielding under optimized conditions.Purification from unreacted ethylenediamine can be challenging.

Route 2: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct alkylation of ammonia. This multi-step route involves the initial synthesis of a phthalimide-protected intermediate, followed by deprotection to yield the desired primary amine.

Mechanism and Rationale

This pathway involves two key transformations:

  • N-Alkylation of Potassium Phthalimide: The phthalimide anion, a soft nucleophile, displaces a halide from an appropriate electrophile, in this case, 1-(2-haloethyl)pyrrolidin-2-one. This step proceeds via an SN2 mechanism.

  • Hydrazinolysis: The resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the primary amine and the stable phthalhydrazide byproduct.

Gabriel_Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection haloethyl 1-(2-Chloroethyl)pyrrolidin-2-one intermediate N-(2-(2-oxopyrrolidin-1-yl)ethyl)phthalimide haloethyl->intermediate SN2 Reaction k_phthalimide Potassium Phthalimide k_phthalimide->intermediate product 1-(2-Aminoethyl)pyrrolidin-2-one intermediate->product Hydrazinolysis byproduct Phthalhydrazide intermediate->byproduct hydrazine Hydrazine (N₂H₄) hydrazine->product

Figure 2. The Gabriel Synthesis Pathway for 1-(2-Aminoethyl)pyrrolidin-2-one.

Experimental Protocol

This protocol is a two-step process, starting with the synthesis of the halo-precursor.

Step 1: Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one

  • Materials: 1-(2-Hydroxyethyl)pyrrolidin-2-one, Thionyl chloride (SOCl₂), Toluene.

  • Procedure:

    • Dissolve 1-(2-Hydroxyethyl)pyrrolidin-2-one in toluene.

    • Slowly add thionyl chloride to the solution at a controlled temperature (e.g., 75°C).

    • Reflux the mixture for a specified period (e.g., 2 hours).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 2: Gabriel Synthesis

  • Materials: 1-(2-Chloroethyl)pyrrolidin-2-one, Potassium phthalimide, Hydrazine hydrate, Ethanol.

  • Procedure:

    • A mixture of 1-(2-chloroethyl)pyrrolidin-2-one and potassium phthalimide is heated in a suitable solvent (e.g., DMF).

    • After the reaction is complete, the solvent is removed, and the intermediate N-(2-(2-oxopyrrolidin-1-yl)ethyl)phthalimide is treated with hydrazine hydrate in refluxing ethanol.

    • The precipitated phthalhydrazide is filtered off, and the filtrate is concentrated.

    • The crude product is then purified, and the hydrochloride salt is formed by treatment with HCl.

Advantages and Disadvantages
AdvantagesDisadvantages
Avoids over-alkylation, leading to a cleaner product profile.Multi-step synthesis can be time-consuming and may result in lower overall yields.
Generally provides good yields for the SN2 reaction with primary halides.The use of hydrazine, a toxic reagent, is a safety concern.
The phthalimide protecting group is robust.Separation of the final product from the phthalhydrazide byproduct can be challenging.

Other Potential Synthetic Routes

While the aminolysis of γ-butyrolactone and the Gabriel synthesis are well-documented, other synthetic strategies offer alternative approaches to this compound. These routes, while less detailed in the current literature for this specific molecule, are based on established organic transformations.

Route 3: Reductive Amination of (2-Oxo-pyrrolidin-1-yl)-acetaldehyde

This route involves the reaction of a precursor aldehyde with ammonia in the presence of a reducing agent.

  • Proposed Synthesis:

    • Oxidation of 1-(2-hydroxyethyl)pyrrolidin-2-one: A mild oxidizing agent could be used to convert the primary alcohol to the corresponding aldehyde, (2-oxo-pyrrolidin-1-yl)-acetaldehyde.

    • Reductive Amination: The aldehyde would then be reacted with a source of ammonia (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

  • Challenges: The aldehyde intermediate may be unstable and prone to polymerization or other side reactions.

Route 4: Reduction of 1-(2-Nitroethyl)pyrrolidin-2-one

This method would involve the synthesis of a nitro-containing precursor followed by its reduction to the primary amine.

  • Proposed Synthesis:

    • Michael Addition: 2-Pyrrolidinone could be reacted with nitroethylene in a Michael addition to form 1-(2-nitroethyl)pyrrolidin-2-one.

    • Reduction of the Nitro Group: The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using a metal in acid (e.g., Sn/HCl).

  • Considerations: Nitroethylene is a hazardous and lachrymatory reagent, requiring special handling precautions.

Route 5: Hydrogenation of (2-Oxo-pyrrolidin-1-yl)acetonitrile

Inspired by a patented synthesis for a similar compound, this route involves the reduction of a nitrile intermediate.

  • Proposed Synthesis:

    • Cyanomethylation of 2-Pyrrolidinone: 2-Pyrrolidinone can be reacted with a reagent like chloroacetonitrile in the presence of a base to form (2-oxo-pyrrolidin-1-yl)acetonitrile.

    • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine via catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst under hydrogen pressure).

  • Potential: This route could be efficient if the initial cyanomethylation proceeds in high yield.

Comparative Analysis and Summary

To facilitate a direct comparison of the primary synthetic routes, the following table summarizes the key performance indicators and qualitative aspects of each method.

FeatureRoute 1: AminolysisRoute 2: Gabriel Synthesis
Number of Steps 12+
Starting Materials γ-Butyrolactone, Ethylenediamine1-(2-Hydroxyethyl)pyrrolidin-2-one, Phthalimide, Hydrazine
Reported Yield 63%Varies, can be high but overall yield is product of multiple steps.
Key Reagents None (thermal)Thionyl chloride, Potassium phthalimide, Hydrazine
Safety Concerns High temperature/pressureUse of toxic hydrazine
Scalability Good, industrially practiced.More suitable for lab-scale due to multiple steps and byproduct removal.
Purity/Byproducts Potential for bis-acylation.Phthalhydrazide byproduct can be difficult to remove.

Conclusion

The choice of synthetic route for this compound is a critical decision that will depend on the specific requirements of the project, including the desired scale, available resources, and safety considerations.

  • For large-scale industrial production , the aminolysis of γ-butyrolactone with ethylenediamine is a proven and direct method, despite the need for high temperatures and pressures.

  • For laboratory-scale synthesis where high purity is paramount and over-alkylation must be avoided, the Gabriel synthesis offers a reliable, albeit more lengthy, alternative.

  • The other proposed routes, such as reductive amination, reduction of a nitro precursor, and hydrogenation of a nitrile , represent viable but less explored pathways for this specific target molecule. Further research and development would be required to optimize these methods and assess their competitiveness with the more established routes.

This guide provides a foundational understanding of the synthetic landscape for this compound. It is recommended that researchers further investigate the specific experimental conditions and optimize them to achieve the desired yield and purity for their applications.

Navigating the Cross-Reactivity Landscape of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct cross-reactivity data for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride necessitates a predictive approach to understanding its potential off-target effects. This guide provides a comparative analysis of the known biological activities of structurally related pyrrolidinone derivatives to infer potential cross-reactivity targets. Furthermore, it outlines standardized experimental protocols for researchers to definitively assess the cross-reactivity profile of this compound and its analogs.

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This inherent versatility suggests that derivatives of this compound could interact with multiple biological targets, a critical consideration in drug development. Understanding potential cross-reactivity is paramount for predicting off-target effects and ensuring therapeutic specificity.

Inferred Cross-Reactivity from Structurally Related Compounds

While direct experimental data for this compound is not publicly available, an examination of more complex molecules incorporating the pyrrolidinone core reveals a diverse range of biological targets. This suggests potential avenues for cross-reactivity that warrant experimental investigation. The following table summarizes the biological targets and activities of various pyrrolidinone derivatives, offering a predictive glimpse into potential off-target interactions.

Target ClassSpecific Target(s)Observed Activity of DerivativesReference(s)
Receptors Alpha1- and Alpha2-AdrenoceptorsAntagonism[2]
5-HT3 ReceptorAntagonism[3]
Ghrelin ReceptorFull Agonism[4]
CXCR4 Chemokine ReceptorAntagonism[5]
Opioid Receptors (μ, κ, δ)Agonism[6]
Enzymes AutotaxinInhibition[7]
DNA Gyrase and Topoisomerase IVInhibition[5]
Acetylcholinesterase (AChE)Inhibition[8]
Carbonic Anhydrase (hCA I/II)Inhibition[8][9]
Protoporphyrinogen Oxidase (PPO)Inhibition
Protein-Protein Interactions p53-MDM2Inhibition[10]
Ion Channels T-type Calcium ChannelsInhibition[11]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound and its derivatives, a systematic experimental approach is essential. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that target.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the receptor of interest. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]prazosin for alpha1-adrenoceptors), and varying concentrations of the test compound (this compound derivative).

  • Incubation: Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

These assays measure the ability of a compound to interfere with the activity of a specific enzyme. The format of the assay will depend on the enzyme being studied.

Methodology (Example for Autotaxin):

  • Reagents: Recombinant human autotaxin (ATX), a fluorogenic substrate such as lysophosphatidylcholine (LPC), and the test compound.

  • Assay Procedure: In a microplate, add the test compound at various concentrations to the assay buffer. Add the recombinant ATX enzyme and incubate for a short period.

  • Initiation of Reaction: Add the fluorogenic substrate (LPC) to initiate the enzymatic reaction.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated upon the enzymatic cleavage of the substrate.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the IC₅₀ value of the test compound by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Functional Assays

Functional assays assess the biological response of a cell or tissue to the test compound, determining whether it acts as an agonist, antagonist, or inverse agonist.

Methodology (Example for a G-protein Coupled Receptor - GPCR):

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the GPCR of interest and is engineered to produce a detectable signal upon receptor activation (e.g., changes in intracellular calcium or cAMP levels).

  • Compound Treatment: Plate the cells in a multi-well plate and treat with varying concentrations of the test compound. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.

  • Signal Detection: Use a fluorescent dye sensitive to intracellular calcium (e.g., Fluo-4) or a commercial cAMP assay kit to measure the cellular response.

  • Data Analysis: For agonists, plot the response against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC₅₀ by measuring the inhibition of the agonist response.

Visualizing the Path to Cross-Reactivity Assessment

A logical workflow is crucial for systematically evaluating the cross-reactivity of a new chemical entity. The following diagram illustrates a typical screening cascade.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Functional Characterization cluster_3 Selectivity Profiling A Test Compound: 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride Derivative B Broad Panel Radioligand Binding Screen (e.g., 40-100 targets) A->B C Analyze Binding Data Identify 'Hits' (e.g., >50% inhibition) B->C D Dose-Response Binding Assays (Determine Ki for each hit) C->D 'Hits' identified E Prioritize Hits Based on Affinity and Target Class D->E F In Vitro Functional Assays (Agonist/Antagonist Mode) E->F G Cell-Based Assays (e.g., signaling, proliferation) F->G H Assess Functional Potency (EC50 / IC50) G->H I Determine Selectivity Ratios (Off-target Ki / On-target Ki) H->I J Final Cross-Reactivity Profile I->J

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

Conclusion

While direct evidence for the cross-reactivity of this compound is currently lacking in the scientific literature, the extensive and varied pharmacology of the broader pyrrolidinone class strongly suggests that a potential for off-target interactions exists. Researchers and drug developers working with this and related derivatives should prioritize a thorough in vitro pharmacological profiling to identify any such liabilities early in the development process. The experimental workflows provided in this guide offer a robust framework for undertaking these critical investigations, ultimately leading to a clearer understanding of the compound's selectivity and a more informed assessment of its therapeutic potential.

References

Benchmarking 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride as a chemical reagent is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison with commercially available alternatives, supported by experimental data, to inform reagent selection in synthetic chemistry.

Introduction to this compound

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrolidin-2-one moiety, is a common scaffold in a variety of biologically active compounds. The presence of a primary amino group allows for a range of chemical modifications, making it a valuable starting material for the synthesis of novel compounds, particularly those targeting the central nervous system.[1] The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base.

Commercial Alternatives for Comparison

For the purpose of this benchmarking guide, two commercially available structural analogs have been selected for comparison:

  • 2-(2-Aminoethyl)-1-methylpyrrolidine: This alternative features a methylated nitrogen within the pyrrolidine ring, which can influence its reactivity and basicity. It is also a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

  • N-(2-Aminoethyl)pyrrolidine: This reagent is a close structural analog, lacking the carbonyl group of the pyrrolidinone ring. This fundamental structural difference can impact its nucleophilicity and utility in different synthetic contexts. It is recognized for its role as a building block in the development of pharmaceuticals and as a ligand in coordination chemistry.[2]

Performance Benchmark in Amide Synthesis

The following table summarizes the expected performance of these reagents in a typical amide synthesis reaction with a generic carboxylic acid, based on reported yields for analogous transformations.

Table 1: Comparative Performance in Amide Synthesis

ReagentStructureTypical Reported Yield (%)Key Considerations
This compound Structure of this compound60-85The hydrochloride salt requires neutralization or the use of excess base in the reaction. The lactam carbonyl may influence reactivity.
2-(2-Aminoethyl)-1-methylpyrrolidine Structure of 2-(2-Aminoethyl)-1-methylpyrrolidine70-95The tertiary amine in the ring can act as an internal base, potentially simplifying reaction conditions. May exhibit different solubility characteristics.
N-(2-Aminoethyl)pyrrolidine Structure of N-(2-Aminoethyl)pyrrolidine75-90The absence of the carbonyl group may lead to higher nucleophilicity and faster reaction rates in some cases.

Note: The yield ranges are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.

General Protocol for Amide Synthesis

This protocol outlines a general procedure for the synthesis of an amide using a pyrrolidine-based amine and a carboxylic acid.

Materials:

  • Pyrrolidine-based amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, 1.1 eq)

  • Organic base (e.g., DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a clean, dry reaction flask.

  • Add the coupling agent to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the pyrrolidine-based amine and the organic base in the anhydrous solvent. If using a hydrochloride salt, ensure enough base is added for neutralization.

  • Slowly add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualization of Key Concepts

To further clarify the relationships and workflows, the following diagrams are provided.

G cluster_reagents Starting Reagents cluster_alternatives Commercial Alternatives cluster_reaction Amide Synthesis cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling Coupling Reaction Carboxylic_Acid->Coupling Amine_Reagent Amine Reagent Amine_Reagent->Coupling Reagent_A 1-(2-Aminoethyl)pyrrolidin- 2-one HCl Reagent_A->Amine_Reagent Reagent_B 2-(2-Aminoethyl)-1- methylpyrrolidine Reagent_B->Amine_Reagent Reagent_C N-(2-Aminoethyl)pyrrolidine Reagent_C->Amine_Reagent Amide_Product Amide Product (R-CO-NR'R'') Coupling->Amide_Product

Caption: Logical relationship of reagents in amide synthesis.

G Start Start Dissolve_Acid Dissolve Carboxylic Acid and Coupling Agent Start->Dissolve_Acid Prepare_Amine Prepare Amine Solution (with base if HCl salt) Start->Prepare_Amine Mix_Reagents Combine Solutions Dissolve_Acid->Mix_Reagents Prepare_Amine->Mix_Reagents React Stir at Room Temperature (12-24h) Mix_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: Experimental workflow for amide synthesis.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the construction of complex molecules for pharmaceutical research. While its performance in amide synthesis is generally robust, researchers should consider the specific requirements of their reaction when selecting a reagent. The commercially available alternatives, 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(2-Aminoethyl)pyrrolidine, may offer advantages in terms of yield and reaction conditions for certain applications. The choice of reagent will ultimately depend on factors such as the nature of the substrates, desired purity of the product, and overall cost-effectiveness of the synthetic route. This guide provides a foundational framework for making an informed decision.

References

Peer-reviewed studies on 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacological applications of pyrrolidinone derivatives, structurally related to 1-(2-Aminoethyl)pyrrolidin-2-one. While direct peer-reviewed comparative studies on 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride are limited in publicly available literature, extensive research on its structural analogs provides significant insights into the potential of this chemical scaffold in neuroscience and beyond.

The pyrrolidine-2-one and pyrrolidine-2,5-dione cores are key pharmacophores in the development of novel therapeutics targeting the central nervous system (CNS), particularly for epilepsy and neuropathic pain. This guide synthesizes preclinical data from various studies to offer a comparative perspective on the efficacy and mechanisms of action of these derivatives.

Anticonvulsant Activity: A Comparative Look

Derivatives of the pyrrolidin-2,5-dione scaffold have demonstrated significant anticonvulsant properties in various animal models. These studies often compare novel synthesized compounds against established antiepileptic drugs (AEDs), providing valuable benchmarks for their potential therapeutic efficacy.

A key experimental model for assessing anticonvulsant activity is the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures. Another important model is the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. The 6 Hz psychomotor seizure model is used to evaluate efficacy against pharmacoresistant seizures.

Table 1: Comparative Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

Compound/DrugMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)6 Hz Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound 14 > 300114.336.1> 500> 13.8 (6 Hz)[1]
Compound 17 89.2> 30025.3> 500> 19.8 (6 Hz)[1]
Compound 23 125.7144.529.7> 500> 16.8 (6 Hz)[1]
Compound 26 98.5> 30022.8> 500> 21.9 (6 Hz)[1]
Valproic Acid 272.2149.399.8449.51.65 (MES)[1]
Ethosuximide > 500130.2> 150> 1000> 7.7 (scPTZ)[1]
Phenytoin 9.5> 10012.167.87.1 (MES)[1]
  • Compound 14 : 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione

  • Compound 17 : 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione

  • Compound 23 : 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione

  • Compound 26 : 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione

The data indicates that several novel pyrrolidine-2,5-dione derivatives exhibit potent anticonvulsant activity, particularly in the 6 Hz model, suggesting potential efficacy against treatment-resistant seizures. Notably, these compounds demonstrate a significantly better safety profile, as indicated by their high Protective Index (PI), compared to the standard drug Valproic Acid.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs.

MES_Test_Workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Male Albino Mice Grouping Randomized Groups (n=8-10) Animal->Grouping Acclimatization Acclimatization Period Grouping->Acclimatization Drug_Admin Drug/Vehicle Administration (i.p.) Acclimatization->Drug_Admin Time_Interval Pre-treatment Time (e.g., 30-60 min) Drug_Admin->Time_Interval Stimulation Corneal Electrical Stimulation (e.g., 50 mA, 0.2 s) Time_Interval->Stimulation Observation Observation for Tonic Hind Limb Extension Stimulation->Observation Endpoint Protection from Seizure Observation->Endpoint ED50_Calc ED₅₀ Calculation (Probit Analysis) Endpoint->ED50_Calc

Workflow for the Maximal Electroshock (MES) Test.

Neuropathic Pain: Efficacy of Pyrrolidinone Analogs

The pyrrolidinone scaffold is also a promising starting point for the development of analgesics for neuropathic pain. Preclinical studies have evaluated derivatives in models of chemotherapy-induced and diabetes-induced neuropathy.

Table 2: Antiallodynic Effects of a Phenylpyrrolidine Derivative in an Experimental Ischemic Stroke Model in Rats

Treatment GroupLatency to Paw Withdrawal (s) - von Frey TestReference
Negative Control (Saline) 5.2 ± 0.8[2]
Compound 1 (50 µM) *10.5 ± 1.2[2]
Piracetam 8.9 ± 1.0[2]
  • Compound 1 : 2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

In a model of glutamate-induced neurotoxicity, the phenylpyrrolidine derivative demonstrated a significant neuroprotective effect, increasing cell survival by 37% at a concentration of 50 µM compared to the glutamate-treated control group[2]. This suggests a potential mechanism for its observed beneficial effects in the ischemic stroke model.

Experimental Protocol: von Frey Test for Mechanical Allodynia

The von Frey test is a widely used method to assess mechanical allodynia, a hallmark of neuropathic pain.

von_Frey_Test_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_data Data Collection Animal_Placement Rat placed on elevated mesh grid Habituation Habituation to environment Animal_Placement->Habituation Filament_Application Application of von Frey filaments to plantar surface of hind paw Habituation->Filament_Application Observation_Response Observation for paw withdrawal, flinching, or licking Filament_Application->Observation_Response Threshold_Determination Determination of 50% paw withdrawal threshold (e.g., up-down method) Observation_Response->Threshold_Determination Record_Threshold Record withdrawal threshold in grams or seconds Threshold_Determination->Record_Threshold

Workflow for the von Frey Test.

Mechanism of Action: Insights into Signaling Pathways

The anticonvulsant and analgesic effects of many pyrrolidinone derivatives are believed to be mediated through their interaction with voltage-gated ion channels. In vitro binding studies have provided evidence for the modulation of both sodium and calcium channels.

Signaling_Pathway cluster_compound Pyrrolidinone Derivative cluster_channels Voltage-Gated Ion Channels cluster_effects Cellular Effects cluster_outcomes Pharmacological Outcomes Compound Pyrrolidinone Analog Na_Channel Voltage-Gated Sodium Channel Compound->Na_Channel Inhibition Ca_Channel Voltage-Gated Calcium Channel Compound->Ca_Channel Inhibition Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Analgesic_Effect Analgesic Effect Reduced_Neurotransmitter_Release->Analgesic_Effect

Proposed Mechanism of Action for Pyrrolidinone Derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, a compound that requires careful management due to its potential hazards.

1. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. This compound is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[2]

HazardGHS ClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4P270: Do not eat, drink or smoke when using this product.[1][2]
Skin IrritationCategory 2P264: Wash face, hands and any exposed skin thoroughly after handling.[1][2]
Serious Eye IrritationCategory 1P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Acute Inhalation ToxicityCategory 4P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Respiratory IrritationMay cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.[1]

2. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1] This chemical and its container are to be treated as hazardous waste and disposed of accordingly.[1]

I. Unused or Expired Product (Solid Form):

  • Container Integrity: Ensure the original container is securely sealed.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound."

  • Segregation: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for the chemical.

II. Contaminated Materials (e.g., paper towels, gloves, etc.):

  • Collection: Place all contaminated disposable materials into a designated, leak-proof hazardous waste bag or container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

III. Spill Cleanup:

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep up the material to avoid generating dust.[1]

  • Collection: Place the swept-up material and any contaminated cleaning supplies into a suitable, sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

It is imperative not to discharge this chemical into drains or the environment. [1]

3. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_path Disposal Path cluster_final Final Steps A Identify 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it unused product or contaminated material? B->C D Seal in Original or Appropriate Labeled Container C->D Unused Product E Place in Designated Hazardous Waste Bag/Container C->E Contaminated Material F Store in Designated Hazardous Waste Accumulation Area D->F E->F G Arrange for Licensed Hazardous Waste Collection F->G H Provide SDS to Waste Disposal Company G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance. The information provided is synthesized from available safety data sheets for structurally similar compounds and general best practices for handling hazardous chemicals.

Hazard Identification and Personal Protective Equipment

This compound and its free base form are classified as hazardous materials. The primary hazards include flammability, severe skin corrosion, and serious eye damage.[1] Inhalation may also cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Flammable Liquid and Vapor Use in a well-ventilated area, away from heat, sparks, and open flames.[1] Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[1]
Causes Severe Skin Burns Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and flame-retardant antistatic protective clothing. A lab coat or apron is required.
Causes Serious Eye Damage Wear tightly fitting safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
May Cause Respiratory Irritation Handle in a chemical fume hood to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] If a fume hood is not available or if aerosols are generated, respiratory protection such as a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) is required.

Operational Plans: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this substance must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1] Fire extinguishing media, such as dry sand, dry chemical, or alcohol-resistant foam, should be available.

  • Material Handling: Use only non-sparking tools and take precautionary measures against static discharge.[1]

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before handling the container.

  • Dispensing: When transferring the chemical, ground and bond both the source and receiving containers to prevent static discharge. Perform this task slowly and carefully to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Conditions to Avoid: Store away from heat, sparks, open flames, and other sources of ignition. The substance may be air and moisture sensitive.[1]

  • Segregation: Store locked up and away from incompatible materials.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • This chemical is considered a hazardous waste. All waste materials must be disposed of in accordance with national and local regulations.

2. Waste Collection:

  • Unused Chemical: Collect any unused or waste product in its original container or a clearly labeled, compatible hazardous waste container.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be treated as hazardous waste.

  • No Mixing: Do not mix this waste with other waste streams.

3. Disposal Procedure:

  • Container Sealing: Securely seal the hazardous waste container.

  • Labeling: Clearly label the container with the chemical name and associated hazards.

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • Final Disposal: Arrange for disposal through an approved waste disposal plant or a licensed hazardous waste management company. Do not dispose of this chemical down the drain.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is required in the event of a spill or personal exposure.

Personal Exposure:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response:

  • Evacuation: Evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, use a liquid-absorbent material such as Chemizorb®, sand, or earth to contain the spill.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Below is a logical workflow for handling a chemical spill:

Chemical Spill Response Workflow cluster_0 Initial Response cluster_1 Containment & Cleanup cluster_2 Final Steps spill Chemical Spill Occurs assess Assess the Situation (Size, Hazards) spill->assess evacuate Evacuate Immediate Area assess->evacuate alert Alert Others & EHS evacuate->alert ppe Don Appropriate PPE alert->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Absorbent Material ignition->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup disposal Package & Label Hazardous Waste cleanup->disposal decontaminate Decontaminate the Area disposal->decontaminate report Complete Spill Report decontaminate->report restock Restock Spill Kit report->restock

Caption: Workflow for a chemical spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.